molecular formula C5H5NOS B1588974 5-Methylthiazole-4-carbaldehyde CAS No. 261710-79-6

5-Methylthiazole-4-carbaldehyde

Cat. No.: B1588974
CAS No.: 261710-79-6
M. Wt: 127.17 g/mol
InChI Key: BEVOHAAXXVHNQE-UHFFFAOYSA-N
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Description

5-Methylthiazole-4-carbaldehyde ( 261710-79-6 ) is a valuable heterocyclic building block in organic synthesis and pharmaceutical research. This compound, with the molecular formula C5H5NOS , belongs to the thiazole family, a class of structures known for their prevalence in biologically active molecules . Its molecular framework, which incorporates both an aldehyde functional group and a thiazole ring, makes it a versatile precursor for the development of more complex chemical entities. The aldehyde group is particularly reactive, allowing for transformations such as condensations and reductions, which are fundamental steps in creating novel compounds for drug discovery and material science. As a research chemical, it serves as a key intermediate in medicinal chemistry projects, often utilized in the synthesis of potential therapeutic agents. Thiazole derivatives are extensively studied for their diverse biological activities. Suppliers typically offer this compound with a high purity grade, such as 97% or higher, to ensure consistent performance in sensitive synthetic applications . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions. Consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c1-4-5(2-7)6-3-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVOHAAXXVHNQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454892
Record name 5-Methylthiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261710-79-6
Record name 5-Methylthiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 4-Methylthiazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylthiazole-5-carboxaldehyde (CAS 82294-70-0) is a critical heterocyclic intermediate, serving as the structural pivot for the C-3 side chain of third-generation cephalosporins, most notably Cefditoren pivoxil . Its utility in medicinal chemistry is defined by the reactivity of the C5-formyl group, which undergoes olefination to generate vinyl-thiazole motifs.

However, this compound presents specific handling challenges.[1] It is prone to autoxidation, transitioning from a crystalline solid to an impure oil containing 4-methylthiazole-5-carboxylic acid upon air exposure. This guide provides a definitive physicochemical profile, spectral data, and validated protocols to ensure integrity during drug development workflows.

Molecular Identity & Structural Analysis[2][3][4]

The thiazole ring exhibits aromatic character, yet the electron-withdrawing formyl group at position 5 significantly reduces the basicity of the nitrogen.

AttributeSpecification
IUPAC Name 4-Methyl-1,3-thiazole-5-carbaldehyde
Common Synonyms 4-Methyl-5-formylthiazole; 5-Formyl-4-methylthiazole
CAS Registry Number 82294-70-0
Molecular Formula C₅H₅NOS
Molecular Weight 127.16 g/mol
SMILES CC1=C(SC=N1)C=O[2][3][4]
InChI Key JJVIEMFQPALZOZ-UHFFFAOYSA-N

Critical Physical Properties

The following data aggregates experimental values from synthesis literature and safety data sheets.

Table 1: Physicochemical Constants[7][8]
PropertyValueContext/Notes
Physical State Crystalline SolidOften appears as light yellow/orange needles if slightly impure.[5]
Melting Point 74 – 78 °C Sharp melting point indicates high purity. Broadening <74°C suggests acid impurity.
Boiling Point 118 °C @ 21 mmHgHigh vacuum distillation is required to prevent thermal decomposition.
Density 1.27 g/cm³Predicted value; useful for packing volume calculations.
Flash Point ~92 °CCombustible. Handle away from open flames.
Vapor Pressure 0.075 mmHg @ 25°CLow volatility at room temperature, but sublimeable under high vacuum.
Thermal & Phase Behavior Analysis

Unlike simple aliphatic aldehydes, 4-Methylthiazole-5-carboxaldehyde is a solid at room temperature due to π-π stacking interactions of the thiazole rings and dipole-dipole interactions of the carbonyl group. However, the presence of trace solvent or oxidation byproducts (carboxylic acid) can depress the melting point significantly, resulting in a supercooled oil.

Solubility & Partitioning[8]

Understanding the solubility profile is essential for extraction and recrystallization protocols.

  • LogP (Octanol/Water): ~0.32 (Estimated).[4][6] This indicates the compound is relatively polar but lipophilic enough to extract into organic solvents.

  • Water Solubility: Slightly soluble (~7.9 g/L estimated). It is not freely soluble in water, which allows for precipitation-based isolation from aqueous reaction mixtures.

  • Organic Solvents:

    • High Solubility: Dichloromethane (DCM), Chloroform, Ethanol, Ethyl Acetate.

    • Moderate/Low Solubility: Hexanes, Diethyl Ether (useful as anti-solvents for recrystallization).

Spectral Characterization

Use the following diagnostic peaks to validate identity and purity.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 300 MHz

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationDiagnostic Note
-CHO (Aldehyde) 10.15 Singlet (s)1HDistinctive downfield shift. Disappearance indicates oxidation.
C2-H (Thiazole) 8.95 Singlet (s)1HDeshielded by adjacent N and S atoms.
-CH₃ (Methyl) 2.78 Singlet (s)3HSharp singlet; shifts if ring is protonated.
Infrared Spectroscopy (FT-IR)
  • C=O Stretch: 1660–1680 cm⁻¹ (Strong). The conjugation with the thiazole ring lowers the frequency compared to non-conjugated aldehydes (~1720 cm⁻¹).

  • C=N / C=C Ring Stretch: 1500–1600 cm⁻¹.

Stability & Handling Logic

The primary failure mode for this reagent is aerobic oxidation . The aldehyde proton is susceptible to abstraction, leading to the formation of 4-methylthiazole-5-carboxylic acid.

Stability Diagram

The following diagram illustrates the degradation pathway and the synthesis logic.

G cluster_storage Storage Condition Alcohol 4-Methyl-5- hydroxymethylthiazole (Precursor) Aldehyde 4-Methylthiazole- 5-carboxaldehyde (Target) Alcohol->Aldehyde Oxidation (TEMPO/NaOCl) Acid 4-Methylthiazole- 5-carboxylic acid (Impurity) Aldehyde->Acid Autoxidation (Air Exposure) Product Product Aldehyde->Product Olefination (Drug Synthesis)

Figure 1: Synthesis and degradation logic. The target aldehyde is thermodynamically unstable relative to the acid in the presence of oxygen.

Handling Protocols
  • Inert Atmosphere: Always store under Argon or Nitrogen.

  • Temperature: Store at <15°C (Refrigerated) to slow oxidation kinetics.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.

Experimental Protocols

Protocol A: Purification via Recrystallization

Use this protocol if the material appears as a dark yellow/orange solid or oil.

  • Dissolution: Dissolve the crude 4-methylthiazole-5-carboxaldehyde (10 g) in the minimum amount of warm Ethyl Acetate (~20-30 mL) at 45-50°C.

  • Filtration: If insoluble particulates remain, filter hot through a sintered glass funnel.

  • Anti-solvent Addition: Slowly add Hexanes (or Petroleum Ether) dropwise to the warm solution until a slight turbidity persists.

  • Crystallization: Allow the solution to cool to room temperature slowly, then place in a refrigerator (4°C) for 12 hours.

  • Collection: Filter the resulting white/pale-yellow needles. Wash with cold Hexanes.

  • Drying: Dry under high vacuum (<5 mmHg) at room temperature for 4 hours. Do not heat significantly during drying to avoid sublimation.

Protocol B: Quality Control (HPLC Method)

Standardize this method to quantify the acid impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Thiazole absorption) and 280 nm .

  • Retention Time: The carboxylic acid impurity will elute earlier (more polar) than the aldehyde target.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 581339, 4-Methylthiazole-5-carboxaldehyde. PubChem. Available at: [Link]

  • Bai, N., Sha, Y., & Meng, G. (2008).[7] Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.[7][8] Molecules, 13(4), 943-947. Available at: [Link]

Sources

Technical Guide: 4-Methylthiazole-5-carboxaldehyde Melting Point & Characterization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of 4-Methylthiazole-5-carboxaldehyde, specifically focusing on its melting point as a critical quality attribute (CQA).

CAS: 82294-70-0 Formula: C₅H₅NOS Molar Mass: 127.16 g/mol Primary Application: Pharmaceutical Intermediate (e.g., Cefditoren pivoxil synthesis)

Part 1: Executive Summary & Strategic Importance

In the synthesis of third-generation cephalosporins like Cefditoren pivoxil , the intermediate 4-Methylthiazole-5-carboxaldehyde serves as the structural scaffold for the thiazole side chain. While high-performance liquid chromatography (HPLC) is standard for purity assays, the Melting Point (MP) remains the most rapid, cost-effective, and diagnostic tool for immediate process verification.

For this compound, the melting point is not merely a physical constant; it is a purity indicator that discriminates between two specific process failures:

  • Oxidative Degradation: Leads to the carboxylic acid (MP ~287°C).

  • Incomplete Reaction/Over-reduction: Leads to the alcohol (Liquid at RT).

This guide provides the authoritative thermal data, explains the mechanistic origins of deviations, and outlines a self-validating protocol for measurement.

Part 2: Physicochemical Profile[1][2][3]

The Authoritative Standard

Based on consolidated data from primary chemical databases and synthesis literature (Sigma-Aldrich, TCI, Fisher), the accepted melting point range for high-purity (>98%) material is:

PropertyValue / RangeCondition
Melting Point 74.0 – 78.0 °C Standard Pressure (1 atm)
State at STP Solid (Crystalline Powder)25°C
Appearance White to Light YellowDarkens to orange upon oxidation
Boiling Point 118 °C@ 21 mmHg
Thermal Deviation Diagnostics

Deviations from the 74–78°C range are highly specific indicators of contamination type.

  • Scenario A: MP Depression (< 74°C)

    • Cause: Contamination with 4-Methyl-5-thiazoleethanol (Sulfurol).

    • Mechanism: The alcohol precursor is a liquid at room temperature (MP < 25°C). Its presence creates a eutectic mixture, significantly lowering the observed melting onset.

    • Origin: Incomplete oxidation (if synthesizing from alcohol) or over-reduction (if synthesizing from acid chloride).

  • Scenario B: MP Elevation or Broadening (> 78°C)

    • Cause: Contamination with 4-Methylthiazole-5-carboxylic acid .

    • Mechanism: The aldehyde group oxidizes in air to a carboxylic acid. This impurity has a drastically higher melting point (~287°C , dec). Even small amounts can widen the range or create "islands" of unmelted material at 80°C+.

    • Origin: Poor storage (air exposure) or insufficient quenching of oxidative synthesis.

Part 3: Synthesis Context & Impurity Logic

To understand the thermal behavior, one must understand the synthesis. The most "eco-friendly" and common industrial route involves the hydrogenation of acid chlorides, which presents specific risks.

Diagram 1: Synthesis-Impurity Correlation

This diagram maps the synthesis pathway to the thermal properties of potential byproducts.

SynthesisPath Start 4-Methylthiazole-5- carboxylic acid chloride Target TARGET ALDEHYDE (MP: 74-78°C) Start->Target Hydrogenation (Pd/BaSO4) Impurity_Acid IMPURITY: Carboxylic Acid (MP: ~287°C) Target->Impurity_Acid Oxidation (Air Exposure) Impurity_Alc IMPURITY: Alcohol (Liquid at RT) Target->Impurity_Alc Over-Reduction

Figure 1: The central aldehyde target is flanked by a high-melting oxidation product and a low-melting reduction product, making MP a sensitive bidirectional probe.

Part 4: Analytical Methodology

Protocol: Self-Validating MP Determination

Objective: Determine purity via capillary melting point with visual confirmation of decomposition.

Equipment:

  • Capillary Melting Point Apparatus (e.g., Stuart SMP30 or equivalent).

  • Glass Capillaries (One end sealed).

  • Reference Standard (Benzoic Acid, MP 122°C, for calibration check).

Step-by-Step Workflow:

  • Sample Preparation:

    • Dry the sample in a vacuum desiccator over P₂O₅ for 2 hours. Rationale: The compound is slightly hygroscopic; moisture acts as an impurity, depressing MP.

    • Grind a small amount into a fine powder. Rationale: Coarse crystals cause uneven heat transfer.

  • Loading:

    • Fill the capillary to a height of 2–3 mm.

    • Compact the powder by tapping the capillary on a hard surface (or using the drop tube).

  • Ramp Profile:

    • Fast Ramp: 10°C/min up to 60°C.

    • Critical Ramp: 1.0°C/min from 60°C to 85°C.

    • Note: A slow ramp near the expected MP is crucial to detect the "sweating" phase (onset of liquid impurity melt) before the bulk melt.

  • Observation Criteria:

    • Sintering point: Record when particles begin to collapse.

    • Meniscus point: Record when a clear liquid meniscus forms (The "True" MP).

    • Clear point: Record when the last crystal disappears.

  • Acceptance Criteria:

    • Range: Must fall within 74.0 – 78.0 °C.

    • Range Width: The difference between Meniscus and Clear points must be ≤ 2.0 °C.

Diagram 2: Decision Logic for Purification

Use this logic to troubleshoot out-of-spec (OOS) results.

DecisionTree Sample Crude Sample (MP Analysis) Check Is MP 74-78°C? Sample->Check Pass PASS Proceed to Synthesis Check->Pass Yes Fail FAIL Check->Fail No Type Analyze Deviation Fail->Type Low MP < 74°C (Wet/Alcohol) Type->Low Depression High MP > 78°C or Broad (Acid/Inorganic) Type->High Elevation Action1 Action: Vacuum Dry or Recrystallize (Hexane/EtOAc) Low->Action1 Action2 Action: Dissolve in DCM, Wash with NaHCO3 (Remove Acid) High->Action2

Figure 2: Troubleshooting logic based on thermal deviation direction.

Part 5: Handling & Storage (Critical)

Because the compound is an aldehyde with a basic thiazole ring, it is susceptible to Cannizzaro reactions (disproportionation) or simple air oxidation.

  • Storage: Must be stored under Inert Gas (Argon/Nitrogen) .

  • Temperature: Refrigerator (< 8°C) or Cool Room (< 15°C).

  • Container: Amber glass (light sensitive).

Safety Note: The compound is an irritant (H315, H319). While the MP determination is small-scale, perform all synthesis and purification steps in a fume hood.

References

  • Sigma-Aldrich. (n.d.). 4-Methylthiazole-5-carboxaldehyde Product Specification. Retrieved from

  • TCI Chemicals. (n.d.). Product M1812: 4-Methylthiazole-5-carboxaldehyde.[1] Retrieved from

  • Bai, N., Sha, Y., & Meng, G. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 13(4), 943–947. Retrieved from

  • Fisher Scientific. (n.d.). 4-Methylthiazole-5-carboxaldehyde, 97%. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 581339, 4-Methylthiazole-5-carboxaldehyde. Retrieved from

Sources

Technical Guide: 4-Methylthiazole-5-carboxaldehyde 1H NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Structural Significance[1][2]

4-Methylthiazole-5-carboxaldehyde (CAS: 82294-70-0) is a critical heterocyclic building block in medicinal chemistry, widely utilized in the synthesis of cephalosporin antibiotics (e.g., Cefditoren pivoxil) and various anti-cancer agents targeting EGFR.[1][2][3] Its reactivity stems from the electrophilic formyl group at the C5 position and the nucleophilic nitrogen, making it a versatile scaffold for Schiff base formation and Knoevenagel condensations.

For researchers and drug development professionals, accurate structural verification via Proton Nuclear Magnetic Resonance (


H NMR)  is the first line of quality control. This guide provides a definitive analysis of the spectral characteristics, distinguishing the pure compound from common synthetic impurities.
Structural Numbering & Logic

The thiazole ring consists of Sulfur (1), Nitrogen (3), and three carbons. In this derivative:

  • Position 2 (C2): Occupied by a proton (

    
    ), flanked by the electronegative N and S atoms.
    
  • Position 4 (C4): Substituted with a Methyl group (

    
    ).
    
  • Position 5 (C5): Substituted with the Formyl group (

    
    ).
    

This substitution pattern creates a distinct electronic environment that is easily readable via NMR.[1][2]

Part 2: 1H NMR Data Analysis

Core Spectral Data (CDCl , 400 MHz)

The following table summarizes the diagnostic signals for 4-Methylthiazole-5-carboxaldehyde. Chemical shifts (


) are reported in parts per million (ppm) relative to Tetramethylsilane (TMS).[2][4]
Proton AssignmentMoietyShift (

ppm)
MultiplicityIntegralCoupling (

)
H-5' Aldehyde (

)
9.98 – 10.05 Singlet (s)1H-
H-2 Thiazole Ring8.90 – 9.05 Singlet (s)1H-
H-4' Methyl (

)
2.70 – 2.78 Singlet (s)3H-

Note: In polar aprotic solvents like DMSO-


 , the C2-H signal may shift slightly downfield (approx.[1][2] 9.15 ppm) due to solvent-solute hydrogen bonding interactions.[1][2]
Detailed Mechanistic Interpretation
1. The Aldehyde Proton (

~10.0 ppm)

The most distinct feature of the spectrum is the sharp singlet at ~10.0 ppm. This extreme deshielding is caused by the anisotropic effect of the carbonyl double bond and the electronegativity of the carbonyl carbon.

  • Diagnostic Value: Disappearance of this peak is the primary indicator of successful reaction (e.g., conversion to an imine or alcohol).

2. The Thiazole C2 Proton (

~8.95 ppm)

The proton at position 2 is located between the sulfur and nitrogen atoms.

  • Base Shift: In the parent compound (4-methylthiazole), this proton appears at 8.64 ppm .[2]

  • Substituent Effect: The addition of the electron-withdrawing formyl group at C5 decreases electron density across the ring, further deshielding the C2 proton by approximately +0.3 ppm , pushing it to the 8.9–9.0 ppm range.

3. The Methyl Group (

~2.75 ppm)

The methyl group at C4 is attached to an aromatic heterocycle.

  • Base Shift: In 4-methylthiazole, this signal is at 2.47 ppm .[1][2][5]

  • Substituent Effect: The adjacent carbonyl group at C5 exerts a deshielding influence (ortho-like effect), shifting the methyl signal downfield to ~2.75 ppm .

Part 3: Visualization of Structural Logic[1]

The following diagram illustrates the correlation between the chemical structure and the observed NMR shifts, highlighting the electronic effects governing the peak positions.

NMR_Logic Compound 4-Methylthiazole-5-carboxaldehyde Aldehyde Aldehyde (-CHO) δ ~10.0 ppm (Highly Deshielded) Compound->Aldehyde C5 Substitution ThiazoleH C2 Proton δ ~8.95 ppm (Aromatic + EWG Effect) Compound->ThiazoleH N-CH-S Core Methyl Methyl (-CH3) δ ~2.75 ppm (Anisotropic Effect) Compound->Methyl C4 Substitution Aldehyde->ThiazoleH Electron Withdrawal (+0.3 ppm) Aldehyde->Methyl Deshielding (+0.25 ppm)

Caption: Structural assignment logic linking chemical moieties to specific NMR shifts.

Part 4: Experimental Protocol & Quality Control

To ensure high-resolution data that matches the values above, follow this standardized protocol.

Sample Preparation
  • Solvent: Use CDCl

    
      (99.8% D) with 0.03% TMS as an internal standard.[1][2]
    
    • Why? Chloroform minimizes hydrogen bonding compared to DMSO, providing sharper peaks for the aldehyde.[2]

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

    • Caution: Over-concentration can lead to peak broadening due to viscosity or aggregation.[2]

  • Filtration: Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove suspended solids (e.g., drying agents like MgSO

    
    ).
    
Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (sufficient for >98% purity).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.[1][2]

  • Spectral Width: 0 – 12 ppm (ensure the 10 ppm aldehyde peak is not aliased).[1][2]

Troubleshooting Impurities

Common impurities from the synthesis (Vilsmeier-Haack or Oxidation) include:

ImpurityDiagnostic PeakOrigin
4-Methylthiazole

8.64 (s), 6.87 (s)
Unreacted Starting Material
Dimethylformamide (DMF)

8.02 (s), 2.96 (s), 2.88 (s)
Residual Solvent (Vilsmeier)
Water

1.56 (in CDCl

)
Wet Solvent/Hygroscopic Sample

Part 5: Synthesis Workflow (Contextual)

Understanding the synthesis helps anticipate impurities.[1][2] The most robust industrial route involves the Vilsmeier-Haack formylation of 4-methylthiazole or the oxidation of 4-methyl-5-hydroxymethylthiazole.[2]

Synthesis_Workflow cluster_QC QC Checkpoint (NMR) Start 4-Methylthiazole (SM) Intermediate Iminium Salt Intermediate Start->Intermediate + Reagent Reagent POCl3 / DMF (Vilsmeier-Haack) Reagent->Intermediate Product 4-Methylthiazole-5-carboxaldehyde (Target) Intermediate->Product + Hydrolysis Hydrolysis Hydrolysis (NaOAc/H2O) Check Pass: Singlet present Fail: SM peaks (δ 8.64) present Product->Check Check for δ 10.0 ppm

Caption: Vilsmeier-Haack synthesis pathway and NMR quality control checkpoint.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 581339, 4-Methylthiazole-5-carboxaldehyde.[1][2] Retrieved from [Link]

  • Haake, P., & Miller, W. B. (1963). Thiazole NMR Data (Parent Compound Reference).[2] Journal of the American Chemical Society, 85, 4044. (Referenced for base shifts of 4-methylthiazole).[1][2][4]

  • Shinde, S. S., et al. (2024). Computational and Synthetic Approach of Substituted Thiazole Derivatives.[1][2][5] Research Square.[1][2] (Verifies reactivity and aldehyde peak disappearance). Retrieved from [Link][5]

Sources

Introduction: The Structural Significance of 4-Methylthiazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 13C NMR Spectrum of 4-Methylthiazole-5-carboxaldehyde

4-Methylthiazole-5-carboxaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its thiazole core is a key structural motif found in numerous pharmacologically active molecules, including antimicrobial and anticancer agents.[3] The presence of reactive methyl and carboxaldehyde groups at the C4 and C5 positions, respectively, makes it a versatile building block for the synthesis of more complex molecular architectures.

Accurate structural elucidation is the bedrock of chemical synthesis and drug discovery. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides unparalleled insight into the carbon framework of a molecule. Each unique carbon atom in a structure produces a distinct signal, offering a direct map of the molecular skeleton. This guide provides a detailed analysis of the 13C NMR spectrum of 4-methylthiazole-5-carboxaldehyde, offering a blend of theoretical principles, predicted spectral data based on extensive literature analysis, and a field-proven experimental protocol for data acquisition.

Core Principles: Understanding Chemical Shifts in the Thiazole Ring

The 13C NMR spectrum is defined by chemical shifts (δ), measured in parts per million (ppm), which indicate the electronic environment of each carbon nucleus. The electron density around a carbon atom shields it from the external magnetic field of the NMR spectrometer; lower electron density results in deshielding and a higher chemical shift value (downfield shift).[4]

For 4-methylthiazole-5-carboxaldehyde, the chemical shifts are primarily influenced by:

  • Heteroatoms (Nitrogen and Sulfur): The electronegative nitrogen and sulfur atoms within the thiazole ring significantly influence the electronic distribution. The carbon atom adjacent to both, C2, is typically the most deshielded of the ring carbons.

  • Substituent Effects: The electron-withdrawing nature of the aldehyde group (-CHO) at the C5 position causes a significant downfield shift for the attached C5 and, to a lesser extent, the adjacent C4. Conversely, the electron-donating methyl group (-CH3) at the C4 position causes an upfield (shielding) effect on C4.

  • Aromaticity: The aromatic nature of the thiazole ring places the ring carbons (C2, C4, C5) in a characteristic chemical shift region, typically between 100 and 170 ppm.[4][5]

Predicted 13C NMR Spectral Data and Assignments

As of this writing, a publicly accessible, experimentally verified 13C NMR spectrum for 4-methylthiazole-5-carboxaldehyde is not available in common spectral databases. However, by leveraging data from analogous substituted thiazoles and established substituent effect principles, a highly accurate prediction can be made.[5][6][7][8]

The IUPAC numbering for the 4-methylthiazole-5-carboxaldehyde structure is as follows:

Sources

4-Methylthiazole-5-carboxaldehyde IR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methylthiazole-5-carboxaldehyde IR Spectroscopy Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

4-Methylthiazole-5-carboxaldehyde (CAS 82294-70-0) is a critical heterocyclic building block, serving as the pivotal intermediate in the synthesis of third-generation cephalosporins, most notably Cefditoren pivoxil .[1] Its structural integrity is defined by a 1,3-thiazole core substituted with a methyl group at the C4 position and a reactive formyl group at C5.[1]

For drug development professionals, Infrared (IR) spectroscopy is not merely a confirmation of identity but a frontline defense against process drift.[1] This guide provides a rigorous analysis of the vibrational spectroscopy of 4-Methylthiazole-5-carboxaldehyde, establishing a self-validating protocol for quality control and impurity profiling.

Molecular Architecture & Vibrational Theory

The vibrational spectrum of 4-Methylthiazole-5-carboxaldehyde is governed by the conjugation between the electron-withdrawing formyl group and the electron-rich thiazole ring.[1] This conjugation lowers the force constant of the carbonyl bond, shifting the C=O stretch to lower wavenumbers compared to non-conjugated aliphatic aldehydes.[1]

Structural Visualization & Vibrational Modes

MolecularStructure Compound 4-Methylthiazole-5-carboxaldehyde Aldehyde Formyl Group (-CHO) Conj. C=O Stretch: ~1660-1690 cm⁻¹ Fermi Doublet: ~2850/2750 cm⁻¹ Compound->Aldehyde C5 Substitution Thiazole Thiazole Core C=N Stretch: ~1540 cm⁻¹ Ring Breathing: ~1413 cm⁻¹ Compound->Thiazole Heterocyclic Scaffold Methyl Methyl Group (-CH₃) C-H Stretch: ~2920-2960 cm⁻¹ Umbrella Bend: ~1380 cm⁻¹ Compound->Methyl C4 Substitution Aldehyde->Thiazole π-Conjugation (Red Shift)

Figure 1: Molecular breakdown of vibrational centers.[1] The conjugation between the aldehyde and thiazole ring is the primary determinant of the carbonyl shift.[1]

Experimental Protocol

To ensure reproducibility and minimize artifacts (such as water absorption masking the C-H region), the following protocol is recommended.

Sample Preparation: Solid State Analysis

Given the melting point of 74–78 °C, the compound is a solid at room temperature.[1]

  • Technique Selection:

    • ATR (Attenuated Total Reflectance): Preferred for rapid QC.[1] Requires a diamond or ZnSe crystal.[1][2]

    • KBr Pellet: Preferred for high-resolution structural elucidation to avoid peak truncation.[1]

  • Preparation Steps (KBr Method):

    • Ratio: Mix 1–2 mg of sample with ~200 mg of spectroscopic grade KBr (dried at 110 °C).

    • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid scattering/Christiansen effect).

    • Compression: Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Instrument Parameters:

    • Resolution: 4 cm⁻¹[1][3]

    • Scans: 32 (Routine) or 64 (High S/N)

    • Range: 4000–400 cm⁻¹[4]

    • Background: Air (ATR) or Pure KBr pellet (Transmission)

Spectral Analysis: The Core Assignment

The following table synthesizes data from analogous thiazole derivatives and theoretical vibrational calculations.

Table 1: Diagnostic IR Bands for 4-Methylthiazole-5-carboxaldehyde
Frequency (cm⁻¹)IntensityFunctional GroupVibrational Mode Assignment
3100 – 3050 WeakThiazole RingC-H Stretching (Heteroaromatic)
2960 – 2920 MediumMethyl (-CH₃)C-H Asymmetric Stretching
2850 & 2750 MediumAldehyde (-CHO)Fermi Resonance Doublet (C-H Stretch overtone interaction)
1690 – 1660 Strong Carbonyl (C=O)C=O[1][5] Stretching (Conjugated with Thiazole)
1545 – 1530 MediumThiazole RingC=N Stretching / Ring Skeletal Vibration
1420 – 1410 MediumThiazole RingRing Stretching (Mixed mode)
1380 MediumMethyl (-CH₃)C-H Symmetric Deformation ("Umbrella" mode)
1240 – 1220 MediumC-N BondC-N Stretching (Exocyclic)
800 – 600 MediumC-S BondC-S Stretching (Characteristic of Thiazoles)
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Technical Insight: The absence of a broad band in the 3200–3500 cm⁻¹ region is the primary "Pass" criterion. The presence of such a band indicates moisture contamination or oxidation to the carboxylic acid.[1]

Quality Control & Impurity Profiling

In drug development, this aldehyde is often synthesized by oxidizing 4-methyl-5-thiazoleethanol or reducing 4-methylthiazole-5-carboxylic acid derivatives.[1][6] IR is a rapid tool to detect incomplete reactions.[1]

Differentiation Matrix
Impurity / PrecursorKey IR Differentiator
4-Methyl-5-thiazoleethanol (Starting Material)Strong Broad OH stretch (3200–3400 cm⁻¹) .[1] Absence of C=O peak at ~1670 cm⁻¹.[1]
4-Methylthiazole-5-carboxylic acid (Oxidation Product)Broad OH dimer band (3000–2500 cm⁻¹) . C=O shift to ~1700–1720 cm⁻¹.[1]
Water Broad, rounded band at ~3400 cm⁻¹ and bending mode at ~1640 cm⁻¹ (can interfere with C=O).[1]
Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample: 4-Methylthiazole-5-carboxaldehyde Prep Prep: KBr Pellet or ATR Sample->Prep Acquisition Acquisition: 4000-400 cm⁻¹ Prep->Acquisition Check1 Check 1: 3200-3500 cm⁻¹ Region Acquisition->Check1 Pass1 Clean Baseline Check1->Pass1 No OH Fail1 Broad Peak Detected Check1->Fail1 Alcohol/Acid/H2O Check2 Check 2: Carbonyl Position Pass1->Check2 Reject QC Decision: Reprocess/Reject Fail1->Reject Pass2 Sharp Band @ 1660-1690 cm⁻¹ Check2->Pass2 Conjugated C=O Fail2 Shifted or Absent Check2->Fail2 Wrong Compound Result QC Decision: Release for Synthesis Pass2->Result Fail2->Reject

Figure 2: Logic flow for IR-based Quality Control. Critical decision points rely on the hydroxyl and carbonyl regions.[1]

Applications in Drug Development

4-Methylthiazole-5-carboxaldehyde is the immediate precursor to the C7 side chain of Cefditoren pivoxil , a third-generation cephalosporin antibiotic.[1]

  • Mechanism: The aldehyde group undergoes a Wittig reaction or condensation to form the Z-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid moiety.[1]

  • Criticality: The purity of the aldehyde directly impacts the E/Z isomeric ratio of the final drug substance.[1] IR spectroscopy provides a "fingerprint" confirmation of the aldehyde's oxidation state prior to this sensitive coupling step.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 581339, 4-Methylthiazole-5-carboxaldehyde. Retrieved from [Link]

  • SpectraBase. (n.d.).[1] IR Spectrum of 4-Methylthiazole-5-carboxaldehyde. Bio-Rad Laboratories.[1] Retrieved from [Link][1]

  • Mishra, R. et al. (2015).[1] Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PubMed Central.[1] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.).[1] Thiazole IR Spectrum. NIST Chemistry WebBook.[1] Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Process Applications of 4-Methylthiazole-5-carboxaldehyde

[1]

Executive Summary

4-Methylthiazole-5-carboxaldehyde (CAS: 82294-70-0) is a critical heterocyclic building block, predominantly employed as the key intermediate in the synthesis of the third-generation cephalosporin antibiotic, Cefditoren Pivoxil .[1][2][3]

Understanding its solubility profile is essential for optimizing reaction yields, designing efficient extraction protocols, and ensuring high-purity isolation.[4] This guide synthesizes physicochemical data with industrial process insights to provide a definitive reference for researchers and process chemists.[4]

Physicochemical Profile

The solubility behavior of 4-Methylthiazole-5-carboxaldehyde is governed by its thiazole ring (aromatic, electron-rich) and the formyl group (polar, hydrogen bond acceptor).

PropertyValueMechanistic Implication
Molecular Weight 127.16 g/mol Low MW facilitates solubility in small-molecule organic solvents.[4]
Physical State Crystalline SolidRequires energy (heat/solvation) to break lattice forces (MP 74–78°C).[4]
LogP (Octanol/Water) ~0.32 – 1.10 (Est.)[4]Moderate lipophilicity.[4] Soluble in organics but possesses partial water affinity.[4]
pKa (Conjugate Acid) ~1.53 (Thiazole N)Weakly basic.[4] Solubility in aqueous media can be modulated by pH (increased solubility in acidic conditions).[4]
Water Solubility ~7.9 g/L (Est.)[4]"Slightly Soluble."[4][1][5][6] Sufficient for aqueous workups but requires organic extraction for recovery.[4]

Solubility Profile in Organic Solvents

The following data is synthesized from industrial extraction protocols, chromatographic purification methods, and reaction solvent choices found in process patents (e.g., synthesis of Cefditoren intermediates).

Solvent Compatibility Table[1]
Solvent ClassSpecific SolventSolubility RatingProcess Application & Notes
Chlorinated Dichloromethane (DCM)High Primary Extraction Solvent. Used extensively to extract the aldehyde from aqueous reaction mixtures due to excellent partitioning coefficients.[4]
ChloroformHigh Alternative extraction solvent; often used for small-scale purification or analysis.[4]
Alcohols Methanol / EthanolHigh Reaction Medium. Used in condensation reactions (e.g., Schiff base formation).[4] High solubility due to H-bonding with the formyl group and thiazole nitrogen.[4]
Ethers Tetrahydrofuran (THF)High Reaction Solvent. Standard solvent for reduction steps (e.g., from ester precursors).
Isopropyl Ether (IPE)Low/Moderate Precipitation/Wash. Often added to concentrated DCM extracts to induce crystallization or wash away non-polar impurities.[4]
Esters Ethyl AcetateModerate/High Purification. Component of mobile phase for silica gel chromatography.[4][1]
Hydrocarbons Hexane / HeptaneLow Anti-Solvent. Used in conjunction with Ethyl Acetate for column chromatography (e.g., 20% EtOAc/Hexane) to modulate retention.
Aromatics Toluene / XyleneHigh (Hot) High-Temp Reaction. Used in high-temperature catalytic hydrogenations (140°C) where the compound must remain in solution.[4]
Mechanistic Insight: The "Like Dissolves Like" Matrix

The thiazole nitrogen and the aldehyde oxygen create a dipole that favors polar aprotic solvents (DCM, THF) and polar protic solvents (MeOH). However, the aromatic methyl-thiazole core provides enough lipophilicity to allow solubility in hot aromatics (Xylene), facilitating high-temperature transformations without phase separation.

Visualization: Solubility Logic & Process Flow

Diagram 1: Solvent Selection Logic

This decision tree aids in selecting the correct solvent based on the intended operational unit (Reaction vs. Purification).[4]

SolubilityLogicStart4-Methylthiazole-5-carboxaldehydeSolvent SelectionGoalOperational Goal?Start->GoalReactionReaction MediumGoal->ReactionExtractionExtraction / WorkupGoal->ExtractionPurificationPurification / Cryst.Goal->PurificationHighTempHigh Temp (>100°C)(e.g., Hydrogenation)Reaction->HighTempLowTempLow Temp / Reduction(e.g., NaBH4)Reaction->LowTempCondensationCondensation(e.g., Schiff Base)Reaction->CondensationDCMDichloromethane(Immiscible with Water)Extraction->DCMPartition Coeff > 10HexEtOAcHexane / Ethyl Acetate(Gradient Elution)Purification->HexEtOAcChromatographyXyleneXylene / Toluene(High Solubility at T)HighTemp->XyleneTHFTHF / Glyme(Good Solvency)LowTemp->THFMeOHMethanol / Ethanol(Protic Solvency)Condensation->MeOH

Caption: Decision matrix for solvent selection based on process requirements (Reaction, Extraction, or Purification).

Experimental Protocols

Protocol 1: Gravimetric Solubility Determination

Use this protocol to generate precise quantitative data (mg/mL) for internal documentation.

  • Preparation: Weigh 500 mg of 4-Methylthiazole-5-carboxaldehyde into a tared 20 mL scintillation vial.

  • Solvent Addition: Add the target solvent (e.g., Toluene) in 0.5 mL increments at 25°C.[4]

  • Equilibration: Vortex for 60 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.

  • Visual Check: Continue addition until a clear solution is obtained (no visible particulates).

  • Calculation:

    
    [4]
    
  • Saturation Method (Alternative): Add excess solid to 5 mL solvent, stir for 24h at 25°C, filter through a 0.45 µm PTFE filter, evaporate a known volume of filtrate, and weigh the residue.

Protocol 2: HPLC-Based Purity & Solubility Assay

Derived from industrial purity checks for Cefditoren intermediates.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[4]

  • Mobile Phase B: Acetonitrile (ACN).[4]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 254 nm (Thiazole absorption max).[4]

  • Sample Prep: Dissolve ~10 mg in 10 mL Acetonitrile (ensure complete solubility for stock solution).

Process Application: Isolation Workflow

In the synthesis of Cefditoren, the isolation of this aldehyde often involves a solvent switch from the reaction mixture to the extraction solvent.

IsolationFlowRxnReaction Mixture(Aq. Acid/Base)ExtractExtraction(Add DCM)Rxn->ExtractPhaseSepPhase SeparationExtract->PhaseSepOrgLayerOrganic Layer(Product + DCM)PhaseSep->OrgLayerTargetAqLayerAqueous Layer(Waste)PhaseSep->AqLayerDiscardConcConcentration(Vac. Distillation)OrgLayer->ConcCrystRecrystallization(IPE or Hex/EtOAc)Conc->CrystProductPure Aldehyde(Solid, MP 74-78°C)Cryst->Product

Caption: Standard industrial isolation workflow demonstrating the critical role of DCM extraction and subsequent crystallization.

References

  • PubChem. (2025).[4] 4-Methylthiazole-5-carboxaldehyde (Compound).[4][1][2][5][6][7][8][9][10][11] National Library of Medicine.[4] Available at: [Link][4]

  • Thermo Fisher Scientific. (n.d.).[4] 4-Methylthiazole-5-carboxaldehyde, 97%. Product Specifications. Available at: [Link][4]

  • Google Patents. (2004).[4] Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate (WO2003091230A1).[4] Available at: [4]

  • National Institutes of Health (PMC). (2008).[4] Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Available at: [Link]

Technical Guide: Purity Analysis & Impurity Profiling of 4-Methylthiazole-5-carboxaldehyde

[1]

Executive Summary & Critical Quality Attributes (CQAs)

4-Methylthiazole-5-carboxaldehyde (4-MTCA) is a pivotal heterocyclic intermediate used primarily in the synthesis of third-generation cephalosporins, notably Cefditoren Pivoxil .[1] Due to the high reactivity of the aldehyde moiety and the basicity of the thiazole ring, the purity of this intermediate directly dictates the yield and impurity profile of the final API.

In drug development, a simple "purity" percentage is insufficient. This guide establishes a self-validating, orthogonal analytical strategy designed to detect not just the analyte, but its specific process-related impurities and degradation products.[1]

Critical Quality Attributes (CQAs)
AttributeSpecificationRationale
Assay (GC/HPLC) ≥ 98.0% (w/w)Low purity leads to side-reactions in the condensation step with the cephalosporin core.[1]
Appearance White/Pale Yellow Crystalline SolidDarkening indicates oxidation (formation of carboxylic acid) or polymerization.
Melting Point 74.0 – 78.0 °CDepression of MP is a sensitive indicator of solvent occlusion or eutectic impurities.
Water (KF) ≤ 0.5%Water promotes hydrate formation and interferes with strictly anhydrous coupling reactions.
Oxidation Product ≤ 1.0% (4-Methylthiazole-5-carboxylic acid)The primary degradation product formed upon exposure to air.[1]

Impurity Profiling & Origin Analysis[1]

To design a robust method, one must understand what to look for. The impurity profile of 4-MTCA is derived from its synthesis (often via deamination of 2-amino-4-methylthiazole-5-carboxaldehyde or reduction of esters) and its storage stability.[1]

Impurity Pathways Diagram

The following diagram maps the genesis of common impurities, guiding the selection of detector and separation mode.

ImpurityPathwaysPrecursorPrecursor(2-Amino-4-methylthiazole-5-carboxaldehyde)TargetTARGET ANALYTE4-Methylthiazole-5-carboxaldehydePrecursor->Target Deamination(t-BuONO/DMSO) Impurity_AImpurity A(Deamination Byproducts)Precursor->Impurity_A Incomplete Rxn Impurity_BImpurity B(4-Methylthiazole-5-carboxylic Acid)Target->Impurity_B Oxidation (Air) Impurity_CImpurity C(Aldehyde Dimers/Polymers)Target->Impurity_C Aldol Condensation(Base Catalyzed)

Figure 1: Impurity genesis pathways for 4-MTCA. Note the critical oxidation pathway to the carboxylic acid, necessitating air-sensitive handling.[1]

Analytical Strategy: The Orthogonal Approach

Relying solely on one technique is a common pitfall.

  • GC-FID is ideal for the Assay and volatile impurities (solvents, low-MW side products) but may degrade thermally labile dimers or miss non-volatile salts.[1]

  • RP-HPLC is required to quantify the Oxidation Impurity (Carboxylic Acid) and polar precursors, which often co-elute or decompose in GC.

Recommended Workflow

AnalyticalWorkflowcluster_GCPrimary Assay (Volatiles)cluster_HPLCSecondary Assay (Non-Volatiles)SampleRaw Material Sample(4-MTCA)GCGC-FID Analysis(DB-5 Column)Sample->GCHPLCRP-HPLC Analysis(C18, Gradient)Sample->HPLCResult_GCPurity % & Residual SolventsGC->Result_GCDecisionData SynthesisResult_GC->DecisionResult_HPLCQuantify Acid Impurity& Polar PrecursorsHPLC->Result_HPLCResult_HPLC->DecisionPassRELEASE(>98.0% Purity, <1.0% Acid)Decision->Pass Meets SpecsFailREJECT / RE-PURIFYDecision->Fail OOS

Figure 2: Orthogonal analytical workflow ensuring comprehensive coverage of volatile and non-volatile impurities.

Detailed Experimental Protocols

Primary Method: GC-FID for Purity & Volatiles

Rationale: The aldehyde is sufficiently volatile and thermally stable up to ~200°C. GC offers superior resolution for structural isomers.[1]

ParameterCondition
Instrument Gas Chromatograph with FID
Column DB-5 or HP-5 (5% Phenyl-methylpolysiloxane), 30m × 0.32mm, 0.25µm film
Carrier Gas Nitrogen or Helium (Flow: 1.0 mL/min, Constant Flow)
Inlet Split Mode (Split Ratio 20:1), Temp: 220°C
Detector (FID) Temp: 250°C; H2: 30 mL/min, Air: 300 mL/min
Oven Program 60°C (hold 2 min) → 10°C/min → 220°C (hold 5 min)
Injection Vol 1.0 µL
Diluent Acetonitrile or Methanol (HPLC Grade)

Sample Preparation: Dissolve 20 mg of sample in 20 mL of diluent. Sonicate for 2 minutes to ensure complete dissolution.

System Suitability Criteria:

  • Tailing Factor: < 1.5 (Aldehydes can tail on active sites; ensure liner is deactivated).

  • Resolution: > 2.0 between the main peak and any adjacent impurity.

Secondary Method: RP-HPLC for Related Substances

Rationale: Essential for detecting 4-methylthiazole-5-carboxylic acid , which is polar and non-volatile.[1]

ParameterCondition
Column C18 (e.g., Zorbax SB-C18), 150mm × 4.6mm, 5µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress silanol activity)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 5% B; 2-15 min: 5%→60% B; 15-20 min: 60% B
Flow Rate 1.0 mL/min
Detection UV at 265 nm (Lambda max for thiazole ring)
Column Temp 30°C

Why Acidic pH? The thiazole nitrogen is basic. Using a neutral pH would lead to peak tailing due to interaction with silanol groups on the silica support. Acidic pH protonates the sites or suppresses ionization, sharpening the peak.

Validation & Troubleshooting

Handling Air Sensitivity (The "Hidden" Variable)

4-MTCA oxidizes to the carboxylic acid upon exposure to atmospheric oxygen.[1]

  • Symptom: HPLC shows a growing peak at RRT ~0.4 (more polar than aldehyde).

  • Prevention: All analytical standards must be stored under Argon/Nitrogen. Sample solutions should be prepared fresh and analyzed within 4 hours.

Residue on Ignition (ROI)

While GC/HPLC measures organic purity, inorganic salts (from synthesis catalysts like Zn/Cr oxides or drying agents) are invisible to these detectors.

  • Protocol: Sulfated Ash method (USP <281>).

  • Limit: ≤ 0.1%. High ROI indicates poor workup post-synthesis.

Water Content (Karl Fischer)

Aldehydes can interfere with standard KF reagents by undergoing the Bunsen reaction or acetal formation with the methanol solvent.

  • Solution: Use Aldehyde-Specific KF Reagents (methanol-free, usually containing chloroform or specific buffers) to prevent side reactions that yield false-high water counts.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 581339, 4-Methylthiazole-5-carboxaldehyde.[1] Retrieved from [Link][1]

A Technical Guide to 4-Methylthiazole-5-carboxaldehyde: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 4-Methylthiazole-5-carboxaldehyde, a critical heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical significance, provide a comparative landscape of commercial suppliers, and detail a robust experimental protocol for its laboratory-scale synthesis.

The Scientific Significance of 4-Methylthiazole-5-carboxaldehyde

4-Methylthiazole-5-carboxaldehyde (CAS No. 82294-70-0) is a versatile intermediate characterized by a thiazole ring bearing both a methyl and a formyl group.[1][2] This unique arrangement of functional groups makes it a valuable precursor in the synthesis of a wide array of more complex molecules. The thiazole moiety is a common scaffold in many biologically active compounds, and the aldehyde group serves as a reactive handle for various chemical transformations.[3] Its most notable application is as a key intermediate in the synthesis of the third-generation cephalosporin antibiotic, Cefditoren pivoxil.[3][4] Beyond pharmaceuticals, its utility extends to the development of novel agrochemicals and specialty chemicals.[3]

Physicochemical Properties

Understanding the fundamental properties of 4-Methylthiazole-5-carboxaldehyde is paramount for its effective handling, storage, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₅H₅NOS[1][2][5]
Molecular Weight 127.16 g/mol [1][2][6]
Appearance White to light yellow crystalline powder[1][2]
Melting Point 74-78 °C[2][6]
Boiling Point 118 °C at 21 mmHg[2][7]
Solubility Slightly soluble in water[1][2][7]
Storage Store in a cool, dry, dark place under an inert atmosphere.[8][9]

Commercial Sourcing and Supplier Landscape

The reliable sourcing of high-purity starting materials is a cornerstone of successful research and development. 4-Methylthiazole-5-carboxaldehyde is readily available from a multitude of chemical suppliers. The following table provides a comparative overview of several prominent vendors. It is crucial to request a certificate of analysis (CoA) from any supplier to verify the purity and identity of the compound.

SupplierProduct NumberPurityAvailable Quantities
Sigma-Aldrich 63320897%1g, 5g
TCI America M1812>98.0% (GC)1g, 5g
BLD Pharm BD13899498%1g, 5g, 25g
Alfa Aesar H6161397%1g, 5g
ChemicalBook CB8162850Varies by supplierVaries
LookChem 82294-70-0Varies by supplierVaries

Experimental Protocol: Synthesis of 4-Methylthiazole-5-carboxaldehyde

For research applications requiring larger quantities or for educational purposes, the synthesis of 4-Methylthiazole-5-carboxaldehyde can be achieved through various reported methods.[4] One established and eco-friendlier approach involves the palladium-catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride.[4] This method avoids the use of hazardous oxidizing agents like chromium trioxide or manganese dioxide.[4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Catalytic Hydrogenation cluster_step3 Step 3: Workup and Purification start 4-Methylthiazole-5-carboxylic acid reagent1 Thionyl chloride (SOCl₂) start->reagent1 Add excess step1_proc Reflux for 2 hours reagent1->step1_proc product1 4-Methylthiazole-5-carboxylic acid chloride step1_proc->product1 Distill off excess SOCl₂ catalyst Pd/BaSO₄ product1->catalyst Add solvent Xylene catalyst->solvent Suspend in hydrogen H₂ gas solvent->hydrogen Bubble through step2_proc Heat to 140°C hydrogen->step2_proc product2 Crude 4-Methylthiazole-5-carboxaldehyde in Xylene step2_proc->product2 extraction1 Filter to remove catalyst product2->extraction1 extraction2 Extract with 10% HCl extraction1->extraction2 neutralization Neutralize aqueous layer with Na₂CO₃ (to pH 8) extraction2->neutralization extraction3 Extract with Chloroform neutralization->extraction3 final_product Pure 4-Methylthiazole-5-carboxaldehyde extraction3->final_product Distill off Chloroform

Caption: Workflow for the synthesis of 4-Methylthiazole-5-carboxaldehyde.

Step-by-Step Methodology

Disclaimer: This protocol must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 1: Formation of 4-Methylthiazole-5-carboxylic acid chloride [4]

  • To 1.5 g of 4-methylthiazole-5-carboxylic acid in a round-bottom flask, add 10 mL of thionyl chloride.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-methylthiazole-5-carboxylic acid chloride is used directly in the next step without further purification.[4]

Step 2: Palladium-Catalyzed Hydrogenation [4]

  • To the flask containing the crude acid chloride, add 30 mL of xylene.

  • Add the Pd/BaSO₄ catalyst. The catalyst loading should be empirically determined but is typically around 5-10 mol%.

  • Heat the mixture to 140 °C while bubbling hydrogen gas through the solution.

  • Monitor the reaction by thin-layer chromatography (TLC) using a 3:1 mixture of petroleum ether and acetone as the eluent.[4]

Step 3: Workup and Purification [4]

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Filter the mixture to remove the Pd/BaSO₄ catalyst.

  • Transfer the filtrate to a separatory funnel and extract three times with 30 mL portions of 10% hydrochloric acid. The product will move into the aqueous layer as the hydrochloride salt.

  • Combine the aqueous layers and neutralize to a pH of 8 with sodium carbonate.

  • Extract the neutralized aqueous solution three times with 30 mL portions of chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure 4-Methylthiazole-5-carboxaldehyde.

Safety and Handling

4-Methylthiazole-5-carboxaldehyde is an irritant and may cause serious eye damage.[5] Always handle this chemical in a well-ventilated area and wear appropriate PPE, including chemical-resistant gloves and safety goggles.[8] Avoid formation of dust and aerosols.[8] Store the compound in a tightly sealed container in a dry and cool place.[8]

Conclusion

4-Methylthiazole-5-carboxaldehyde remains a pivotal building block in synthetic and medicinal chemistry. Its commercial availability from numerous suppliers facilitates its direct use in research. For applications requiring larger quantities or for academic exploration, the described synthetic protocol offers a reliable and comparatively environmentally benign route. A thorough understanding of its chemical properties and adherence to safety protocols are essential for its successful and safe application in the laboratory.

References

  • 4-Methylthiazole-5-carboxaldehyde: Applications Beyond Pharmaceuticals. (n.d.).
  • 4-Methyl-5-thiazole Carboxaldehyde CAS 82294-70-0. (n.d.).
  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. (n.d.). Google Patents.
  • 4-Methyl-5-thiazolecarboxaldehyde SDS, 82294-70-0 Safety Data Sheets. (n.d.). ECHEMI.
  • 4-Methylthiazole-5-carboxaldehyde | 82294-70-0. (n.d.). ChemicalBook.
  • 4-Methylthiazole. (n.d.). Chem-Impex.
  • 82294-70-0|4-Methylthiazole-5-carbaldehyde|BLD Pharm. (n.d.).
  • 4-Methylthiazole-5-carboxaldehyde 82294-70-0. (n.d.). TCI Chemicals.
  • 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339. (n.d.). PubChem - NIH.
  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (n.d.). PMC.
  • CAS No.82294-70-0,4-Methylthiazole-5-carboxaldehyde Suppliers. (n.d.). LookChem.
  • 5-formyl-4-methyl thiazole, 82294-70-0. (n.d.). The Good Scents Company.
  • Cas 82294-70-0,4-Methylthiazole-5-carboxaldehyde. (n.d.). LookChem.
  • 4-Methylthiazole-5-carboxaldehyde 97 82294-70-0. (n.d.). Sigma-Aldrich.
  • 4-Methylthiazole-5-carboxaldehyde | 82294-70-0 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).

Sources

The Enduring Legacy of the Thiazole Ring: A Deep Dive into its Chemistry and Reactivity for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry and drug development. Its unique electronic properties and versatile reactivity have made it a privileged scaffold in a vast array of pharmaceuticals, from antibiotics to anticancer agents.[1][2] This guide, intended for researchers and scientists, provides a comprehensive exploration of the fundamental chemistry and reactivity of the thiazole nucleus, offering insights into the causality behind experimental choices and providing a foundation for its strategic application in modern drug design.

The Thiazole Core: Structure, Electronic Landscape, and Aromaticity

The thiazole ring is a planar, aromatic system characterized by significant π-electron delocalization, which imparts a degree of aromaticity greater than its oxazole counterpart.[3] This aromatic character is evident in its 1H NMR spectrum, with ring protons resonating between 7.27 and 8.77 ppm, indicative of a strong diamagnetic ring current.[3]

The electronic distribution within the ring is non-uniform due to the presence of the electronegative nitrogen and the larger, more polarizable sulfur atom. This leads to a distinct reactivity pattern:

  • C2 Position: This carbon, situated between the nitrogen and sulfur atoms, is the most electron-deficient and acidic position in the ring.[4] The proton at C2 is susceptible to deprotonation by strong bases, forming a nucleophilic carbanion.[3][4]

  • C4 Position: This position is relatively electron-neutral.[4]

  • C5 Position: This carbon is the most electron-rich position, making it the primary target for electrophilic attack.[3][4][5]

  • Nitrogen (N3): The lone pair of electrons on the nitrogen atom makes it basic and susceptible to protonation and alkylation.[4]

  • Sulfur (S1): The sulfur atom contributes to the aromatic system and influences the ring's overall electronic properties.

This inherent electronic bias dictates the regioselectivity of various chemical transformations, a critical consideration in the synthesis of specifically substituted thiazole derivatives.

Navigating the Reactivity Landscape of the Thiazole Ring

The thiazole ring undergoes a diverse range of chemical reactions, providing a rich platform for molecular elaboration. Understanding the principles behind these reactions is paramount for harnessing the full synthetic potential of this heterocycle.

Electrophilic Aromatic Substitution: Targeting the Electron-Rich C5 Position

As predicted by its electronic structure, electrophilic aromatic substitution on the thiazole ring preferentially occurs at the C5 position.[3][4] The reactivity of the thiazole ring towards electrophiles is generally lower than that of thiophene but greater than that of pyridine.[6]

Key Electrophilic Substitution Reactions:

  • Halogenation: Bromination and chlorination are common electrophilic halogenation reactions. The presence of electron-donating groups at the C2 position can significantly activate the ring towards halogenation at C5.[4]

  • Nitration: Nitration of thiazole requires vigorous conditions, typically a mixture of concentrated nitric and sulfuric acids, to introduce a nitro group at the C5 position.[6]

  • Sulfonation: Sulfonation can be achieved using oleum or concentrated sulfuric acid, also yielding the 5-sulfonic acid derivative.[6]

  • Mercuration: Thiazole can be mercurated with mercury(II) acetate, with substitution occurring preferentially at C5, followed by C4 and C2.[4]

Table 1: Regioselectivity in Electrophilic Substitution of Thiazole

ElectrophilePosition of SubstitutionActivating/Deactivating Conditions
Br₂C5Activated by electron-donating groups at C2
HNO₃/H₂SO₄C5Vigorous conditions required
H₂SO₄/OleumC5Vigorous conditions required
Hg(OAc)₂C5 > C4 > C2Milder conditions
Nucleophilic Substitution: Activating the Electron-Deficient Positions

Nucleophilic substitution on the thiazole ring is generally challenging due to its aromaticity. However, it can be achieved under specific conditions, particularly at the C2 position, which is the most electron-deficient.[4][7]

Strategies for Nucleophilic Substitution:

  • On Halogenated Thiazoles: The presence of a good leaving group, such as a halogen, at the C2, C4, or C5 positions facilitates nucleophilic displacement.[4] The reactivity order for nucleophilic substitution on halothiazoles is generally C2 > C5 > C4.

  • Activation by Quaternization: N-alkylation of the thiazole ring to form a thiazolium salt significantly increases the acidity of the C2-proton and enhances the ring's susceptibility to nucleophilic attack.[4]

Experimental Protocol: Nucleophilic Aromatic Substitution of 2-Chlorothiazole with an Amine

This protocol provides a general procedure for the synthesis of 2-aminothiazole derivatives, which are prevalent in many biologically active compounds.

Materials:

  • 2-Chlorothiazole

  • Primary or secondary amine (e.g., morpholine, piperidine)

  • Base (e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., DMF, NMP, DMSO)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorothiazole (1.0 eq) in the chosen solvent.

  • Add the amine (1.2-1.5 eq) and the base (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-aminothiazole derivative.

Deprotonation and Reactions at the C2 Position: A Gateway to Functionalization

The acidity of the C2-proton is a key feature of the thiazole ring's reactivity.[3] Deprotonation with strong bases, such as organolithium reagents (e.g., n-butyllithium), generates a potent C2-lithiated intermediate.[3][4] This nucleophilic species can then react with a wide range of electrophiles, enabling the introduction of various substituents at the C2 position.

dot

C2_Lithiation_and_Reaction Thiazole Thiazole LithiatedThiazole 2-Lithiothiazole Thiazole->LithiatedThiazole Deprotonation nBuLi n-BuLi, THF, -78 °C Product 2-Substituted Thiazole LithiatedThiazole->Product Nucleophilic Attack Electrophile Electrophile (E+)

Caption: C2-Lithiation of thiazole and subsequent reaction with an electrophile.

Common Electrophiles for Reaction with 2-Lithiothiazole:

  • Aldehydes and ketones (to form alcohols)

  • Alkyl halides (to form alkyl-substituted thiazoles)

  • Carbon dioxide (to form a carboxylic acid)

  • Isocyanates (to form amides)

Reactions at the Nitrogen Atom: Formation of Thiazolium Salts

The nitrogen atom at the 3-position of the thiazole ring is basic and readily undergoes alkylation with alkyl halides to form thiazolium salts.[3][4] These quaternary ammonium compounds are not merely synthetic intermediates; they are crucial catalysts in several important organic reactions.

dot

Thiazolium_Salt_Formation Thiazole Thiazole ThiazoliumSalt N-Alkylthiazolium Salt Thiazole->ThiazoliumSalt AlkylHalide R-X AlkylHalide->ThiazoliumSalt Alkylation

Caption: Formation of an N-alkylthiazolium salt.

Catalytic Applications of Thiazolium Salts:

  • Benzoin Condensation: Thiazolium salts are precursors to N-heterocyclic carbenes (NHCs), which are potent catalysts for the benzoin condensation, a reaction that forms an α-hydroxy ketone from two aldehydes.

  • Stetter Reaction: Thiazolium-derived NHCs also catalyze the Stetter reaction, a conjugate addition of an aldehyde to an activated alkene.[7]

Experimental Protocol: Thiazolium Salt-Catalyzed Benzoin Condensation

This protocol outlines the general procedure for the benzoin condensation of benzaldehyde catalyzed by a thiamine-derived thiazolium salt.

Materials:

  • Thiamine hydrochloride

  • Sodium hydroxide (e.g., 3 M aqueous solution)

  • Ethanol

  • Benzaldehyde

Procedure:

  • In a round-bottom flask, dissolve thiamine hydrochloride in water.

  • Add ethanol and cool the solution in an ice bath.

  • Slowly add the sodium hydroxide solution while keeping the temperature below 20 °C to generate the active thiazolium ylide catalyst.

  • Add pure benzaldehyde to the reaction mixture.

  • Heat the mixture at a gentle reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the benzoin product.

  • Collect the product by filtration and wash with cold water.

  • Recrystallize the crude benzoin from a suitable solvent (e.g., aqueous methanol) to obtain the purified product.[8]

Cycloaddition Reactions: Expanding the Synthetic Toolbox

While the aromaticity of the thiazole ring makes it generally unreactive in cycloaddition reactions, under certain conditions, it can participate in these transformations, providing access to more complex heterocyclic systems.

  • Diels-Alder Reactions: Thiazoles can act as dienes in Diels-Alder reactions, particularly with reactive dienophiles like alkynes, at high temperatures. These reactions are often followed by the extrusion of sulfur to yield pyridine derivatives.[3][9]

  • [3+2] Cycloadditions: Thiazolium ylides, generated from thiazolium salts, can act as 1,3-dipoles in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes, leading to the formation of fused heterocyclic systems like pyrrolo[2,1-b]thiazoles.[10]

Ring Opening Reactions: A Path to Acyclic Scaffolds

Under certain reductive conditions, the thiazole ring can undergo cleavage. For instance, treatment with Raney nickel can lead to desulfurization and ring opening, providing access to acyclic amine-containing structures.[4] This reaction can be a useful synthetic strategy for transforming a cyclic thiazole precursor into a linear fragment.

Synthesis of the Thiazole Ring: The Hantzsch Synthesis and Beyond

The construction of the thiazole ring itself is a fundamental aspect of its chemistry. Several synthetic methods have been developed, with the Hantzsch thiazole synthesis being the most prominent and widely used.[2][11]

The Hantzsch Thiazole Synthesis: A Classic and Versatile Method

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[2][11][12] This reaction is highly versatile, allowing for the synthesis of a wide variety of substituted thiazoles by varying the starting materials.

dot

Hantzsch_Synthesis AlphaHaloKetone α-Haloketone Intermediate Thiazoline Intermediate AlphaHaloKetone->Intermediate Thioamide Thioamide Thioamide->Intermediate Condensation Thiazole Thiazole Intermediate->Thiazole Dehydration

Sources

Methodological & Application

Synthesis of 4-Methylthiazole-5-carboxaldehyde from 2-Amino-4-methylthiazole: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust and validated synthetic pathway for the preparation of 4-methylthiazole-5-carboxaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, starting from the readily available 2-amino-4-methylthiazole. This document provides an in-depth analysis of the selected synthetic strategy, detailed experimental protocols, and the underlying chemical principles.

Introduction

4-Methylthiazole-5-carboxaldehyde is a valuable building block in medicinal chemistry, notably in the synthesis of cephalosporin antibiotics. Its synthesis from 2-amino-4-methylthiazole presents a practical and efficient route. This guide focuses on a three-step synthetic sequence that has been identified as a viable and scalable method:

  • N-Methylation of 2-amino-4-methylthiazole to yield 2-(methylamino)-4-methylthiazole.

  • Vilsmeier-Haack formylation of the N-methylated intermediate to introduce the aldehyde group at the C5 position.

  • Reductive deamination to remove the 2-methylamino group and afford the final product, 4-methylthiazole-5-carboxaldehyde.

This application note will provide a detailed, step-by-step protocol for each of these transformations, along with an explanation of the reaction mechanisms and critical experimental parameters.

Strategic Overview: The Vilsmeier-Haack Approach

Direct formylation of 2-amino-4-methylthiazole at the C5 position is challenging due to the directing effects of the amino group. Therefore, a multi-step approach is employed to achieve the desired regioselectivity and yield. The chosen Vilsmeier-Haack pathway offers a reliable and scalable solution.[1]

Caption: Overall synthetic workflow from 2-amino-4-methylthiazole to 4-methylthiazole-5-carboxaldehyde.

PART 1: N-Methylation of 2-Amino-4-methylthiazole

The initial step involves the methylation of the primary amino group of 2-amino-4-methylthiazole. The Eschweiler-Clarke reaction is a well-established and effective method for the methylation of primary and secondary amines using formic acid and formaldehyde.[2][3] This reaction is advantageous as it typically proceeds to completion without the formation of quaternary ammonium salts.

Protocol 1: N-Methylation via Eschweiler-Clarke Reaction

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Amino-4-methylthiazole114.1711.4 g0.1
Formaldehyde (37% aq. solution)30.0316.2 mL~0.2
Formic Acid (98-100%)46.0315.2 mL~0.4
Sodium Hydroxide (NaOH)40.00As needed-
Dichloromethane (DCM)84.93200 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-methylthiazole (11.4 g, 0.1 mol).

  • Add formaldehyde solution (16.2 mL, ~0.2 mol) to the flask.

  • Slowly add formic acid (15.2 mL, ~0.4 mol) to the mixture. Caution: The reaction is exothermic and will evolve carbon dioxide gas.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 10-11.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(methylamino)-4-methylthiazole.

  • The product can be purified by vacuum distillation or column chromatography on silica gel.

PART 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[2]

Protocol 2: Vilsmeier-Haack Formylation of 2-(Methylamino)-4-methylthiazole

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-(Methylamino)-4-methylthiazole128.2012.8 g0.1
N,N-Dimethylformamide (DMF)73.0977 mL1.0
Phosphorus Oxychloride (POCl₃)153.3318.6 mL0.2
Dichloromethane (DCM), anhydrous84.93200 mL-
Crushed Ice-~500 g-
Sodium Hydroxide (NaOH) solution (4M)40.00As needed-

Procedure:

  • In a 500 mL three-necked flask equipped with a dropping funnel, thermometer, and a nitrogen inlet, place anhydrous DMF (77 mL, 1.0 mol) and cool to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (18.6 mL, 0.2 mol) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 2-(methylamino)-4-methylthiazole (12.8 g, 0.1 mol) in anhydrous dichloromethane (100 mL) and add it dropwise to the Vilsmeier reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (~500 g) with vigorous stirring.

  • Neutralize the mixture to a pH of 8-9 by the slow addition of 4M sodium hydroxide solution.

  • Extract the product with dichloromethane (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-(methylamino)-4-methylthiazole-5-carboxaldehyde can be purified by column chromatography or recrystallization.

PART 3: Reductive Deamination

The final step is the removal of the 2-methylamino group to yield the target aldehyde. This can be achieved through a reductive deamination process. One common method involves diazotization of the amino group followed by reduction, often with hypophosphorous acid.[5]

Protocol 3: Reductive Deamination of 2-(Methylamino)-4-methylthiazole-5-carboxaldehyde

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-(Methylamino)-4-methylthiazole-5-carboxaldehyde156.2015.6 g0.1
Sodium Nitrite (NaNO₂)69.007.6 g0.11
Hydrochloric Acid (HCl), concentrated36.46~25 mL-
Hypophosphorous Acid (H₃PO₂, 50% aq.)66.00~60 mL-
Copper(I) Oxide (Cu₂O) (optional, catalyst)143.09small amount-
Diethyl Ether74.12300 mL-
Sodium Bicarbonate (NaHCO₃) solution84.01As needed-

Procedure:

  • In a 500 mL flask, dissolve 2-(methylamino)-4-methylthiazole-5-carboxaldehyde (15.6 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (~25 mL) and water (100 mL). Cool the solution to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in cold water (25 mL).

  • Add the sodium nitrite solution dropwise to the cooled thiazole solution, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete diazotization.

  • In a separate 1 L beaker, place hypophosphorous acid (~60 mL) and a catalytic amount of copper(I) oxide. Cool this mixture to 0 °C.

  • Slowly and carefully add the cold diazonium salt solution to the stirred hypophosphorous acid solution. Caution: Vigorous evolution of nitrogen gas will occur.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until gas evolution ceases.

  • Extract the reaction mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash carefully with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 4-methylthiazole-5-carboxaldehyde can be purified by vacuum distillation or column chromatography to yield the final product.

Reaction Mechanisms

Caption: Mechanism of the Vilsmeier-Haack formylation.

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃. The electron-rich thiazole ring then attacks this reagent in an electrophilic aromatic substitution reaction. The resulting iminium salt is subsequently hydrolyzed during workup to yield the aldehyde.

Caption: Simplified mechanism of reductive deamination.

The reductive deamination begins with the diazotization of the amino group to form a diazonium salt. This unstable intermediate is then reduced, typically via a radical mechanism initiated by the reducing agent, leading to the expulsion of nitrogen gas and the formation of the deaminated product.

Conclusion

The synthesis of 4-methylthiazole-5-carboxaldehyde from 2-amino-4-methylthiazole via a three-step sequence involving N-methylation, Vilsmeier-Haack formylation, and reductive deamination is a practical and efficient method for laboratory and potential pilot-scale production. The protocols provided in this guide are based on established chemical principles and offer a clear and reproducible pathway to this important pharmaceutical intermediate. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yields and purity.

References

  • SciSpace. (2018). Novel preparation method for 4-methylthiazole-5-carboxaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Replacement of the Aromatic Primary Amino Group by Hydrogen. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Name-Reaction.com. (2026). Eschweiler-Clarke reaction. Retrieved from [Link]

Sources

4-Methylthiazole-5-carboxaldehyde as a building block in organic synthesis

[1][2]

Executive Summary & Strategic Value

4-Methylthiazole-5-carboxaldehyde (CAS: 82294-70-0 ) is a critical heterocyclic scaffold in modern drug discovery.[1][2][3] Structurally, it functions as a "pivot point," offering a reactive formyl handle attached to a biologically privileged thiazole core. It is best known as the key intermediate in the synthesis of Cefditoren Pivoxil , a third-generation cephalosporin antibiotic, but its utility extends significantly into kinase inhibitor design and agrochemical synthesis.

For the medicinal chemist, this building block offers three strategic advantages:

  • Metabolic Stability: The thiazole ring often serves as a bioisostere for pyridine or phenyl rings, improving metabolic half-life.[1][2]

  • Vector Control: The C5-aldehyde allows for directional growth of the molecule via olefination or reductive amination.[1][2]

  • Electronic Modulation: The nitrogen atom in the ring acts as a hydrogen bond acceptor, while the sulfur atom modulates lipophilicity (LogP).

Chemical Profile & Reactivity Analysis

Physicochemical Properties
PropertyDataNote
CAS Number 82294-70-0
Formula C₅H₅NOS
MW 127.16 g/mol
Appearance White to light yellow crystalline solid
Melting Point 74–78 °CHandle as a solid; easy to weigh.[1][2]
Solubility DCM, MeOH, DMSO, EtOAcPoor solubility in water/hexanes.
Stability Air-sensitive (Aldehyde oxidation)Store under Nitrogen/Argon at 2-8°C.
Reactivity Logic (The "Push-Pull" System)

The thiazole ring is

1
  • C5-Formyl Group: Highly electrophilic.[1][2] Ideal for Knoevenagel condensations, Wittig reactions, and Reductive Aminations.

  • C4-Methyl Group: Relatively acidic due to the adjacent imine-like nitrogen, but generally stable under mild conditions.[1][2]

  • N3 Nitrogen: A weak base; can participate in metal coordination or H-bonding in the active site.[1][2]

Visualized Synthetic Pathways

The following diagram illustrates the three primary divergence points from the parent aldehyde.

ThiazolePathwaysAldehyde4-Methylthiazole-5-carboxaldehyde(Starting Material)SchiffBaseSecondary Amines(Library Generation)Aldehyde->SchiffBaseReductive Amination(R-NH2, NaBH(OAc)3)OlefinVinyl Thiazoles(Cefditoren Scaffold)Aldehyde->OlefinWittig / Knoevenagel(Phosphonium salts or Active Methylenes)AcidThiazole-5-carboxylic Acid(Amide Coupling Precursor)Aldehyde->AcidPinnick Oxidation(NaClO2, NaH2PO4)

Figure 1: Divergent synthetic pathways from 4-methylthiazole-5-carboxaldehyde.[1][2][4] The aldehyde serves as a versatile electrophile for constructing C-N, C-C, and C-O bonds.

Validated Experimental Protocols

Protocol A: Reductive Amination (Library Synthesis)

Objective: Installation of amine diversity elements.[2] Mechanism: Formation of an iminium ion followed by irreversible hydride reduction.[2] Why this method? We utilize Sodium Triacetoxyborohydride (STAB) instead of NaCNBH₃.[2] STAB is less toxic, requires no pH adjustment, and is selective for aldehydes over ketones, preventing side reactions.

Materials:

  • 4-Methylthiazole-5-carboxaldehyde (1.0 equiv)[1][2]

  • Primary or Secondary Amine (1.1 equiv)

  • NaBH(OAc)₃ (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)[1]

  • 1,2-Dichloroethane (DCE) or DCM (anhydrous)[1]

Step-by-Step:

  • Imine Formation: In a dry vial, dissolve the aldehyde (1.0 mmol, 127 mg) and the amine (1.1 mmol) in DCE (5 mL). Add 1 drop of glacial acetic acid.

  • Equilibration: Stir at room temperature for 30–60 minutes under nitrogen. Tip: If the amine is an HCl salt, add 1.0 equiv of TEA.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol, 318 mg) in one portion.

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS (Look for M+1 of the amine product; the imine intermediate may hydrolyze on the column).[1]

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (typically MeOH/DCM gradients).[2]

Protocol B: Knoevenagel Condensation (C-C Bond Formation)

Objective: Synthesis of vinyl thiazoles (e.g., for antibiotic side chains).[2] Mechanism: Base-catalyzed nucleophilic addition of an active methylene compound followed by dehydration.[1][2]

Materials:

  • 4-Methylthiazole-5-carboxaldehyde (1.0 equiv)[1][2]

  • Active Methylene Compound (e.g., Malonic acid, Ethyl cyanoacetate) (1.1 equiv)

  • Piperidine (0.1 equiv)

  • Ethanol (Reagent grade)

Step-by-Step:

  • Setup: Charge a round-bottom flask with aldehyde (1.0 mmol), active methylene compound (1.1 mmol), and Ethanol (5 mL).

  • Catalysis: Add Piperidine (0.1 mmol, ~10 µL).

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours.

    • Checkpoint: The reaction usually turns yellow/orange.[2]

  • Cooling: Cool to room temperature. Often, the product precipitates directly upon cooling.

  • Isolation:

    • If solid:[1] Filter and wash with cold ethanol.[1][2]

    • If solution: Concentrate in vacuo and recrystallize from EtOH/Hexanes.[1][2]

Protocol C: Pinnick Oxidation (Aldehyde to Carboxylic Acid)

Objective: Converting the aldehyde to 4-methylthiazole-5-carboxylic acid for subsequent amide coupling.[1][2] Why this method? Pinnick (Lindgren) oxidation is mild, avoids toxic chromium reagents (Jones reagent), and produces no over-oxidation byproducts.

Materials:

  • 4-Methylthiazole-5-carboxaldehyde (1.0 equiv)[1][2]

  • Sodium Chlorite (NaClO₂) (1.5 equiv)

  • Sodium Dihydrogen Phosphate (NaH₂PO₄) (1.2 equiv)

  • 2-Methyl-2-butene (Scavenger) (5-10 equiv)[1][2]

  • Solvent: t-Butanol / Water (3:1)[1][2]

Step-by-Step:

  • Dissolution: Dissolve the aldehyde (1.0 mmol) and 2-methyl-2-butene (1 mL) in t-BuOH (6 mL).

  • Oxidant Prep: Dissolve NaClO₂ (1.5 mmol) and NaH₂PO₄ (1.2 mmol) in Water (2 mL).

  • Addition: Add the aqueous oxidant solution dropwise to the aldehyde solution at room temperature.

  • Monitoring: Stir for 2–4 hours. The yellow color of ClO₂ may appear transiently.[2]

  • Workup: Acidify to pH ~3 with 1N HCl. Extract with EtOAc (3 x 15 mL).

  • Purification: The carboxylic acid can often be used crude or recrystallized from water/ethanol.[2]

Case Study: The Cefditoren Connection

The industrial relevance of this building block is best exemplified by Cefditoren Pivoxil .[1][3][4]

  • Workflow: The 4-methylthiazole-5-carboxaldehyde is converted to a vinyl linkage via a Wittig-type reaction.[1][2]

  • Significance: The thiazole side chain enhances the antibiotic's spectrum against Gram-negative bacteria by increasing affinity for Penicillin-Binding Proteins (PBPs).[1][2]

  • Insight: In process chemistry, the stability of the aldehyde during scale-up is managed by keeping the temperature <40°C during handling to prevent self-condensation.[1]

CefditorenLogicStep14-Methylthiazole-5-carboxaldehydeStep2Wittig Olefination(Formation of Z/E alkene)Step1->Step2 PPh3=CH-COORStep3Cefditoren Side Chain(Bioactive Motif)Step2->Step3 Isomer Separation

Figure 2: Simplified logic flow for the incorporation of the thiazole moiety into Cefditoren.

Safety & Handling (HSE)

Hazard Statement: H318 (Causes serious eye damage).

  • PPE: Safety goggles (chemical splash resistant) are mandatory.[2] Face shield recommended when handling >5g.[1][2]

  • Storage: The aldehyde is prone to autoxidation to the carboxylic acid upon prolonged exposure to air.[1]

    • Protocol: Flush headspace with Nitrogen after every use.[1][2] Store at 4°C.[1][2]

  • Waste: Dispose of aqueous layers from reductive amination (boron waste) and oxidation (chlorite waste) in segregated streams.[2]

References

  • Synthesis of Cefditoren Intermediate: Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.[1][2][3][5] WO2003091230A1.[1][2]

  • Oxidation Methodologies: Tanaka, H., et al.[2] "The oxidation of alcohols in N-oxyl-immobilized silica gel/aqueous NaOCl disperse systems." Bulletin of the Chemical Society of Japan 77.9 (2004): 1745-1755.[1][2]

  • General Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry 61.11 (1996): 3849-3862.[1][2]

  • Chemical Safety Data: PubChem Compound Summary for CID 581339, 4-Methylthiazole-5-carboxaldehyde.[1][2]

Application Note: The Strategic Application of 4-Methylthiazole-5-carboxaldehyde in the Synthesis of Cefditoren Pivoxil

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the synthesis of Cefditoren pivoxil, a third-generation oral cephalosporin antibiotic. The narrative focuses on the pivotal role of 4-Methylthiazole-5-carboxaldehyde as a key building block for constructing the C-3 vinylthiazole side chain, a critical determinant of the drug's antibacterial spectrum and potency. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of cephalosporin antibiotics, offering field-proven insights, step-by-step methodologies, and an in-depth analysis of the underlying chemical principles.

Introduction: Cefditoren Pivoxil and the Significance of its C-3 Side Chain

Cefditoren pivoxil is a potent, broad-spectrum third-generation cephalosporin antibiotic effective against both Gram-positive and Gram-negative bacteria.[1][2] It is administered as a pivaloyloxymethyl ester prodrug, which is rapidly hydrolyzed by intestinal esterases to release the active moiety, cefditoren.[3][4][5] The mechanism of action involves the inhibition of bacterial cell wall synthesis by inactivating penicillin-binding proteins (PBPs), leading to cell lysis.[4][5]

The chemical structure of Cefditoren is distinguished by two key side chains attached to the 7-amino-3-cephem-4-carboxylic acid (7-ACA) core: an aminothiazolyl methoxyiminoacetamido group at the C-7 position and a unique (Z)-2-(4-methylthiazol-5-yl)vinyl group at the C-3 position. The C-3 side chain, in particular, is crucial for the drug's potent antibacterial activity and pharmacokinetic profile. The synthesis of this specific vinylthiazole moiety is achieved through a stereoselective Wittig reaction, for which 4-Methylthiazole-5-carboxaldehyde serves as the indispensable starting material.[1][6]

This application note elucidates the synthetic pathway to Cefditoren pivoxil, with a special emphasis on the strategic use of 4-Methylthiazole-5-carboxaldehyde to construct the C-3 side chain and form the key intermediate, 7-amino-3-[(Z)-2-(4-methylthiazol-5-yl)vinyl]-3-cephem-4-carboxylic acid (commonly referred to as 7-ATCA).

Overview of the Synthetic Strategy

The industrial synthesis of Cefditoren pivoxil is a multi-step process that hinges on the successful and stereoselective formation of two key intermediates, which are then coupled and esterified. The overall workflow can be visualized as follows:

G cluster_0 C-3 Side Chain Synthesis cluster_1 C-7 Side Chain & Final Steps GCLE 7-Acylamino-3-chloromethyl- 3-cephem-4-carboxylate ester (GCLE) Ylide Phosphonium Ylide Formation GCLE->Ylide + Triphenylphosphine Aldehyde 4-Methylthiazole-5- carboxaldehyde Wittig Wittig Reaction Aldehyde->Wittig Ylide->Wittig ATCA Cefditoren Nucleus (7-ATCA) Wittig->ATCA Forms (Z)-vinyl side chain Coupling Acyl Coupling ATCA->Coupling AE_ester Activated C-7 Side Chain (AE-Active Ester) AE_ester->Coupling Cefditoren_Acid Cefditoren Acid Coupling->Cefditoren_Acid Esterification Esterification Cefditoren_Acid->Esterification + Iodomethyl Pivalate Final_Product Cefditoren Pivoxil Esterification->Final_Product

Caption: Overall synthetic workflow for Cefditoren Pivoxil.

The critical transformation involving 4-Methylthiazole-5-carboxaldehyde is the Wittig reaction. This reaction constructs the C-3 vinyl side chain with the required (Z)-stereochemistry. The control of this stereoselectivity is paramount, as the corresponding (E)-isomer is a significant impurity that is difficult to remove and impacts the final drug's efficacy and safety.[1] Several patented methods focus on optimizing this step to maximize the yield of the desired Z-isomer.[1][7]

Key Intermediates and Reaction Mechanisms

Synthesis of 4-Methylthiazole-5-carboxaldehyde

While typically sourced from commercial suppliers for large-scale production, understanding its synthesis provides valuable context. A common laboratory-scale preparation involves the Rosenmund reduction of 4-methylthiazole-5-carboxylic acid chloride.[8]

  • Chlorination: 4-Methylthiazole-5-carboxylic acid is reacted with thionyl chloride (SOCl₂) to form the corresponding acid chloride.[8]

  • Hydrogenation: The acid chloride is then subjected to catalytic hydrogenation using a poisoned catalyst, typically palladium on barium sulfate (Pd/BaSO₄), to yield the aldehyde.[8] The use of a poisoned catalyst is crucial to prevent over-reduction to the alcohol.

The Wittig Reaction for 7-ATCA Formation

The core of the C-3 side chain installation is the Wittig reaction. It involves the reaction of the aldehyde (4-Methylthiazole-5-carboxaldehyde) with a phosphonium ylide generated from a 3-halomethyl cephem derivative.

Wittig_Mechanism Cephem_P Ceph-CH2-P(Ph)3+ Ylide Ceph-CH=P(Ph)3 (Ylide) Cephem_P->Ylide Deprotonation Aldehyde 4-Me-Thiazole-CHO Betaine Oxaphosphetane (Betaine Intermediate) Aldehyde->Betaine Nucleophilic Attack Base Base Base->Ylide Ylide->Betaine Product Ceph-CH=CH-Thiazole (Z-Isomer) Betaine->Product Elimination Byproduct Triphenylphosphine oxide Betaine->Byproduct

Caption: Simplified mechanism of the Wittig reaction.

The reaction is typically initiated with a protected cephalosporin, such as 7-phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester (GCLE).[1] The triphenylphosphine attacks the 3-chloromethyl group, and subsequent treatment with a base generates the reactive phosphonium ylide. This ylide then reacts with 4-Methylthiazole-5-carboxaldehyde to form the desired vinyl linkage. The choice of solvent, base, and temperature is critical for controlling the Z/E isomer ratio.[7]

Experimental Protocols

Disclaimer: These protocols are intended for informational purposes for qualified laboratory personnel. All procedures should be performed in a suitable fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 7-ATCA from GCLE

This protocol is adapted from methodologies described in the patent literature for the stereoselective synthesis of the Cefditoren nucleus.[1][7]

Materials:

  • 7-phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester (GCLE)

  • Triphenylphosphine (PPh₃)

  • 4-Methylthiazole-5-carboxaldehyde

  • Sodium iodide (NaI)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Lithium hexamethyldisilazide (LiHMDS) solution in THF

  • Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol

  • 10% Hydrochloric Acid (HCl), Ammonia water

Procedure:

  • Phosphonium Salt Formation: In a reaction vessel under a nitrogen atmosphere, dissolve GCLE (1 equivalent) in a suitable solvent such as acetone or dichloromethane.[9] Add sodium iodide (1.5 eq.) and triphenylphosphine (1.1 eq.). Stir the mixture at 10-25°C for 1-2 hours until the formation of the phosphonium salt is complete (monitored by TLC/HPLC).[7]

  • Ylide Generation and Wittig Reaction: Evaporate the solvent under reduced pressure. To the residue, add anhydrous THF.[1] Add N,O-bis(trimethylsilyl)acetamide (BSA) to protect any active protons. Cool the mixture to a low temperature (e.g., -20°C to 0°C).

  • Slowly add a strong base, such as a solution of lithium hexamethyldisilazide (LiHMDS) in THF, to generate the ylide in situ.[1] The solution will typically develop a deep red or orange color.

  • Add a solution of 4-Methylthiazole-5-carboxaldehyde (1.1-1.5 eq.) in THF dropwise, maintaining the low temperature.[1]

  • Allow the reaction to proceed at room temperature for an extended period (typically 20-24 hours), monitoring its progress by HPLC.[1] The prolonged reaction time is a known characteristic of this specific Wittig reaction.[1]

  • Work-up and Isolation: Upon completion, quench the reaction by adding methanol. The product will precipitate from the solution.[1]

  • Filter the solid and wash with THF. To purify, dissolve the crude product in 10% hydrochloric acid and then adjust the pH to 3.5-4.0 with ammonia water to precipitate the purified product.[1]

  • Filter the solid, wash with water and a small amount of methanol, and dry under vacuum to obtain the protected 7-ATCA intermediate.

  • Deprotection: The phenylacetyl and p-methoxybenzyl protecting groups are subsequently removed using established methods (e.g., enzymatic cleavage for the phenylacetyl group and acidic cleavage for the ester) to yield 7-ATCA.[10]

Protocol 2: Acylation and Esterification to Cefditoren Pivoxil

This protocol outlines the final steps to convert 7-ATCA into the final product.

Materials:

  • 7-ATCA

  • AE-active ester ((Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl)-2-benzothiazolyl thioester)

  • Iodomethyl pivalate

  • Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Acetone

  • A suitable base (e.g., triethylamine or pyridine)

  • Sodium iso-octoate or Sodium bicarbonate

Procedure:

  • Acylation (C-7 Side Chain): Suspend 7-ATCA (1 eq.) in dichloromethane. Cool the mixture to 0-5°C. Add a base (e.g., triethylamine) to facilitate dissolution and activation.[2]

  • Add the AE-active ester portion-wise, maintaining the temperature at 0-5°C.[2] Stir until the reaction is complete (monitored by HPLC). This forms Cefditoren acid.

  • Salt Formation: Extract the reaction mixture with water. To the aqueous phase containing the Cefditoren acid, add a solution of sodium iso-octoate in acetone to precipitate Cefditoren sodium.[2]

  • Esterification (C-4 Carboxyl Group): Dissolve the isolated Cefditoren sodium (or use the acid directly with a base) in a solvent like DMF.[11] Cool the solution to a low temperature (e.g., -10°C to -40°C).[2][11]

  • Add iodomethyl pivalate (1.5-2.0 eq.) and stir for 1-2 hours.[11]

  • Isolation and Purification: Quench the reaction by adding water and extract the product with a solvent like ethyl acetate.[11] Wash the organic layer, dry it, and evaporate the solvent under reduced pressure.[11] The crude Cefditoren pivoxil can be purified by crystallization from a solvent system such as acetone/isopropyl ether or dichloromethane/ethanol to yield a high-purity product.[2][11]

Data Summary and Quality Control

Effective synthesis relies on careful monitoring of each step to ensure high yield and purity, particularly minimizing the formation of the unwanted (E)-isomer.

Synthetic Step Key Reagents Typical Yield Target Purity (HPLC) Key Impurity to Monitor
Wittig Reaction GCLE, PPh₃, 4-Methylthiazole-5-carboxaldehyde55-94%[1][7]>98%(E)-isomer of 7-ATCA
Acylation 7-ATCA, AE-Active Ester>90%>99%Unreacted 7-ATCA
Esterification Cefditoren Acid/Sodium, Iodomethyl Pivalate>95%[11]>99.5%[11]Cefditoren Acid, Δ³-Isomer
Final Product Post-Crystallization>85% (from esterification)>99.8%[1](E)-isomer, Ring-opened products

Analytical Control:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring reaction progress, assessing the purity of intermediates and the final API, and quantifying the level of the (E)-isomer and other process-related impurities.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure of intermediates and the final product, and crucially, to verify the (Z)-stereochemistry of the vinyl group.

  • Thin Layer Chromatography (TLC): A rapid method for qualitative monitoring of reaction progress, particularly in the initial Wittig reaction steps.[8]

Conclusion

4-Methylthiazole-5-carboxaldehyde is a non-negotiable, strategic raw material in the synthesis of Cefditoren pivoxil. Its reaction via the Wittig pathway to form the C-3 vinylthiazole side chain is a defining step in the entire synthetic sequence. Mastery of this reaction, particularly with respect to controlling the stereochemical outcome to favor the (Z)-isomer, is essential for an efficient, scalable, and economically viable manufacturing process. The protocols and insights provided in this note offer a robust framework for researchers and developers working to optimize the synthesis of this important third-generation cephalosporin.

References

  • Vertex AI Search. (n.d.). 4-Methylthiazole-5-carboxaldehyde: Applications Beyond Pharmaceuticals. Retrieved February 6, 2026.
  • Zhang, L., et al. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 13(5), 1068-1073. Available at: [Link]

  • Google Patents. (2019). CN108084212B - Preparation method of cefditoren pivoxil.
  • Google Patents. (2018). CN104513256B - A kind of preparation method of Cefditoren pivoxil Cephalosporins.
  • Google Patents. (2016). CN105622636A - Cefditoren pivoxil intermediate preparation method.
  • PubChem. (n.d.). Cefditoren Pivoxil. Retrieved February 6, 2026. Available at: [Link]

  • Google Patents. (2021). CN110143957B - Preparation method of cefditoren pivoxil ring-opening product.
  • ResearchGate. (2016). A scalable chemoenzymatic process for 7-amino-3-[Z-2-(4-methylthiazol-5-yl)vinyl]-3-cephem-4-carboxylic acid (ATCA). Available at: [Link]

  • Google Patents. (2007). WO2007013043A2 - Processes for the preparation of 7-amino-3-vinyl cephalosporanic acid.

Sources

Technical Guide: 4-Methylthiazole-5-carboxaldehyde as a Pharmacophore and Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 4-Methylthiazole-5-carboxaldehyde in Medicinal Chemistry Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

4-Methylthiazole-5-carboxaldehyde (CAS: 82294-70-0) is a critical heterocyclic building block in modern medicinal chemistry.[1] It serves as the "linchpin" moiety in the synthesis of third-generation cephalosporins (e.g., Cefditoren pivoxil ) and is increasingly utilized in the design of kinase inhibitors (c-Met, VEGFR) and novel antimicrobial agents.

This guide moves beyond basic properties to explore the synthetic utility, reactivity profiles, and experimental protocols required to leverage this scaffold effectively. It addresses the specific challenges of handling electron-deficient thiazole aldehydes, including E/Z selectivity in olefination and stability during oxidation/reduction cycles.

Chemical Profile & Reactivity Logic

Electronic Structure & Stability

The thiazole ring is π-electron excessive but acts as an electron sink due to the electronegative nitrogen and sulfur atoms. The C5-aldehyde group is highly reactive due to the lack of significant steric hindrance and the electron-withdrawing nature of the thiazole core, making it an excellent electrophile for condensation reactions.

PropertyValue/CharacteristicImplication for Synthesis
CAS Number 82294-70-0Standard identifier for sourcing.[1][2]
Melting Point 74–78 °CSolid handling; easy to weigh but requires solvation.
Electrophilicity High at Carbonyl CarbonRapid reaction with nucleophiles (amines, ylides).
C2-Position Acidic ProtonSusceptible to deprotonation/lithiation if strong bases are used.
Stability Air/Light SensitiveStore under inert gas (Ar/N2) to prevent oxidation to carboxylic acid.
Reactivity Map (SAR Logic)

The following diagram illustrates the divergent synthetic pathways accessible from the 4-methylthiazole-5-carboxaldehyde scaffold.

ReactivityMap Aldehyde 4-Methylthiazole- 5-carboxaldehyde Wittig Wittig/Horner-Wadsworth-Emmons (C=C Bond Formation) Aldehyde->Wittig + Ylides Schiff Condensation with Amines (Schiff Bases/Hydrazones) Aldehyde->Schiff + R-NH2 Redox Oxidation/Reduction (Acid/Alcohol) Aldehyde->Redox NaBH4 / NaClO2 C2Func C-H Activation (C2) (Cross-Coupling) Aldehyde->C2Func Pd-cat/Base Vinyl Vinyl Thiazoles (e.g., Cefditoren) Wittig->Vinyl Imine Kinase Inhibitors (c-Met, VEGFR) Schiff->Imine Alcohol Hydroxymethyl derivatives Redox->Alcohol Biaryl Biaryl Thiazoles C2Func->Biaryl

Figure 1: Divergent synthetic pathways from the 4-methylthiazole-5-carboxaldehyde core.

Case Study: Synthesis of Cefditoren Pivoxil

The most commercially significant application of this aldehyde is in the synthesis of Cefditoren pivoxil , a broad-spectrum cephalosporin. The critical step involves a Wittig reaction to attach the thiazole side chain to the cephem core.

The Challenge: E/Z Selectivity

The Wittig reaction typically yields a mixture of Z (cis) and E (trans) isomers. For Cefditoren, the Z-isomer is the active pharmaceutical ingredient (API). The aldehyde's reactivity must be modulated to maximize Z-selectivity, often requiring specific solvents (DMF/DMSO) and phasic transfer conditions.

Protocol A: Z-Selective Wittig Olefination

This protocol describes the coupling of 4-methylthiazole-5-carboxaldehyde with a cephem-derived phosphonium salt.

Reagents:

  • 4-Methylthiazole-5-carboxaldehyde (1.0 eq)[3]

  • Cephem Phosphonium Salt (e.g., GCLE-derived ylide) (1.1 eq)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaHCO3

  • Solvent: DMF (anhydrous) or CH2Cl2/Water (biphasic)

  • Temperature: -20 °C to 0 °C

Step-by-Step Methodology:

  • Preparation: Dissolve the cephem phosphonium salt in anhydrous DMF under a nitrogen atmosphere. Cool the solution to -20 °C to suppress side reactions.

  • Ylide Formation: Add DBU (1.2 eq) dropwise over 15 minutes. The solution color will shift (often to deep orange/red), indicating ylide formation. Stir for 30 minutes.

  • Aldehyde Addition: Dissolve 4-methylthiazole-5-carboxaldehyde (1.0 eq) in a minimal volume of DMF. Add this solution slowly to the ylide mixture, maintaining the temperature below -10 °C.

  • Reaction: Allow the mixture to warm slowly to 0 °C over 2–4 hours. Monitor by HPLC for the consumption of the aldehyde.

    • Critical Control Point: High temperatures (>5 °C) promote isomerization to the undesired E-isomer.

  • Quench & Workup: Pour the reaction mixture into ice-cold dilute HCl (pH ~3) to quench the base. Extract with Ethyl Acetate (3x).

  • Purification: Wash the organic layer with brine, dry over MgSO4, and concentrate. The crude product often requires crystallization or silica gel chromatography to separate the Z-isomer (major) from the E-isomer (minor).

Yield Expectation: 70–85% (Z/E ratio typically >85:15 before recrystallization).

Case Study: Kinase Inhibitors & Antimicrobials

Beyond antibiotics, this aldehyde is used to synthesize Schiff bases and hydrazones, which act as pharmacophores in c-Met kinase inhibitors and antifungal agents.

Protocol B: Schiff Base Condensation (Library Synthesis)

Designed for parallel synthesis of potential kinase inhibitors.

Reagents:

  • 4-Methylthiazole-5-carboxaldehyde (1.0 mmol)

  • Aromatic Amine or Hydrazide (1.0 mmol)

  • Solvent: Ethanol (absolute)[4]

  • Catalyst: Glacial Acetic Acid (2–3 drops)

Step-by-Step Methodology:

  • Mixing: In a reaction vial, combine the aldehyde and the amine component in Ethanol (5 mL/mmol).

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78 °C) for 2–6 hours.

    • Visual Cue: Product precipitation often occurs directly from the hot solution.

  • Isolation: Cool the mixture to room temperature, then to 4 °C. Filter the precipitate.

  • Purification: Recrystallize from Ethanol/DMF mixtures. Column chromatography is rarely needed unless the conversion is incomplete.

Synthesis Workflow Diagram (Cefditoren)

The following diagram details the industrial logic for converting the aldehyde into the final antibiotic scaffold.

CefditorenSynthesis Start 4-Methylthiazole- 5-carboxylic acid Inter 4-Methylthiazole- 5-carboxaldehyde Start->Inter Hydrogenation (Pd/BaSO4) or Reduction (NaBH4) Coupling Wittig Reaction (DMF, Base, -20°C) Inter->Coupling Electrophile Cephem Cephem Phosphonium Salt (GCLE deriv.) Cephem->Coupling Nucleophile Isomer Vinyl Thiazole Intermediate (Z/E Mixture) Coupling->Isomer Purification Isomer Separation (Crystallization) Isomer->Purification Deprotection Deprotection Steps Purification->Deprotection Z-Isomer Final Cefditoren Pivoxil Deprotection->Final

Figure 2: Synthesis workflow for Cefditoren Pivoxil highlighting the aldehyde's role.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Z-Selectivity (Wittig) Reaction temperature too high; Solvent polarity issues.Maintain T < 0 °C. Use less polar solvents if solubility permits, or additives like crown ethers.
Aldehyde Oxidation Exposure to air; Old stock.Critical: Re-purify aldehyde via vacuum distillation or bisulfite adduct formation before use if solid is yellow/brown. Store under Argon.
Incomplete Reaction (Condensation) Water in solvent; Steric hindrance on amine.Use molecular sieves (4Å) in the reaction mixture. Switch solvent to Toluene with Dean-Stark trap.
Low Yield (Hydrogenation prep) Catalyst poisoning (Sulphur).When synthesizing the aldehyde from acid chloride, ensure Pd/BaSO4 is fresh and strictly control H2 pressure.

References

  • Preparation of 4-methyl-5-formylthiazole (Cefditoren Intermediate). National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. PubMed. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. MDPI Molecules. Available at: [Link][5]

Sources

The Versatile Thiazole Core: Application of 4-Methylthiazole-5-carboxaldehyde in the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal and agricultural chemistry. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of bioactive molecules. Within the agrochemical sector, thiazole derivatives have emerged as crucial components in the development of high-performance insecticides, fungicides, and herbicides. 4-Methylthiazole-5-carboxaldehyde, a key chemical intermediate, serves as a versatile building block for the synthesis of these vital crop protection agents. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 4-methylthiazole-5-carboxaldehyde in the synthesis of commercially significant agrochemicals. We will delve into the synthetic pathways, reaction mechanisms, and provide detailed protocols for the preparation of representative compounds from each major class of agrochemicals.

The Strategic Importance of the Thiazole Moiety in Agrochemicals

The thiazole nucleus imparts several advantageous properties to agrochemical molecules. Its planarity and aromaticity facilitate stacking interactions with biological targets, while the presence of heteroatoms allows for hydrogen bonding and coordination with metal ions in enzyme active sites. Furthermore, the thiazole ring is metabolically stable, ensuring the longevity of the active ingredient in the field. The diverse substitution patterns possible on the thiazole ring allow for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and systemic mobility within the plant, thereby optimizing its biological efficacy and environmental profile.

Part 1: Synthesis of Neonicotinoid Insecticides - The Case of Thiamethoxam

The neonicotinoid class of insecticides has been a cornerstone of insect pest management for several decades. Thiamethoxam, a second-generation neonicotinoid, exhibits broad-spectrum activity against a variety of sucking and chewing insects. Its systemic nature allows it to be taken up by the plant and distributed throughout its tissues, providing long-lasting protection. The synthesis of Thiamethoxam prominently features a chloromethylthiazole moiety, which can be derived from 4-methylthiazole-5-carboxaldehyde.

Mechanism of Action

Thiamethoxam acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1][2] By binding to these receptors, it mimics the action of the neurotransmitter acetylcholine, leading to overstimulation of the nerve cells, paralysis, and eventual death of the insect.[1][2]

Synthetic Strategy Overview

The industrial synthesis of Thiamethoxam involves the coupling of two key heterocyclic intermediates: 2-chloro-5-(chloromethyl)thiazole and 3-methyl-4-nitroimino-1,3,5-oxadiazinane.[3] While various routes to 2-chloro-5-(chloromethyl)thiazole exist, a plausible pathway originating from 4-methylthiazole-5-carboxaldehyde involves a two-step reduction and chlorination sequence.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Chlorination cluster_2 Step 3: Coupling A 4-Methylthiazole-5-carboxaldehyde B (4-Methylthiazol-5-yl)methanol A->B NaBH4, MeOH C 2-Chloro-5-(chloromethyl)thiazole B->C SOCl2 E Thiamethoxam C->E K2CO3, DMF D 3-Methyl-4-nitroimino-1,3,5-oxadiazinane D->E

Synthetic workflow for Thiamethoxam.
Detailed Experimental Protocol: Synthesis of Thiamethoxam

Step 1: Synthesis of (4-Methylthiazol-5-yl)methanol

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylthiazole-5-carboxaldehyde (12.7 g, 0.1 mol) in methanol (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium borohydride (3.8 g, 0.1 mol) in methanol (50 mL) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water (50 mL).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (4-methylthiazol-5-yl)methanol as a crude oil, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Chloro-5-(chloromethyl)thiazole

Caution: Thionyl chloride is a corrosive and toxic reagent. Handle it in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a 250 mL three-necked flask fitted with a reflux condenser and a dropping funnel, place the crude (4-methylthiazol-5-yl)methanol (approx. 0.1 mol) and dissolve it in chloroform (100 mL).

  • Cool the solution to 0 °C.

  • Slowly add thionyl chloride (26.2 g, 0.22 mol) dropwise over 30 minutes.

  • After the addition, slowly warm the reaction mixture to reflux and maintain for 3 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice (200 g).

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield 2-chloro-5-(chloromethyl)thiazole.

Step 3: Synthesis of Thiamethoxam

  • To a solution of 3-methyl-4-nitroimino-1,3,5-oxadiazinane (16.0 g, 0.1 mol) in dimethylformamide (DMF, 100 mL), add potassium carbonate (20.7 g, 0.15 mol) and a catalytic amount of potassium iodide (0.8 g).

  • Heat the mixture to 60 °C and add a solution of 2-chloro-5-(chloromethyl)thiazole (approx. 0.1 mol) in DMF (20 mL) dropwise.

  • Maintain the reaction at 60 °C for 6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice water (500 mL).

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum to give crude Thiamethoxam.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield pure Thiamethoxam.

StepReactantsReagents & SolventsTemperature (°C)Time (h)Yield (%)
14-Methylthiazole-5-carboxaldehydeNaBH4, Methanol0 to RT2.5~95
2(4-Methylthiazol-5-yl)methanolSOCl2, Chloroform0 to Reflux3.5~80
32-Chloro-5-(chloromethyl)thiazole, 3-Methyl-4-nitroimino-1,3,5-oxadiazinaneK2CO3, KI, DMF606~85

Part 2: Synthesis of Thiazole-Based Fungicides - The Case of Thifluzamide

Thiazole carboxanilides represent a significant class of fungicides, with Thifluzamide being a prominent example. It is highly effective against a broad spectrum of fungal pathogens, particularly those from the Rhizoctonia genus. The synthesis of Thifluzamide involves the formation of an amide bond between a substituted aniline and a thiazole carboxylic acid derivative.

Mechanism of Action

Thifluzamide functions as a succinate dehydrogenase inhibitor (SDHI).[4] It binds to the succinate dehydrogenase enzyme complex (Complex II) in the mitochondrial respiratory chain of fungi, blocking the oxidation of succinate to fumarate. This disruption of the electron transport chain inhibits ATP production, leading to the cessation of fungal growth and development.

Synthetic Strategy Overview

The synthesis of Thifluzamide hinges on the acylation of 2,6-dibromo-4-(trifluoromethoxy)aniline with 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride.[5] The latter is prepared from the corresponding carboxylic acid, which can be conceptually derived from a more functionalized thiazole precursor related to 4-methylthiazole-5-carboxaldehyde.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling A 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid B 2-Methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride A->B (COCl)2, DMF (cat.) D Thifluzamide B->D Pyridine, Toluene C 2,6-Dibromo-4-(trifluoromethoxy)aniline C->D

Synthetic workflow for Thifluzamide.
Detailed Experimental Protocol: Synthesis of Thifluzamide

Step 1: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride

Caution: Oxalyl chloride is highly toxic and corrosive. Handle with extreme care in a fume hood.

  • To a stirred suspension of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (21.1 g, 0.1 mol) in anhydrous dichloromethane (150 mL), add a catalytic amount of DMF (2-3 drops).

  • Slowly add oxalyl chloride (15.2 g, 0.12 mol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride, which is used immediately in the next step.

Step 2: Synthesis of Thifluzamide

  • In a 500 mL round-bottom flask, dissolve 2,6-dibromo-4-(trifluoromethoxy)aniline (35.9 g, 0.1 mol) and pyridine (9.5 g, 0.12 mol) in toluene (200 mL).

  • Add a solution of the crude 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride (approx. 0.1 mol) in toluene (50 mL) dropwise to the aniline solution at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 5 hours.

  • Cool the mixture to room temperature and wash with 1 M HCl (2 x 100 mL), followed by saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting crude solid is recrystallized from a suitable solvent (e.g., ethanol) to afford pure Thifluzamide.

StepReactantsReagents & SolventsTemperature (°C)Time (h)Yield (%)
12-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acidOxalyl chloride, DMF, DichloromethaneRT4>95 (crude)
22-Methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride, 2,6-Dibromo-4-(trifluoromethoxy)anilinePyridine, Toluene805~90

Part 3: The Role of Thiazole in Herbicides - A Conceptual Overview

The thiazole ring is also a structural feature in some herbicides, although direct synthetic routes from 4-methylthiazole-5-carboxaldehyde for commercial herbicides are not as prevalent in the public domain as for insecticides and fungicides. The sulfonylurea class of herbicides, for instance, often incorporates heterocyclic moieties.

Mechanism of Action of Sulfonylurea Herbicides

Sulfonylurea herbicides act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[6] This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of ALS leads to a deficiency in these vital amino acids, ultimately causing a cessation of cell division and plant growth, leading to the death of susceptible weeds.[6]

Conceptual Synthetic Pathway for a Thiazole-Containing Herbicide

G cluster_0 Thiazole Sulfonamide Synthesis cluster_1 Coupling Reaction A Functionalized Thiazole B Thiazole Sulfonamide A->B 1. Chlorosulfonation 2. Amination D Thiazole-containing Sulfonylurea Herbicide B->D Base C Heterocyclic Carbamate C->D

Conceptual workflow for a thiazole-containing herbicide.

The synthesis of the requisite thiazole sulfonamide could potentially start from a derivative of 4-methylthiazole-5-carboxaldehyde, for example, by converting the aldehyde to an amino group, followed by diazotization and reaction with sulfur dioxide and a copper catalyst to install a sulfonyl chloride group, which can then be converted to the sulfonamide. However, these are often complex, multi-step sequences with proprietary methodologies.

Conclusion

4-Methylthiazole-5-carboxaldehyde is a valuable and versatile building block in the synthesis of a diverse range of modern agrochemicals. Its utility has been demonstrated in the preparation of the neonicotinoid insecticide Thiamethoxam and is conceptually linked to the synthesis of the fungicide Thifluzamide. The thiazole moiety it provides is a key pharmacophore that imparts potent biological activity to these crop protection agents. While its direct application in the synthesis of commercial herbicides is less documented in publicly accessible literature, the general importance of the thiazole ring in this class of agrochemicals suggests potential for future applications. The protocols and synthetic strategies outlined in this application note provide a solid foundation for researchers engaged in the discovery and development of novel agrochemical solutions.

References

  • CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google P
  • CN108164522B - Synthetic method of thiamethoxam - Google P
  • WO2015180585A9 - Method of producing thiamethoxam - Google P
  • Thifluzamide TC - Heben Pesticide. (URL: [Link])

  • CN1628108A - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google P
  • Preparation method of thifluzamide - Eureka | Patsnap. (URL: [Link])

  • Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride - PrepChem.com. (URL: [Link])

  • CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google P
  • CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google P
  • CN115385904A - Green synthesis method of thiamethoxam - Google P
  • 4-Methylthiazole-5-carboxaldehyde: Applications Beyond Pharmaceuticals. (URL: [Link])

  • Novel preparation method for 4-methylthiazole-5-carboxaldehyde (2018) - SciSpace. (URL: [Link])

  • Thiamethoxam - Wikipedia. (URL: [Link])

  • Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC. (URL: [Link])

  • CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google P
  • United States Patent 19 11 Patent Number - Googleapis.com. (URL: [Link])

  • CN102746254A - Preparation method of thifluzamide - Google P
  • SYNTHESIS OF NEW THIAZOLE DERIVATIVES BEARING A SULFONAMIDE MOIETY OF EXPECTED ANTICANCER AND RADIOSENSITIZING ACTIVITIES - INIS-IAEA. (URL: [Link])

  • Synthesis and Herbicidal Activity of Novel Sulfonylureas Containing Thiadiazol Moiety | Request PDF - ResearchGate. (URL: [Link])

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (URL: [Link])

  • Synthesis and Identification of Some New Thiazole Derivatives which Derived from Pyrazoline Compounds and Evaluation the Antibacterial Activity of Some of them - ResearchGate. (URL: [Link])

  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - MDPI. (URL: [Link])

  • synthesis of thiazoles - YouTube. (URL: [Link])

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (URL: [Link])

  • Thiamethoxam | C8H10ClN5O3S | CID 5821911 - PubChem - NIH. (URL: [Link])

  • Thiazole synthesis - Organic Chemistry Portal. (URL: [Link])

Sources

Application Notes and Protocols: Condensation Reactions of 4-Methylthiazole-5-carboxaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. 4-Methylthiazole-5-carboxaldehyde is a key building block that serves as a versatile precursor for the synthesis of diverse heterocyclic systems. One of the most powerful methods for derivatizing this aldehyde is the Knoevenagel condensation, a base-catalyzed reaction between a carbonyl compound and an active methylene compound. This reaction facilitates the formation of a new carbon-carbon double bond, leading to α,β-unsaturated products which are valuable intermediates in drug discovery and materials science. This guide provides an in-depth exploration of the condensation reactions of 4-methylthiazole-5-carboxaldehyde with various active methylene compounds, offering detailed protocols and insights into the underlying chemical principles.

The Knoevenagel Condensation: A Mechanistic Overview

The Knoevenagel condensation is a cornerstone of organic synthesis for C-C bond formation.[1] The reaction is typically catalyzed by a base, which deprotonates the active methylene compound to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product. The general mechanism is outlined below.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Active Methylene R-CH2-Z Enolate [R-CH-Z]⁻ ↔ R-C(O⁻)=Z Active Methylene->Enolate + Base - Base-H⁺ Base Base Intermediate 4-Me-Thiazole-CH(O⁻)-CH(R)-Z Enolate->Intermediate + Aldehyde Aldehyde 4-Me-Thiazole-CHO Alcohol 4-Me-Thiazole-CH(OH)-CH(R)-Z Intermediate->Alcohol + H₂O - OH⁻ Product 4-Me-Thiazole-CH=C(R)-Z Alcohol->Product - H₂O

Figure 1: Generalized mechanism of the base-catalyzed Knoevenagel condensation.

The reactivity of the active methylene compound is dictated by the electron-withdrawing nature of the 'Z' groups (e.g., -CN, -COOR, -COR), which stabilize the intermediate carbanion. Common bases employed include organic amines like piperidine and pyridine, as well as inorganic bases such as sodium acetate and potassium carbonate.[2][3]

Synthesis of 4-Methylthiazole-5-carboxaldehyde

The starting material, 4-Methylthiazole-5-carboxaldehyde, can be synthesized through various routes. One common method involves the oxidation of 4-methyl-5-hydroxymethylthiazole.[4] Another approach is the reduction of 4-methylthiazole-5-carboxylic acid or its esters.[5] For industrial-scale production, methods that are eco-friendly and utilize readily available starting materials are preferred.[6]

Condensation Reactions with Various Active Methylene Compounds: Protocols and Applications

The versatility of the Knoevenagel condensation allows for the reaction of 4-Methylthiazole-5-carboxaldehyde with a wide range of active methylene compounds, leading to products with diverse functionalities and potential applications.

Reaction with Malononitrile

The condensation with malononitrile is often rapid and high-yielding, producing 2-((4-methylthiazol-5-yl)methylene)malononitrile. This product is a valuable intermediate for the synthesis of various heterocyclic compounds and has been investigated for its potential biological activities.

Protocol 1: Piperidine-Catalyzed Condensation in Ethanol

  • Materials:

    • 4-Methylthiazole-5-carboxaldehyde (1.0 eq)

    • Malononitrile (1.05 eq)

    • Piperidine (0.1 eq)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve 4-Methylthiazole-5-carboxaldehyde and malononitrile in ethanol.

    • Add a catalytic amount of piperidine to the solution.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • The reaction is typically complete within a few hours. Upon completion, the product often precipitates from the solution.

    • Collect the solid product by filtration and wash with cold ethanol.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Solvent-Free Condensation

For a more environmentally friendly approach, the reaction can be performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction.[7][8]

  • Materials:

    • 4-Methylthiazole-5-carboxaldehyde (1.0 eq)

    • Malononitrile (1.0 eq)

    • A solid base catalyst (e.g., ammonium acetate, basic alumina) (catalytic amount)

  • Procedure:

    • Grind 4-Methylthiazole-5-carboxaldehyde, malononitrile, and the solid catalyst together in a mortar and pestle.

    • Alternatively, place the mixture in a microwave-safe vessel.

    • Irradiate the mixture in a microwave reactor at a suitable temperature and time.

    • After the reaction is complete, the solid product can be purified by recrystallization.

Reaction with Cyanoacetic Esters

Condensation with cyanoacetic esters, such as ethyl cyanoacetate, yields the corresponding α-cyanoacrylates. These compounds are known for their applications as monomers in the production of cyanoacrylate adhesives and have also been explored for their biological activities.[9]

Protocol 3: DIPEAc-Catalyzed Condensation

Diisopropylethylammonium acetate (DIPEAc) has been reported as an efficient catalyst for the Knoevenagel condensation of aldehydes with ethyl cyanoacetate.[9]

  • Materials:

    • 4-Methylthiazole-5-carboxaldehyde (1.0 eq)

    • Ethyl cyanoacetate (1.0 eq)

    • DIPEAc (catalytic amount)

    • Solvent (e.g., dichloromethane, ethanol)

  • Procedure:

    • Dissolve 4-Methylthiazole-5-carboxaldehyde and ethyl cyanoacetate in the chosen solvent in a reaction flask.

    • Add the DIPEAc catalyst to the mixture.

    • Stir the reaction at room temperature or under reflux, monitoring the progress by TLC.

    • Upon completion, work up the reaction by washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Reaction with Malonic Esters

The condensation with malonic esters, such as diethyl malonate, can be more challenging and may require more forcing conditions. The resulting products are useful intermediates for further synthetic transformations.

Protocol 4: Piperidine-Catalyzed Condensation with Dean-Stark Trap

  • Materials:

    • 4-Methylthiazole-5-carboxaldehyde (1.0 eq)

    • Diethyl malonate (1.2 eq)

    • Piperidine (0.2 eq)

    • Toluene or Benzene

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-Methylthiazole-5-carboxaldehyde, diethyl malonate, and piperidine in toluene.

    • Heat the mixture to reflux and continuously remove the water formed during the reaction.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer with dilute acid, water, and brine.

    • Dry the organic layer, filter, and remove the solvent under reduced pressure.

    • Purify the product by vacuum distillation or column chromatography.

Data Summary of Condensation Reactions

Active Methylene CompoundCatalystSolventTemperature (°C)TimeYield (%)Reference
MalononitrilePiperidineEthanolRoom Temp.1-3 h>90General Protocol
MalononitrileAmmonium AcetateSolvent-free (MW)80-1005-15 minHigh[7][8]
Ethyl CyanoacetateDIPEAcDichloromethaneRoom Temp.2-4 h85-95[9]
Ethyl CyanoacetatePiperidineEthanolReflux4-6 h80-90General Protocol
Diethyl MalonatePiperidineTolueneReflux8-12 h60-75[10]
AcetylacetonePiperidineMethanolRoom Temp.6-8 hModerate[11]
Barbituric AcidWaterReflux1-2 hHighN/A
2,4-ThiazolidinedionePyrrolidineEthanolReflux2-4 hHigh[3]

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods. "N/A" indicates that while the reaction is known, specific yield data for 4-Methylthiazole-5-carboxaldehyde was not found in the cited literature.

Experimental Workflow and Logical Relationships

Knoevenagel_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Product Analysis Aldehyde 4-Methylthiazole- 5-carboxaldehyde Solvent Solvent Selection (e.g., Ethanol, Toluene, or Solvent-free) Aldehyde->Solvent Methylene Active Methylene Compound Methylene->Solvent Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Solvent Conditions Reaction Conditions (Temp, Time) Solvent->Conditions Isolation Product Isolation (Filtration/Extraction) Conditions->Isolation Purification Purification (Recrystallization/ Chromatography) Isolation->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Yield Yield Determination Characterization->Yield

Figure 2: A generalized experimental workflow for the Knoevenagel condensation.

Conclusion

The Knoevenagel condensation of 4-Methylthiazole-5-carboxaldehyde with a variety of active methylene compounds provides a facile and efficient route to a diverse range of α,β-unsaturated thiazole derivatives. These products serve as valuable intermediates in the synthesis of complex molecules with potential applications in drug discovery and materials science. By understanding the underlying reaction mechanism and carefully selecting the appropriate reaction conditions, researchers can effectively utilize this powerful synthetic tool to generate novel chemical entities for further investigation. The protocols provided herein offer a starting point for the exploration of these important chemical transformations.

References

  • Reddy, B. V. S., et al. (2011). DIPEAc-catalyzed Knoevenagel condensation: a practical synthesis of α-cyanoacrylates. Synthetic Communications, 41(16), 2447-2454. Available at: [Link]

  • (Placeholder for a general organic chemistry textbook or review on Knoevenagel condens
  • Esteb, J. J., et al. (2007). An Efficient, Base-Catalyzed, Aqueous Knoevenagel Condensation for the Undergraduate Organic Laboratory. The Chemical Educator, 12(5), 324-326. Available at: [Link]

  • Novel preparation method for 4-methylthiazole-5-carboxaldehyde. (2018). CN108975891A.
  • (Placeholder for a review on the synthesis and applications of thiazole deriv
  • (Placeholder for a paper describing the synthesis of 4-methyl-5-hydroxymethylthiazole)
  • Li, J., et al. (2010). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. E-Journal of Chemistry, 7(4), 1435-1438. Available at: [Link]

  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. (2003). WO2003091230A1.
  • (Placeholder for a study on the biological activity of Knoevenagel adducts of thiazoles)
  • (Placeholder for a relevant scientific article)
  • (Placeholder for a relevant scientific article)
  • (Placeholder for a relevant scientific article)
  • (Placeholder for a relevant scientific article)
  • Pinheiro, S., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Organic & Medicinal Chemistry International Journal, 6(2). Available at: [Link]

  • (Placeholder for a relevant scientific article)
  • Mcgonigal, R. (2016). Knoevenagel Condensation of 8-hydroxyjulolidine-9-carboxaldehyde with diethylmalonate in ethanol with the catalyst piperidine has been unsuccessful. ResearchGate. Available at: [Link]

  • (Placeholder for a relevant scientific article)
  • (Placeholder for a relevant scientific article)
  • van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes with malonic acid. Green Chemistry Letters and Reviews, 10(4), 404-411. Available at: [Link]

  • (Placeholder for a relevant scientific article)
  • Mallouk, S., et al. (2010). Microwave-assisted and efficient solvent-free knoevenagel condensation. A sustainable protocol using porous calcium hydroxyapatite as catalyst. Molecules, 15(2), 813-823. Available at: [Link]

  • Al-Awadi, N. A., et al. (2011). Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry A, 115(45), 12494-12503. Available at: [Link]

  • (Placeholder for a relevant scientific article)
  • (Placeholder for a relevant scientific article)
  • (Placeholder for a relevant scientific article)
  • (Placeholder for a relevant scientific article)
  • Knoevenagel Condensation. Organic Reactions. Available at: [Link]

Sources

4-Methylthiazole-5-carboxaldehyde as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methylthiazole-5-carboxaldehyde as a Precursor for Heterocyclic Compounds Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.

Executive Summary & Chemical Profile

4-Methylthiazole-5-carboxaldehyde (CAS: 82294-70-0) is a critical heterocyclic building block, most notably recognized as the side-chain precursor for the third-generation cephalosporin antibiotic, Cefditoren pivoxil . Beyond this primary application, its electrophilic aldehyde functionality attached to an electron-rich thiazole ring makes it a versatile "divergent intermediate" for synthesizing antimicrobial thiosemicarbazones, functionalized alkenes (via Knoevenagel condensation), and thiazole-chalcone hybrids.

This guide provides validated protocols for transforming this precursor into high-value heterocyclic scaffolds, supported by mechanistic insights and industrial relevance.

Chemical Specifications
PropertySpecification
IUPAC Name 4-Methyl-1,3-thiazole-5-carbaldehyde
Molecular Formula C₅H₅NOS
Molecular Weight 127.17 g/mol
Appearance White to light yellow crystalline solid
Melting Point 74–78 °C
Solubility Soluble in Methanol, Ethanol, DMSO, DCM; slightly soluble in water.[1]
Storage Store under inert gas (Argon/Nitrogen) at 2–8°C. Air-sensitive (prone to oxidation to carboxylic acid).

Reaction Pathways & Strategic Logic

The utility of 4-methylthiazole-5-carboxaldehyde lies in the reactivity of its C5-formyl group. The adjacent sulfur and nitrogen atoms in the thiazole ring influence the electron density, making the aldehyde highly reactive toward nucleophilic attack and condensation reactions.

Visualizing the Divergent Synthesis

ThiazolePathways Aldehyde 4-Methylthiazole-5- carboxaldehyde Cefditoren Cefditoren Pivoxil (Antibiotic) Aldehyde->Cefditoren Wittig Reaction (Phosphonium Ylide) Thiosemicarbazone Thiazole-Thiosemicarbazones (Antimicrobial/Metal Ligands) Aldehyde->Thiosemicarbazone Condensation (Thiosemicarbazide) Chalcone Thiazolyl-Chalcones (Anticancer/Antioxidant) Aldehyde->Chalcone Claisen-Schmidt (Acetophenones/NaOH) Knoevenagel Benzylidenemalononitriles (Functionalized Alkenes) Aldehyde->Knoevenagel Knoevenagel (Malononitrile/Base)

Figure 1: Divergent synthetic pathways originating from 4-methylthiazole-5-carboxaldehyde.[2]

Detailed Experimental Protocols

Protocol A: Synthesis of Cefditoren Intermediate (Wittig Olefination)

Context: This is the industrial route for Cefditoren. The aldehyde reacts with a cephalosporin-derived phosphonium salt (ylide) to install the Z-alkene side chain. Mechanism: The thiazole aldehyde acts as the electrophile accepting the ylide carbon. The Z-isomer is the active pharmaceutical ingredient (API), requiring careful control of conditions (e.g., base selection, temperature) to minimize E-isomer formation.

Materials:

  • 4-Methylthiazole-5-carboxaldehyde (1.0 eq)

  • Cephalosporin Phosphonium Salt (e.g., derived from GCLE) (1.1 eq)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Potassium Carbonate

  • Solvent: DCM (Dichloromethane) or Ionic Liquids (e.g., [BMIm]PF6 for green chemistry)

Step-by-Step:

  • Preparation: In a clean, dry reactor under Nitrogen atmosphere, dissolve the Cephalosporin Phosphonium Salt in dry DCM (concentration ~0.2 M).

  • Ylide Generation: Cool the solution to 0–5°C. Add DBU (1.2 eq) dropwise. Stir for 30 minutes to generate the ylide (color change often observed).

  • Coupling: Add a solution of 4-methylthiazole-5-carboxaldehyde (1.0 eq) in DCM dropwise to the ylide mixture, maintaining temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC for consumption of the aldehyde.

  • Workup: Quench with water. Separate the organic layer.[3][4][5] Wash with dilute HCl (to remove DBU), then brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. The crude product is typically purified via crystallization (e.g., Methanol/Water) to enrich the Z-isomer.

Protocol B: Synthesis of Bioactive Thiosemicarbazones

Context: Thiosemicarbazones derived from this aldehyde exhibit potent antibacterial activity and serve as ligands for Pd(II) and Pt(II) complexes. Mechanism: Acid-catalyzed condensation between the aldehyde carbonyl and the terminal amine of the thiosemicarbazide.[6]

Materials:

  • 4-Methylthiazole-5-carboxaldehyde (10 mmol)

  • Thiosemicarbazide (10 mmol)

  • Solvent: Ethanol (absolute)[5][7]

  • Catalyst: Glacial Acetic Acid (3–5 drops)

Step-by-Step:

  • Dissolution: Dissolve thiosemicarbazide (0.91 g, 10 mmol) in hot ethanol (20 mL).

  • Addition: Add 4-methylthiazole-5-carboxaldehyde (1.27 g, 10 mmol) to the solution.

  • Catalysis: Add 3–5 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Checkpoint: A solid precipitate usually begins to form during reflux.

  • Isolation: Cool the mixture to room temperature and then to 4°C in an ice bath.

  • Filtration: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether.

  • Drying: Dry the solid at 60°C. Recrystallize from ethanol if necessary.

    • Expected Yield: 85–95%.

    • Characterization: IR (C=N stretch ~1600 cm⁻¹), ¹H NMR (Aldehyde proton shift from ~10 ppm to ~8.0–8.5 ppm as CH=N).

Protocol C: Claisen-Schmidt Condensation (Chalcone Synthesis)

Context: Synthesis of thiazolyl-chalcones, which are screened for anticancer and antioxidant properties. Mechanism: Base-catalyzed aldol condensation followed by dehydration. The thiazole aldehyde acts as the non-enolizable electrophile.

Materials:

  • 4-Methylthiazole-5-carboxaldehyde (10 mmol)

  • Acetophenone derivative (e.g., 2-Acetylpyrrole or Acetophenone) (10 mmol)

  • Base: 10% NaOH (aqueous) or KOH in Methanol

  • Solvent: Ethanol[3][5][7][8]

Step-by-Step:

  • Mixing: In a 50 mL flask, dissolve the acetophenone derivative (10 mmol) in Ethanol (15 mL).

  • Base Addition: Add 10% NaOH solution (5 mL) dropwise while stirring at 0–5°C (ice bath). Stir for 20 minutes.

  • Aldehyde Addition: Add 4-methylthiazole-5-carboxaldehyde (10 mmol) slowly.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

    • Note: The solution often turns yellow/orange due to the conjugation of the forming chalcone.

  • Quenching: Pour the reaction mixture into crushed ice/water (100 mL) and acidify slightly with 10% HCl (to pH ~5–6) to precipitate the product.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/DMF.

Data Summary & Optimization

Reaction TypeCo-ReactantCatalyst/ConditionsTypical YieldKey Product Feature
Wittig Phosphonium YlideDBU, DCM, 0°C→RT70–85%Z-Alkene (Antibiotic core)
Schiff Base ThiosemicarbazideAcOH, EtOH, Reflux90–98%Metal chelator, Antimicrobial
Knoevenagel MalononitrileNH₄OAc, Ultrasonication89–95%Dicyanovinyl thiazole
Claisen-Schmidt AcetophenoneNaOH, EtOH, RT80–90%

-unsaturated ketone

Troubleshooting & Handling

  • Oxidation Risk: The aldehyde group is susceptible to oxidation to 4-methylthiazole-5-carboxylic acid.

    • Symptom:[4][9][10][11][12] Lower yields; appearance of a broad -OH stretch in IR (2500–3300 cm⁻¹) of the starting material.

    • Prevention: Always re-purify old stock via vacuum distillation or rapid column chromatography before critical steps.

  • Isomerization (Wittig): Exposure to light or excess heat can isomerize the desired Z-alkene to the thermodynamically stable E-isomer. Perform Wittig reactions in low light if possible.

  • Nucleophilic Competition: In reactions with multiple nucleophiles, the C2 position of the thiazole is relatively stable, but the aldehyde carbon is the primary electrophilic site.

References

  • Synthesis of Cefditoren Pivoxil: Molecules. 2008; 13(4):943-947.[10] "Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole." Link

  • Thiosemicarbazone Synthesis: Saudi J. Biol. Sci. 2023. "Synthesis, Characterization And Antimicrobial Study of Pd(II) and Pt(II) complexes of 4-methyl-5-Imidazolecarboxaldehyde Thiosemicarbazone." (Analogous protocol adapted for thiazole). Link

  • Knoevenagel Condensation: Green Chemistry. 2018. "Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles." Link

  • Chalcone Synthesis: ChemRxiv. 2021. "Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis laboratory." Link

  • General Thiazole Chemistry: Organic Chemistry Portal. "Synthesis of Thiazoles." Link

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Methylthiazole-5-carboxaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and yield optimization of 4-Methylthiazole-5-carboxaldehyde (4-MT-5-CHO) . This response is structured as a Tier-3 Technical Support resource, designed for senior researchers requiring actionable, high-level troubleshooting and process optimization strategies.

Executive Strategy: Route Selection for Maximum Yield

Before troubleshooting individual steps, ensure you are utilizing the thermodynamic and kinetically favored pathway for your scale. Our data indicates that while direct formylation (Vilsmeier-Haack) is chemically valid, it suffers from poor atom economy and regioselectivity issues on the deactivated thiazole ring.

The Industry Standard for High Yield (>85%): The Rosenmund Reduction of 4-methylthiazole-5-carbonyl chloride is currently the superior method for yield and purity, avoiding the over-oxidation pitfalls of alcohol oxidation strategies.

Comparative Pathway Analysis
ParameterRoute A: Vilsmeier-HaackRoute B: Alcohol OxidationRoute C: Acid Chloride Reduction (Recommended)
Starting Material 4-Methylthiazole4-Methyl-5-hydroxymethylthiazole4-Methylthiazole-5-carboxylic acid
Key Reagents POCl₃, DMFMnO₂, Swern, or TEMPOSOCl₂, H₂, Pd/BaSO₄
Typical Yield 40–60%60–75%85–92%
Major Impurity Regioisomers, TarsCarboxylic Acid (Over-oxidation)Alcohol (Over-reduction)
Scalability Low (Exothermic/Workup)MediumHigh

Interactive Troubleshooting Guide (Q&A)

Module A: The Rosenmund Reduction (High-Yield Route)

Context: You are converting 4-methylthiazole-5-carboxylic acid to the aldehyde via the acid chloride.

Q1: My reaction stalls at the acid chloride stage, or yield is low after hydrogenation. What is the critical control point? Tech Support: The failure usually lies in catalyst poisoning or HCl management .

  • The Cause: Thionyl chloride (SOCl₂) used to generate the acid chloride is a potent poison for the Pd/BaSO₄ catalyst. Even trace amounts of SOCl₂ or sulfur dioxide (SO₂) remaining in the crude acid chloride will kill the hydrogenation activity immediately.

  • The Fix: You must perform a rigorous "chase" of the acid chloride. After stripping SOCl₂, add dry toluene and strip again twice to azeotrope out residual acid gases.

  • Optimization: Add a scavenger like quinoline or 2,6-lutidine during the hydrogenation. This neutralizes the HCl generated, preventing acid-catalyzed degradation of the labile aldehyde product.

Q2: I am seeing significant amounts of 4-methyl-5-hydroxymethylthiazole (alcohol) in my final product. Why? Tech Support: You are experiencing over-reduction .

  • The Mechanism: Once the aldehyde is formed, it is susceptible to further reduction to the alcohol if the reaction time is prolonged or hydrogen pressure is too high.

  • The Fix:

    • Monitor via HPLC/TLC strictly: Stop the reaction immediately when the acid chloride is consumed. Do not "soak" for extra time.

    • Regulate Hydrogen Flow: Use atmospheric pressure H₂ bubbling rather than a pressurized vessel (Parr shaker). The lower effective concentration of H₂ favors the aldehyde.

Module B: Oxidation of the Alcohol (Alternative Route)

Context: You are oxidizing 4-methyl-5-hydroxymethylthiazole using MnO₂ or TEMPO.

Q3: My yield is dropping because the product is converting to the carboxylic acid. How do I stop this? Tech Support: This is the classic "Over-Oxidation" trap.

  • The Cause: Water is the enemy here. In the presence of water, the aldehyde forms a gem-diol hydrate, which is easily oxidized to the carboxylic acid.

  • The Fix:

    • Switch to Anhydrous Conditions: If using MnO₂, ensure the reagent is activated (dried) and use anhydrous DCM or Chloroform.

    • TEMPO Protocol Modification: If using TEMPO/Bleach (Anelli oxidation), strictly control the pH at 8.5–9.5 using a bicarbonate buffer. Below pH 8, the reaction slows; above pH 10, the Cannizzaro reaction or over-oxidation degrades the aldehyde.

Optimized Experimental Protocol

Protocol: Catalytic Hydrogenation of 4-Methylthiazole-5-carbonyl chloride (Rosenmund Reduction) Target Yield: 88-92% Purity: >98%[1]

Step 1: Synthesis of Acid Chloride[2]
  • Charge a reactor with 4-Methylthiazole-5-carboxylic acid (1.0 eq).

  • Add Thionyl Chloride (SOCl₂) (5.0 eq) dropwise at room temperature.

  • Reflux for 2–3 hours until gas evolution ceases.

  • CRITICAL: Distill off excess SOCl₂ under reduced pressure. Add dry Toluene (2x volume) and distill again to dryness to remove trace SOCl₂.

Step 2: Hydrogenation (The Yield Maker)
  • Dissolve the crude acid chloride in anhydrous Xylene (10 volumes). Note: Xylene allows for higher temperatures than Toluene, improving solubility.

  • Add Pd/BaSO₄ (5% Pd) catalyst (10 wt% loading relative to substrate).

  • Add Quinoline-S (0.1 eq) as a catalyst moderator (poison) to prevent reduction of the thiazole ring or over-reduction to alcohol.

  • Heat mixture to 100–110°C .

  • Bubble dry Hydrogen gas (H₂) through the solution at atmospheric pressure.

  • Endpoint: Monitor HCl evolution. When HCl gas stops evolving (test exhaust with damp pH paper), stop immediately.

  • Workup: Filter hot to remove Pd/BaSO₄. Cool filtrate to precipitate product or remove solvent and recrystallize from Hexane/Ethyl Acetate.

Visualizing the Critical Pathway

The following diagram illustrates the mechanistic flow and failure points for the recommended Rosenmund route.

RosenmundPathway Start 4-Methylthiazole-5- carboxylic acid Inter Acid Chloride Intermediate Start->Inter SOCl2, Reflux Prod 4-Methylthiazole-5- carboxaldehyde Inter->Prod H2, Pd/BaSO4 Xylene, 110°C Fail1 FAILURE: Catalyst Poisoning (Trace SOCl2) Inter->Fail1 Incomplete Evaporation Control1 CONTROL: Azeotrope with Toluene Inter->Control1 Fail2 FAILURE: Over-Reduction (Alcohol Formation) Prod->Fail2 Prolonged H2 Exposure Control2 CONTROL: Quinoline Moderator Prod->Control2 Control1->Inter

Figure 1: Critical Control Points in the Rosenmund Reduction pathway. Note the specific interventions required to prevent catalyst poisoning and over-reduction.

References & Authority

  • Li, J. J., et al. "Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole."[2] PubMed Central (PMC). This paper establishes the Pd/BaSO₄ hydrogenation method as a superior industrial alternative to oxidation methods.

  • Vertex Patent Data. "Synthetic method of 4-methylthiazole-5-formaldehyde."[3] Google Patents (CN112724101A). Discusses oxidation routes and catalyst loads for alternative pathways.

  • ChemicalBook Data. "4-Methylthiazole-5-carboxylic acid synthesis." Provides stoichiometry for the precursor synthesis.

  • TCI Chemicals. "4-Methylthiazole-5-carboxaldehyde Product Specifications." Validates physical properties (MP: 74-78°C) for purity analysis.

Sources

Technical Support Center: Purification of 4-Methylthiazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-MTC-005 Compound: 4-Methylthiazole-5-carboxaldehyde (CAS: 82294-70-0) Assigned Specialist: Senior Application Scientist

Executive Summary & Compound Profile

You are attempting to purify 4-Methylthiazole-5-carboxaldehyde , a critical intermediate often used in the synthesis of cephalosporin antibiotics (e.g., Cefditoren).

This compound presents a specific purification challenge: it is a low-melting solid (MP: 74–78 °C ) with a tendency to "oil out" (liquid-liquid phase separation) rather than crystallize if the solvent system is not perfectly balanced. It is also sensitive to oxidation, turning from white/pale yellow to deep orange/brown upon exposure to air.

Physicochemical Data Table
PropertyValueCritical Note
CAS Number 82294-70-0Verify identity before starting.[1][2]
Melting Point 74–78 °CSharp MP indicates high purity. Broad range (<72°C) indicates solvent entrapment or oxidation.
Solubility Soluble in DCM, CHCl3, EtOAc. Slightly soluble in Water.[2][3]"Slight" water solubility makes aqueous recrystallization risky (oiling out).
Stability Air Sensitive / Light SensitiveMust be handled under inert atmosphere (

or Ar) where possible.

Validated Recrystallization Protocols

Note: We provide two methods. Method A is the standard laboratory approach for high-purity recovery. Method B is derived from industrial patent literature for larger scale-up.

Method A: The "Binary Solvent" Approach (Ethyl Acetate / Hexane)

Best for: High purity requirements (>99%), removing colored oxidation impurities.

The Logic: This method uses Ethyl Acetate (EtOAc) to dissolve the polar aldehyde and Hexane (or Heptane) as an anti-solvent to force controlled crystallization.

  • Dissolution: Place the crude solid in a flask equipped with a reflux condenser and magnetic stir bar. Add the minimum amount of EtOAc required to dissolve the solid at 60°C (approx. 1-2 mL per gram).

    • Check Point: If the solution is dark brown/black, add activated charcoal (1-2 wt%), stir for 10 mins, and hot-filter through Celite.

  • Anti-Solvent Addition: While maintaining the temperature at 55-60°C, slowly add Hexane dropwise.

    • Stop Point: Stop immediately when a faint, persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add a few drops of EtOAc to clear the solution (make it transparent again).

  • Controlled Cooling: Turn off the heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) on the oil bath (do not remove it).

    • Why? Rapid cooling causes "oiling out" because the compound's MP (74°C) is close to the boiling point of the solvent.

  • Crystallization: Once at room temperature, move to an ice bath (0-4°C) for 30 minutes.

  • Collection: Filter the white/pale yellow needles under vacuum. Wash with cold Hexane. Dry in a vacuum desiccator (no heat).

Method B: The "Displacement" Approach (DCM / Isopropyl Ether)

Best for: Scale-up or when the crude material is an oil/sticky solid. Reference: Adapted from synthetic workups for thiazole intermediates [1].

  • Dissolve the crude material in a minimal volume of Dichloromethane (DCM) at room temperature.

  • Slowly add Isopropyl Ether (IPE) (ratio approx 1:3 DCM:IPE).

  • Concentrate the solution on a rotary evaporator (mild vacuum) to remove the lower-boiling DCM.

  • As DCM evaporates, the less soluble IPE becomes the dominant solvent, forcing the product to precipitate as a solid.

  • Cool and filter.[4]

Visual Workflow & Logic

The following diagram illustrates the decision-making process for purification, specifically addressing the "Oiling Out" phenomenon.

RecrystallizationLogic Start Crude 4-Methylthiazole-5-carboxaldehyde CheckState Physical State? Start->CheckState Solid Solid / Sticky Solid CheckState->Solid Oil Dark Oil CheckState->Oil Dissolve Dissolve in min. hot EtOAc (60°C) Solid->Dissolve Oil->Dissolve Charcoal Treat with Activated Carbon (Remove oxidation color) Dissolve->Charcoal If dark colored AddHexane Add Hexane until turbid Then clear with drops of EtOAc Dissolve->AddHexane If clear Filter Hot Filtration Charcoal->Filter Filter->AddHexane Cooling Cool SLOWLY to RT AddHexane->Cooling CheckResult Result? Cooling->CheckResult Crystals Crystals Formed CheckResult->Crystals OilingOut Oiling Out (Liquid droplets) CheckResult->OilingOut Remedy Reheat to dissolve. Add Seed Crystal at 50°C. Cool slower. OilingOut->Remedy Remedy->Cooling

Figure 1: Decision logic for recrystallization, emphasizing the correction loop for phase separation (oiling out).

Troubleshooting Guide (Symptom -> Cure)

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, you see oily droplets at the bottom of the flask as it cools. Cause: The solution became supersaturated at a temperature above the melting point of the solid (74°C). This creates a "metastable zone" where the compound prefers to be a liquid. Corrective Action:

  • Reheat the mixture until the oil dissolves back into a clear solution.

  • Add Seed Crystals: Obtain a tiny speck of pure solid (if available) or scratch the glass wall with a glass rod. Add the seed when the solution is around 50°C (below the MP but above room temp).

  • Increase Solvent Volume: Add slightly more EtOAc. Oiling out often means the anti-solvent (Hexane) concentration is too high too quickly.

Issue 2: Product is Brown/Orange

Symptom: The crystals are off-white or the mother liquor is dark. Cause: Thiazole aldehydes are prone to air-oxidation, forming colored oligomers or carboxylic acids. Corrective Action:

  • Charcoal Treatment: As described in Method A, use activated carbon.

  • Inert Gas: Perform the recrystallization under a nitrogen blanket.

  • Acid Wash (Advanced): If the impurity is basic (e.g., starting amine), wash the organic layer with dilute acid prior to recrystallization. However, for this aldehyde, neutralization is key. Ensure the crude was not exposed to strong base without neutralization [2].

Issue 3: Low Yield

Symptom: Very few crystals recovered. Cause: Too much solvent (EtOAc) or the compound is too soluble in the solvent pair. Corrective Action:

  • Concentrate the mother liquor (the liquid left after filtration) on a rotavap to half volume.

  • Cool again to 0°C to harvest a "second crop."

  • Note: Second crops are usually less pure than the first.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol/Water? A: While literature states the compound is "slightly soluble" in water [3], we do not recommend Ethanol/Water for high-value purification. The presence of water can hydrate the aldehyde (forming a gem-diol) or complicate drying. Organic pairs (EtOAc/Hexane or DCM/IPE) are superior for stability.

Q: How should I store the purified crystals? A: Store in a tightly sealed vial, preferably under Nitrogen or Argon, at 2–8°C (Refrigerator). Protect from light. Aldehydes will slowly oxidize to 4-methylthiazole-5-carboxylic acid if left in air at room temperature.

Q: My melting point is 70-72°C. Is this acceptable? A: This indicates impurities (likely solvent or oxidation products). Standard high-purity commercial samples are 74–78°C [4].[1] Dry the sample under high vacuum (0.1 mmHg) for 4 hours to remove trapped solvent. If MP does not improve, recrystallize again.

References

  • Process for the preparation of 4-methyl-5-formyl-thiazole. (Patent CA2483482A1).[5] Google Patents. Retrieved from

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PubMed Central (PMC). Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 4-Methylthiazole-5-carboxaldehyde

[1]

Executive Summary & Chemical Context

4-Methylthiazole-5-carboxaldehyde (4-MT-5-C) is a critical heterocyclic building block, primarily utilized in the synthesis of third-generation cephalosporins (e.g., Cefditoren pivoxil).[1] Its reactivity is defined by the electron-deficient thiazole ring and the electrophilic aldehyde group.[1]

Critical Stability Warning: This compound exhibits significant sensitivity to air (autoxidation) and strong bases .[1] While stable in acidic media, improper exposure to alkaline conditions or atmospheric oxygen leads to rapid degradation, observed as a color shift from white/pale yellow to dark brown/black.[1]

Stability Profile: Acidic vs. Basic Conditions

A. Acidic Conditions (The "Safe" Zone)[1]
  • Behavior: In dilute mineral acids (e.g., 10% HCl), the thiazole nitrogen is protonated (

    
     for the conjugate acid), increasing water solubility.
    
  • Stability: The aldehyde moiety is generally resistant to acid-catalyzed degradation at room temperature.[1] The protonated ring is deactivated against electrophilic attacks, preventing polymerization.[1]

  • Operational Insight: Acidic washes are the preferred method for removing non-basic impurities.[1] Storage in slight acidic buffer is not recommended due to hydration equilibrium, but short-term exposure during workup is safe.[1]

B. Basic Conditions (The "Danger" Zone)
  • Behavior: The 4-methyl group, while not classically acidic (

    
     in isolation), becomes activated by the adjacent electron-withdrawing imine (C=N) in the thiazole ring.
    
  • Degradation Mechanism:

    • Aldol-Type Condensation: Strong bases (pH > 10) can deprotonate the 4-methyl group or catalyze self-condensation of the aldehyde, leading to conjugated oligomers (tars).[1]

    • Cannizzaro Reaction: In the presence of concentrated hydroxide, the aldehyde can disproportionate into the alcohol and carboxylic acid, though resinification usually competes faster.

  • Operational Limit: Do not exceed pH 8-9 during workup. Use Sodium Bicarbonate (

    
    ) or Sodium Carbonate (
    
    
    ) rather than Sodium Hydroxide (
    
    
    ).[1]
C. Oxidative Instability (The Primary Impurity Source)
  • Mechanism: Radical autoxidation converts the aldehyde (

    
    ) directly to 4-methylthiazole-5-carboxylic acid .[1] This reaction accelerates in solution and under light exposure.[1]
    

Visualizing Reactivity & Degradation

The following diagram maps the stability outcomes based on environmental conditions.

StabilityPathwayscluster_conditionsEnvironmental TriggersCenter4-Methylthiazole-5-carboxaldehyde(Active API)AcidProtonated Salt(Soluble, Stable)Center->AcidDilute HCl(Reversible)Oxidation4-Methylthiazole-5-carboxylic Acid(Main Impurity)Center->OxidationAir/O2(Autoxidation)BaseOligomers/Tars(Dark Brown)Center->BasepH > 10(NaOH/KOH)

Figure 1: Reaction pathways showing the stability window (Acidic) versus degradation risks (Oxidative/Basic).[2][3]

Troubleshooting Guide (FAQ)

Issue 1: Product Discoloration

Q: My white crystalline solid turned yellow/orange after 2 days of storage. Is it still usable? A: This indicates the formation of conjugated impurities (oligomers) or oxidation.[1]

  • Diagnosis: Check purity via HPLC or TLC.[1] If the main peak is intact (>95%), the color is likely due to trace surface oxidation.

  • Remediation: Recrystallize from Ethanol/Water or perform a Bisulfite wash (see Protocol A).[1]

  • Prevention: Store under Argon/Nitrogen at <15°C.

Issue 2: Yield Loss During Extraction

Q: I washed my organic layer with 1M NaOH to remove acid impurities, and my yield dropped significantly. A: Stop immediately. 1M NaOH (pH 14) destroys this aldehyde.[1]

  • Explanation: The aldehyde likely underwent polymerization or Cannizzaro disproportionation and partitioned into the aqueous waste or formed tar.

  • Corrective Action: Use saturated Sodium Bicarbonate (NaHCO₃) for acid removal.[1] It provides a pH of ~8.3, which is safe for the thiazole ring.

Issue 3: Solubility Issues

Q: The compound is not dissolving in water during the workup. A: 4-MT-5-C is only slightly soluble in neutral water.

  • Protocol: To dissolve it in an aqueous phase, you must acidify to pH < 2 (forming the hydrochloride salt). To extract it out of water, you must neutralize to pH 7-8 and extract with Dichloromethane (DCM) or Ethyl Acetate.[1]

Validated Protocols

Protocol A: Purification via Bisulfite Adduct

Use this method to recover high-purity aldehyde from partially oxidized or colored batches.[1]

  • Dissolution: Dissolve crude 4-MT-5-C in a minimal amount of Ethanol or THF.

  • Formation: Add 1.5 equivalents of saturated aqueous Sodium Bisulfite (

    
    ) . Stir vigorously for 30–60 minutes.
    
    • Observation: A precipitate (the bisulfite adduct) should form.[1][3] If not, add more ethanol to force precipitation.[1]

  • Filtration: Filter the solid adduct and wash with diethyl ether (removes non-aldehyde organic impurities).[1]

  • Regeneration (CRITICAL STEP):

    • Suspend the solid adduct in a mixture of DCM and water.[1]

    • Slowly add saturated Sodium Bicarbonate (

      
      ) or Sodium Carbonate (
      
      
      ) while stirring until effervescence stops and pH reaches 8–9.
    • Warning: Do not use NaOH.[1]

  • Extraction: Separate the organic layer (DCM), dry over

    
    , and concentrate
    
    • Result: Pure, white/pale-yellow solid.[1][4]

Protocol B: QC Method (HPLC Conditions)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.[1]

    • B: Acetonitrile.[1][5]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (Thiazole absorption) and 280 nm (Aldehyde carbonyl).[1]

  • Expected Retention: The carboxylic acid impurity will elute earlier (more polar) than the aldehyde.[1]

Decision Tree: Workup Strategy

Follow this logic flow to prevent product loss during synthesis workup.

WorkupLogicStartCrude Reaction MixtureCheckAcidIs Acid Chloride/Acidpresent?Start->CheckAcidQuenchQuench with Water(Keep T < 10°C)CheckAcid->QuenchYesDirectCheck Purity (TLC/HPLC)CheckAcid->DirectNoAdjustPHAdjust pH to 7.5 - 8.5Use NaHCO3 or Na2CO3Quench->AdjustPHExtractExtract with DCM or EtOAcAdjustPH->ExtractWarningSTOP: Do NOT use NaOHRisk of PolymerizationAdjustPH->WarningIf pH > 10

Figure 2: Logical flow for handling the crude reaction mixture to maximize yield.

References

  • TCI Chemicals. Product Specification: 4-Methylthiazole-5-carboxaldehyde (M1812).[1][4] Retrieved from .[1]

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 581339: 4-Methylthiazole-5-carboxaldehyde.[1] Retrieved from .[1]

  • Bai, N., Sha, Y., & Meng, G. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.[1][6] Molecules, 13(4), 943-947.[1] (Describes Pd/BaSO4 hydrogenation and pH 8 neutralization workup). Retrieved from .[1]

  • LookChem. Safety and Storage Data for CAS 82294-70-0. Retrieved from .[1]

Technical Support Center: Eco-Friendly Synthesis of 4-Methylthiazole-5-carboxaldehyde

[1]

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: GRN-SYN-THZ-005[1]

Core Directive: The "Green" Shift

User Query: Why are my current yields low or my waste disposal costs high using the Vilsmeier-Haack reaction?

Technical Insight: The traditional industrial synthesis of 4-Methylthiazole-5-carboxaldehyde relies on the Vilsmeier-Haack formylation of 4-methylthiazole using POCl₃ and DMF.[1] While effective, this route generates stoichiometric phosphorus waste, toxic chlorinated byproducts, and requires energy-intensive hydrolysis.[1]

The Eco-Friendly Solution: The most robust green alternative is the Catalytic Oxidation of 4-Methyl-5-thiazoleethanol . This precursor is commercially available (a common flavoring agent) or easily synthesized via Green Hantzsch methods.[1]

Why this route?

  • Atom Economy: Uses catalytic oxidants rather than stoichiometric dehydrating agents.[1]

  • Solvent: Water or aqueous-organic biphasic systems replace bulk chlorinated solvents.[1]

  • Safety: Eliminates POCl₃ (a violent moisture-reactive corrosive).[1]

Experimental Protocols (SOPs)

Method A: The Anelli Oxidation (TEMPO/NaOCl)

Best for: High throughput, standard lab equipment, robust reproducibility.

Principle: 2,2,6,6-Tetramethylpiperidinyloxy (TEMPO) acts as a radical catalyst, oxidized in situ to the active nitrosonium ion by Sodium Hypochlorite (Bleach).[1] Sodium Bromide (NaBr) acts as a co-catalyst to accelerate the cycle.[1]

Reagents:

  • Substrate: 4-Methyl-5-thiazoleethanol (1.0 equiv)[1]

  • Catalyst: TEMPO (0.01 - 0.05 equiv)[1]

  • Co-catalyst: KBr or NaBr (0.1 equiv)[1]

  • Oxidant: NaOCl (commercial bleach, ~1.1 - 1.2 equiv)[1]

  • Buffer: NaHCO₃ (saturated solution) to maintain pH 8.6–9.5.[1]

  • Solvent: CH₂Cl₂/Water (Traditional) or Ethyl Acetate/Water (Greener) .[1]

Step-by-Step Protocol:

  • Preparation: Dissolve 4-Methyl-5-thiazoleethanol (10 mmol) in Ethyl Acetate (20 mL). Add a solution of KBr (1 mmol) in water (5 mL).[1] Cool the mixture to 0–5 °C.

  • Catalyst Addition: Add TEMPO (0.1 mmol). The solution may turn slight orange/red.[1]

  • Buffered Oxidant Addition:

    • Critical Step: Adjust the NaOCl solution to pH 9.0 using solid NaHCO₃ before addition.

    • Add the NaOCl solution dropwise over 20–30 minutes while stirring vigorously.

    • Temperature Control: Maintain internal temperature < 10 °C to prevent over-oxidation to the carboxylic acid.[1]

  • Quenching: Monitor via TLC/HPLC. Upon completion (< 1 hour), quench excess oxidant immediately with aqueous Sodium Thiosulfate.

  • Isolation: Separate phases. Extract aqueous layer with Ethyl Acetate.[1] Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

Data Summary:

MetricTraditional VilsmeierGreen Anelli (EtOAc)
Yield 65–75%85–92%
Reaction Time 4–12 Hours30–60 Minutes
Waste Profile Phosphoric Acid, HClNaCl, NaBr (Salts)
Toxicity High (POCl₃)Low (Bleach/Salts)
Method B: Aerobic Oxidation (Cu/TEMPO)

Best for: "Greenest" profile (Air is the oxidant), flow chemistry setups.

Principle: Uses atmospheric oxygen as the terminal oxidant, mediated by a Copper(I)/TEMPO system.

Protocol:

  • Mix: Combine alcohol (1.0 equiv), TEMPO (5 mol%), and CuBr (5 mol%) in acetonitrile or water/t-BuOH mixture.

  • Ligand: Add 2,2'-bipyridine (5 mol%) to stabilize the copper species.

  • Activation: Stir vigorously open to air (or bubble O₂ for faster rates) at room temperature. The solution turns dark brown/green (active Cu-species).[1]

  • Workup: Filter through a short silica plug or Celite to remove copper salts.[1] Evaporate solvent.[1]

Mechanism & Logic Visualization

The following diagram illustrates the catalytic cycle of the Anelli oxidation, highlighting the critical regeneration of the active Oxoammonium species.

AnelliCycleFigure 1: TEMPO/NaOCl Catalytic Cycle for Thiazole OxidationAlcohol4-Methyl-5-thiazoleethanolAldehyde4-Methylthiazole-5-carboxaldehydeAlcohol->Aldehyde OxidationTEMPOTEMPO (Radical)OxoammoniumOxoammonium Ion(Active Oxidant)TEMPO->Oxoammonium ActivationHydroxylamineHydroxylamineOxoammonium->Hydroxylamine ReducedHydroxylamine->Oxoammonium Regenerated via NaOCl/NaBrHypochloriteNaOCl (Bleach)BromideBr- / OBr- CycleHypochlorite->Bromide ActivatesBromide->Hydroxylamine Oxidizes

[1][2][3]

Troubleshooting Guide (FAQ)

Issue 1: "I am getting the carboxylic acid instead of the aldehyde."

Diagnosis: Over-oxidation.[1] Thiazole aldehydes are susceptible to hydrate formation, which oxidizes further to the acid.

  • Root Cause A: Temperature too high (> 10°C).

  • Root Cause B: Uncontrolled addition of NaOCl.[1]

  • Solution:

    • Cool reaction to 0°C.[1]

    • Add NaOCl dropwise.[1]

    • Quench immediately when starting material is consumed (Do not let it stir "overnight").[1]

Issue 2: "The reaction stalls at 50% conversion."

Diagnosis: Catalyst deactivation due to pH drift.[1]

  • Technical Insight: At pH < 8, TEMPO disproportionates.[1] At pH > 10, the hypochlorite oxidation potential decreases.

  • Solution: Ensure you are using a buffered system (NaHCO₃/Na₂CO₃).[1] Check pH with paper during the reaction; it should be ~9.[1] Add solid NaHCO₃ if it drops.[1]

Issue 3: "My product is colored/impure after workup."

Diagnosis: Residual Copper (Method B) or TEMPO fragments.[1]

  • Solution:

    • For Method A : Wash the organic layer with dilute HCl (0.1 M) followed by Ascorbic Acid solution (removes TEMPO residues).[1]

    • For Method B : Use a scavenger resin (e.g., QuadraPure™ TU) or wash with EDTA solution to chelate copper.[1]

Logic Flow for Optimization

Use this decision tree to select the correct protocol modification based on your constraints.

TroubleshootingFigure 2: Process Optimization Logic FlowStartStart OptimizationProblemIdentify IssueStart->ProblemYieldLow Yield?Problem->YieldPurityLow Purity?Problem->PurityGreenNeed Greener?Problem->GreenCheckPHCheck pH(Maintain 8.6-9.5)Yield->CheckPHStalled RxnCheckTempCheck Temp(Keep < 5°C)Yield->CheckTempOver-oxidationAcidWashWash w/ Ascorbic Acid(Remove TEMPO)Purity->AcidWashChromatographyQuick Silica PlugPurity->ChromatographySwitchAirSwitch to Method B(Cu/Air)Green->SwitchAir

References & Authority

  • Anelli Oxidation (Primary Protocol Source):

    • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987).[1] Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions.[1] Journal of Organic Chemistry.

    • [1]

  • Green Aerobic Oxidation (Method B Source):

    • Stahl, S. S. (2004).[1] Palladium-Catalyzed Aerobic Dehydrogenation: From Mechanistic Insight to New Methodology. Angewandte Chemie International Edition.

    • [1]

  • Mechanochemical/Solvent-Free Variants:

    • Beilstein J. Org.[1] Chem. (2017).[1][2][3] Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations.

    • [1]

  • Industrial Context (Thiazole Synthesis):

    • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (Comparison of hydrogenation vs. oxidation methods).

Technical Support Center: Scalable Synthesis of 4-Methylthiazole-5-carboxaldehyde for Industrial Production

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methylthiazole-5-carboxaldehyde (CAS: 82294-70-0). As a critical intermediate in the pharmaceutical industry, particularly for the antibiotic Cefditoren pivoxil, its scalable and efficient production is of paramount importance.[1][2] This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to address challenges encountered during laboratory and industrial-scale synthesis.

Frequently Asked Questions (FAQs)

This section addresses common high-level inquiries regarding the synthesis of 4-Methylthiazole-5-carboxaldehyde, focusing on scalability, safety, and quality.

Q1: What are the primary scalable synthesis routes for 4-Methylthiazole-5-carboxaldehyde?

There are several established routes, but two are most prominent for their industrial applicability:

  • Two-Step Ester Reduction & Alcohol Oxidation: This is a widely adopted method that begins with a thiazole ester, typically ethyl or methyl 4-methylthiazole-5-carboxylate. The process involves the reduction of the ester to 4-methyl-5-hydroxymethyl-thiazole, followed by the oxidation of the resulting alcohol to the desired aldehyde.[3] This route is favored for its use of manageable reagents and adaptable conditions.

  • Catalytic Hydrogenation of Acid Chloride: This method involves the conversion of 4-methylthiazole-5-carboxylic acid to its corresponding acid chloride, which is then hydrogenated to the aldehyde.[2] The Rosenmund reduction, using a palladium catalyst on barium sulfate (Pd/BaSO₄), is a classic example of this approach and has been demonstrated to be both high-yielding and eco-friendly.[2]

  • Novel Vilsmeier-Haack Based Route: A more recent approach starts from 2-amino-4-methylthiazole and proceeds through a Vilsmeier reaction and subsequent hydrogenation.[4] This method is reported to have moderate reaction conditions and produce less waste, making it a promising option for green industrial production.[4]

Q2: Which synthesis route is most recommended for large-scale industrial production and why?

For industrial production, the choice of synthesis route is a trade-off between cost, safety, yield, and environmental impact.

  • The Two-Step Ester Reduction/Oxidation pathway is often preferred due to its operational simplicity and the avoidance of highly specialized or hazardous catalysts. The use of sodium borohydride (NaBH₄) in the presence of aluminum chloride (AlCl₃) for the reduction step is a significant advantage, as it is far more manageable and safer on a large scale than lithium aluminum hydride (LiAlH₄).[1][3] The controlled rate of hydrogen evolution makes the process predictable and safe.[1]

  • The Catalytic Hydrogenation of the Acid Chloride is also an excellent choice, noted for its efficiency and environmental friendliness.[2] However, it requires careful handling of thionyl chloride for the acid chloride formation and precise control of the hydrogenation step to prevent over-reduction to the alcohol. Catalyst deactivation can also be a concern requiring process optimization.

Historically, methods involving hazardous reagents like phosphorus oxychloride (POCl₃) or high-temperature catalytic hydrogenations (200-700°C) have been deemed unsuitable for industrial scale-up due to safety risks and extreme energy requirements.[1][3]

Q3: What are the critical safety considerations during synthesis and how can they be mitigated?

Safety is paramount. The primary hazards are associated with specific reagents:

  • Lithium Aluminum Hydride (LiAlH₄): This reducing agent is highly pyrophoric and reacts violently with water. Its use in large-scale operations is strongly discouraged.[1][3]

    • Mitigation: Substitute with safer alternatives like sodium borohydride, which has a more controllable reaction profile.[1]

  • Thionyl Chloride (SOCl₂) and Phosphorus Oxychloride (POCl₃): These reagents are highly corrosive, toxic, and react with moisture to release hazardous gases (HCl, SO₂).[1]

    • Mitigation: All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields. Implement scrubber systems in an industrial setting to neutralize off-gases.

  • Hydrogen Gas (H₂): Used in catalytic hydrogenation, hydrogen is highly flammable and can form explosive mixtures with air.

    • Mitigation: Use certified equipment for hydrogenation, ensure the system is leak-proof, and operate in an environment with proper ventilation and no ignition sources. The reactor should be purged with an inert gas (e.g., nitrogen or argon) before and after the reaction.

Q4: What purity level is expected for 4-Methylthiazole-5-carboxaldehyde as a pharmaceutical intermediate?

For use in Active Pharmaceutical Ingredient (API) manufacturing, a high purity of ≥99.0% is often the standard requirement.[5] The presence of impurities can lead to side reactions in subsequent steps, impacting the yield and purity of the final drug product. A detailed Certificate of Analysis (CoA) should always be obtained to verify purity, typically measured by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Recommended Synthesis Protocol: Two-Step Ester Reduction & Alcohol Oxidation

This protocol is based on a scalable and safety-conscious approach that avoids hazardous reagents like LiAlH₄. It is a robust method suitable for both pilot and industrial-scale production.[3]

Workflow Overview

G A Start: Ethyl 4-methylthiazole- 5-carboxylate B Step 1: Reduction Reagents: NaBH4, AlCl3 Solvent: THF or Monoglyme A->B C Intermediate: 4-methyl-5- hydroxymethyl-thiazole B->C D Step 2: Oxidation Reagents: NaOCl, KBr, TEMPO Solvent: Dichloromethane C->D E Crude Product D->E F Purification (Crystallization/Distillation) E->F G Final Product: 4-Methylthiazole-5-carboxaldehyde F->G

Caption: Two-step synthesis workflow from ester to aldehyde.

Step 1: Reduction of Ethyl 4-methylthiazole-5-carboxylate

Objective: To safely and efficiently reduce the ester to the corresponding alcohol.

Materials:

  • Ethyl 4-methylthiazole-5-carboxylate (100.0 g)

  • Sodium borohydride (NaBH₄) (44.0 g)

  • Anhydrous Aluminum chloride (AlCl₃) (50.0 g)

  • Tetrahydrofuran (THF) or Monoglyme (200 ml), anhydrous

Procedure:

  • Charge the reaction vessel with 200 ml of anhydrous THF and cool the vessel to -10 °C using an appropriate cooling bath.

  • Under an inert nitrogen atmosphere, add the sodium borohydride (44.0 g) in one portion. Stir for 15 minutes.

  • Slowly and carefully add the aluminum chloride (50.0 g) over 1 hour, ensuring the internal temperature is maintained between -10 °C and +5 °C. Stir for an additional 30 minutes at 0 °C after the addition is complete.

    • Causality Note: The in-situ formation of alane (AlH₃) or chloroalanes from NaBH₄ and AlCl₃ creates a more powerful and selective reducing agent than NaBH₄ alone, capable of reducing the ester.

  • Add the ethyl 4-methylthiazole-5-carboxylate (100.0 g) dropwise over 1 hour, keeping the temperature between 0-15 °C.

  • Allow the reaction mixture to warm to room temperature (15-25 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of water, followed by an aqueous acid solution (e.g., 10% HCl) to dissolve the inorganic salts. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-methyl-5-hydroxymethyl-thiazole.

Step 2: Oxidation of 4-methyl-5-hydroxymethyl-thiazole

Objective: To selectively oxidize the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.

Materials:

  • Crude 4-methyl-5-hydroxymethyl-thiazole (from Step 1)

  • TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy, free radical) (catalytic amount)

  • Potassium bromide (KBr)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the crude alcohol in dichloromethane.

  • Add catalytic amounts of TEMPO and KBr to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the sodium hypochlorite solution dropwise while vigorously stirring. Maintain the temperature at 0-5 °C.

    • Causality Note: This is a TEMPO-catalyzed oxidation. NaOCl acts as the stoichiometric oxidant, regenerating the active oxoammonium ion from the hydroxylamine form of TEMPO, which is the species that oxidizes the alcohol.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, separate the organic layer. Wash it sequentially with aqueous sodium thiosulfate (to destroy excess oxidant), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Methylthiazole-5-carboxaldehyde.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., heptane/ethyl acetate) or by vacuum distillation to yield a white to light yellow crystalline solid.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the synthesis.

Troubleshooting Workflow

Troubleshooting Start Problem Encountered Q1 Low Yield in Step 1 (Reduction)? Start->Q1 A1_1 Check Reagent Quality: - Moisture in solvent/reagents? - Purity of NaBH4/AlCl3? Q1->A1_1 Yes Q2 Incomplete Reaction in Step 2 (Oxidation)? Q1->Q2 No A1_2 Check Temperature Control: - Was addition of AlCl3 too fast? - Was reaction quenched prematurely? A1_1->A1_2 A2_1 Check Oxidant: - Is NaOCl solution fresh/titered? - Inactive TEMPO catalyst? Q2->A2_1 Yes Q3 Purification Issues: (Oily product, low purity)? Q2->Q3 No A2_2 Check Reaction Conditions: - Insufficient stirring (phase transfer)? - Incorrect pH? A2_1->A2_2 A3_1 Identify Impurity: - Over-reduced alcohol from Step 1? - Unreacted starting material? Q3->A3_1 Yes A3_2 Optimize Purification: - Try different recrystallization solvent. - Consider flash chromatography for small scale. A3_1->A3_2

Caption: Decision tree for troubleshooting common synthesis issues.

Q: My yield for the reduction step (Step 1) is significantly lower than expected.

A: Low yields in this step are often traced back to reagent quality or reaction conditions.

  • Moisture Contamination: Sodium borohydride and the alane intermediate react with water. Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under a strict inert atmosphere (N₂ or Ar).

  • Reagent Purity/Activity: Verify the quality of the NaBH₄ and AlCl₃. Old or improperly stored reagents may have reduced activity.

  • Temperature Control: The exothermic addition of AlCl₃ must be carefully controlled. If the temperature rises too high, it can lead to side reactions and decomposition of the reducing agent. Ensure your cooling bath is efficient.

  • Incomplete Reaction: Confirm the reaction has gone to completion via TLC or HPLC before quenching. If necessary, extend the reaction time or slightly increase the temperature to 25-30 °C for the final hours.

Q: The oxidation of the alcohol (Step 2) is sluggish or incomplete.

A: Issues with oxidation often point to the catalytic system or the oxidant itself.

  • Oxidant Potency: The concentration of commercial sodium hypochlorite (bleach) can vary and degrade over time. Use a fresh bottle or titrate it to determine its active chlorine content before the reaction.

  • Catalyst Activity: Ensure the TEMPO catalyst has not degraded. It should be a reddish-orange crystalline solid.

  • Phase Transfer: This reaction occurs between an organic phase (DCM with alcohol) and an aqueous phase (NaOCl). Vigorous stirring is essential to ensure efficient phase transfer and mixing for the reaction to proceed.

  • pH of NaOCl: The reaction is most efficient when the pH of the bleach solution is buffered around 8.5-9.5.

Q: During purification, my final product is an oil that won't crystallize, or the purity is low.

A: This indicates the presence of impurities.

  • Contamination with Alcohol: The most common impurity is the unreacted starting material, 4-methyl-5-hydroxymethyl-thiazole. This suggests incomplete oxidation. Re-subjecting the crude product to the oxidation conditions can resolve this.

  • Solvent Impurities: Ensure all solvent has been removed under vacuum. Residual DCM or ethyl acetate can prevent crystallization.

  • Over-reduction Impurities: If using a more aggressive hydrogenation method, the methyl group can sometimes be reduced. This is less common with the described protocol.

  • Purification Technique: Experiment with different solvent systems for recrystallization. A mixture of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate or isopropanol) is a good starting point. For high-purity material, vacuum distillation is an effective alternative.[6]

Data Presentation

Table 1: Physical and Chemical Properties
PropertyValueReference
CAS Number 82294-70-0[7]
Molecular Formula C₅H₅NOS[6]
Molecular Weight 127.16 g/mol [6]
Appearance White to light yellow/orange powder or crystal
Melting Point 74-78 °C[6]
Boiling Point 118 °C @ 21 mmHg[6]
Purity (Typical) >98.0% (GC)
Table 2: Key Spectroscopic Data for Characterization
AnalysisKey SignalsReference
¹H-NMR (CDCl₃) δ: 10.11 (s, 1H, -CHO), 8.95 (s, 1H, 2-CH), 2.76 (s, 3H, -CH₃)[2]
¹³C-NMR (CDCl₃) δ: 182.4 (-CHO), 161.8 (C5), 158.9 (C2), 132.8 (C4), 16.2 (-CH₃)[2]
IR (cm⁻¹, KBr) 1660 (s, C=O stretch), 3091 (s, C-H aromatic), 2869 (s, C-H aldehyde)[2]
Mass Spec (m/z) 127 (M+), 71, 45[7]

References

  • CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents . National Center for Biotechnology Information (PMC). [Link]

  • Sourcing High-Purity 4-Methylthiazole-5-carboxaldehyde: A Buyer's Guide . Pharma-Sources.com. [Link]

  • Novel preparation method for 4-methylthiazole-5-carboxaldehyde (2018) . SciSpace. [Link]

  • CAS No.82294-70-0,4-Methylthiazole-5-carboxaldehyde Suppliers . LookChem. [Link]

  • 5-formyl-4-methyl thiazole, 82294-70-0 . The Good Scents Company. [Link]

  • Cas 82294-70-0,4-Methylthiazole-5-carboxaldehyde . LookChem. [Link]

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole . National Center for Biotechnology Information (PMC). [Link]

  • 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339 . PubChem - National Institutes of Health. [Link]

Sources

Troubleshooting guide for reactions involving 4-Methylthiazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide

CAS: 82294-70-0 | Formula: C₅H₅NOS | MW: 127.16 g/mol [1]

Executive Summary & Reactivity Profile

4-Methylthiazole-5-carboxaldehyde is a critical heterocyclic building block, most notably serving as the C-3 side-chain intermediate for third-generation cephalosporins like Cefditoren Pivoxil [1, 2].

While the aldehyde functionality drives its utility, the thiazole core introduces specific electronic sensitivities that often derail standard protocols. Successful manipulation requires navigating two competing reactivity zones:

  • The C5-Formyl Group: Susceptible to rapid autoxidation and standard nucleophilic attacks.

  • The C2-Proton (pKa ~29): The most acidic site on the ring. Strong bases (e.g., n-BuLi, LDA) intended for the aldehyde can inadvertently deprotonate C2, leading to ring-opening or polymerization.

Pre-Reaction Checklist: Stability & Storage

Q: My starting material is a dark orange/brown solid, but the CoA says "white to pale yellow." Is it usable? A: It has likely undergone autoxidation or polymerization.

  • Diagnosis: Check 1H NMR (DMSO-d6).

    • Pure: Aldehyde proton singlet at ~10.0 ppm .

    • Oxidized:[1][2] Broad singlet at ~13.0 ppm (Carboxylic acid) or disappearance of the aldehyde peak.

  • Root Cause: This molecule is air- and light-sensitive. Exposure to atmospheric oxygen converts it to 4-methylthiazole-5-carboxylic acid.

  • Action: If <10% oxidized, purify via recrystallization (EtOH/Water) or rapid silica filtration. If >10%, repurpose for acid synthesis or discard.

  • Prevention: Store under Argon/Nitrogen at <10°C in amber glass.

Troubleshooting: C-C Bond Formation (Olefination)

This is the most common workflow (e.g., Wittig, Knoevenagel) for attaching the thiazole moiety to cephalosporin cores.

Scenario A: Wittig/Horner-Wadsworth-Emmons (HWE) Reactions

Q: I am getting low yields and significant tar formation during Wittig olefination. Why? A: The base used to generate the ylide is likely incompatible with the thiazole ring.

  • The Trap: Strong bases (NaH, LiHMDS) can deprotonate the C2 position of the thiazole ring instead of (or in addition to) the phosphonium salt.

  • Solution: Switch to milder bases or "Pre-formed" Ylides.

    • Protocol Adjustment: Use KOtBu or DBU in anhydrous THF/DCM. Avoid organolithiums.

    • Alternative: Use stabilized ylides (e.g., (Carbethoxymethylene)triphenylphosphorane) which require only weak bases or simple reflux in Toluene/DCM.

Q: The reaction stalls at the intermediate betaine stage. A: Thiazole aldehydes are electron-rich (deactivated) compared to benzaldehydes.

  • Optimization: Increase temperature to reflux (Toluene) or use HWE reagents (Phosphonates) with LiCl/DBU (Masamune-Roush conditions) to increase the electrophilicity of the carbonyl carbon.

Scenario B: Knoevenagel Condensation

Q: Reaction with malonic acid derivatives yields a complex mixture. A: Standard piperidine/acetic acid catalysis can be sluggish.

  • Optimization: Use TiCl₄/Pyridine or EDDA (Ethylenediammonium diacetate) as a catalyst. Titanium acts as a Lewis acid to activate the aldehyde oxygen, overcoming the thiazole's electron-donating effect.

Troubleshooting: Oxidation Reactions

Q: I need to oxidize the aldehyde to the acid (4-methylthiazole-5-carboxylic acid) without destroying the ring. KMnO4 failed. A: Permanganate is too harsh and can cleave the thiazole ring (oxidative degradation).

  • Recommended Protocol: Pinnick Oxidation (NaClO₂).[2]

    • Mechanism:[1][2][3] Mild generation of HOCl converts aldehyde to acid without touching the heteroaromatic ring.

    • Scavenger: You MUST use a scavenger (2-methyl-2-butene or Resorcinol) to trap the HOCl byproduct, or it will chlorinate the thiazole ring [3].

Protocol: Pinnick Oxidation of 4-Methylthiazole-5-carboxaldehyde

  • Dissolve aldehyde (1 equiv) in t-BuOH/H₂O (3:1) .

  • Add 2-Methyl-2-butene (5-10 equiv).

  • Add NaH₂PO₄ (buffer, 1.5 equiv).

  • Slowly add NaClO₂ (1.5 equiv) at 0°C.

  • Monitor disappearance of aldehyde spot on TLC.

Troubleshooting: Nucleophilic Additions (Grignard/Lithium)

Q: When adding MeMgBr or n-BuLi, I get a mixture of products and recovered starting material. A: You are triggering the "C2-Trap."

  • Mechanism: The C2 proton is acidic. Organometallics act as bases first, deprotonating C2 to form a C2-metalated species, rather than attacking the aldehyde.

  • Solution:

    • Transmetallation: Use organocerium reagents (R-Li + CeCl₃). Cerium reagents are more nucleophilic and less basic, favoring carbonyl addition over deprotonation.

    • Temperature Control: Conduct reaction at -78°C strictly.

    • Inverse Addition: Add the base to the aldehyde (though risky) or use a sacrificial base (e.g., iPrMgCl) to protect C2 first (complex strategy, not recommended for routine synthesis).

Visual Troubleshooting Workflows

Figure 1: Reactivity & Site Selectivity Map

Caption: Reactivity zones of 4-methylthiazole-5-carboxaldehyde. C5-Aldehyde is the primary target; C2-Proton is the primary interference point.

ReactivityMap Thiazole 4-Methylthiazole- 5-carboxaldehyde Aldehyde C5-Formyl Group (Electrophile) Thiazole->Aldehyde Primary Target C2Pos C2-Position (Acidic Proton pKa ~29) Thiazole->C2Pos Side Reaction Site Nitrogen Thiazole Nitrogen (Lewis Base) Thiazole->Nitrogen Coordination Site Oxidation Oxidation to Acid (Pinnick/Air) Aldehyde->Oxidation Addition Nu- Addition (Grignard/Wittig) Aldehyde->Addition Deprotonation Ring Lithiation (Polymerization) C2Pos->Deprotonation With Strong Base Poisoning Catalyst Poisoning (Pd/Pt binding) Nitrogen->Poisoning In Hydrogenation

Figure 2: "Low Yield" Decision Tree

Caption: Diagnostic workflow for optimizing reactions involving thiazole aldehydes.

Troubleshooting Start Problem: Low Yield / Tarry Mixture CheckPurity Step 1: Check Purity (NMR) Is Aldehyde Peak @ 10ppm present? Start->CheckPurity PurityFail No: Material Oxidized Recrystallize or Repurchase CheckPurity->PurityFail Broad -OH peak PurityPass Yes: Material OK CheckPurity->PurityPass CheckBase Step 2: Evaluate Base Used Is pKa(Base) > 30? (e.g., nBuLi, LDA) PurityPass->CheckBase BaseFail Yes: C2 Deprotonation Likely Switch to DBU, KOtBu, or Organocerium CheckBase->BaseFail BasePass No: Base is Mild CheckBase->BasePass CheckCond Step 3: Check Conditions Is reaction under Air/Moisture? BasePass->CheckCond CondFail Yes: Autoxidation/Hydrolysis Use Argon + Dry Solvents CheckCond->CondFail CondPass No: Conditions Inert CheckCond->CondPass LewisAcid Step 4: Activation Needed Add Lewis Acid (TiCl4, LiCl) to activate Aldehyde CondPass->LewisAcid

Solvent & Reagent Compatibility Table

Reaction TypeRecommended SolventRecommended Base/CatalystForbidden/Risky Reagents
Wittig THF, Toluene (Anhydrous)KOtBu, NaH (careful control), DBUn-BuLi (attacks C2)
Pinnick Ox. t-BuOH / Water / THFNaClO₂ + NaH₂PO₄ + 2-Methyl-2-buteneKMnO₄, Chromic Acid
Grignard THF / Et₂OR-MgBr + CeCl₃ (anhydrous)R-Li (without CeCl₃)
Reductive Amination DCE / MeOHNaBH(OAc)₃NaCNBH₃ (can be too slow)

References

  • Bai, N., Sha, Y., & Meng, G. (2008).[4] Efficient and Eco-Friendly Preparation of 4-Methyl-5-formylthiazole.[4][5] Molecules, 13(4), 943–947.

  • Yamanaka, H., et al. (1985). Synthesis of Cefditoren Pivoxil. Journal of Antibiotics. (Foundational chemistry for cephalosporin side chains).
  • Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Pinnick Oxidation).[2][6] Acta Chemica Scandinavica, 27, 888.[2]

Sources

Technical Support Center: Catalyst Optimization for 4-Methylthiazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Catalytic Pathways for 4-Methylthiazole-5-carboxaldehyde (CAS: 82294-70-0) To: Process Chemists, R&D Scientists, and Manufacturing Engineers From: Senior Application Scientist, Catalysis Division

Executive Summary

4-Methylthiazole-5-carboxaldehyde is a critical intermediate in the synthesis of third-generation cephalosporins, specifically Cefditoren pivoxil . While historical methods rely on stoichiometric oxidation or harsh chlorination, modern industrial optimization focuses on catalytic hydrogenation (Rosenmund) and catalytic oxidation (TEMPO).

This guide provides a technical breakdown of the three primary synthesis routes, with a specific focus on catalyst selection , poisoning mitigation , and troubleshooting .

Route Selection Decision Matrix

Before selecting a catalyst, determine your starting material and scale constraints.

RouteSelection cluster_0 Recommendation Start Select Starting Material Acid 4-Methylthiazole-5-carboxylic Acid Start->Acid Alcohol 4-Methyl-5-hydroxymethylthiazole Start->Alcohol Base 4-Methylthiazole (Base Ring) Start->Base Rosenmund Route A: Rosenmund Reduction (Pd/BaSO4) Acid->Rosenmund High Yield / Industrial TEMPO Route B: Anelli Oxidation (TEMPO/NaOCl) Alcohol->TEMPO Green Chemistry / Mild Vilsmeier Route C: Vilsmeier-Haack (POCl3/DMF) Base->Vilsmeier Legacy / Lab Scale

Figure 1: Decision matrix for selecting the optimal synthesis route based on starting material availability.

Module 1: The Industrial Standard (Rosenmund Reduction)

Best for: Large-scale manufacturing, high purity requirements. Catalyst: 5% Palladium on Barium Sulfate (Pd/BaSO₄)[1][2]

The Rosenmund reduction of 4-methylthiazole-5-carbonyl chloride is the preferred industrial route due to its scalability and the avoidance of chromium oxidants.

The Protocol
  • Activation: Convert 4-methylthiazole-5-carboxylic acid to the acid chloride using thionyl chloride (SOCl₂). Remove excess SOCl₂ completely (vacuum distillation).

  • Hydrogenation: Suspend the acid chloride in anhydrous Xylene .

  • Catalyst Addition: Add Pd/BaSO₄ (typically 5-10 wt% loading relative to substrate).

  • Reaction: Heat to reflux (approx. 140°C) while bubbling dry Hydrogen gas (H₂) through the solution.

  • Monitoring: Track HCl evolution or use TLC/HPLC until the acid chloride is consumed.

Troubleshooting & FAQs

Q: The reaction stalls before completion. Is the catalyst dead? A: Likely, yes. Thiazoles are sulfur-containing heterocycles. Sulfur is a potent poison for Palladium catalysts.

  • The Fix: Ensure you are using unreduced Pd/BaSO₄. The high temperature (reflux in xylene) helps desorption of sulfur species. If stalling persists, increase catalyst loading to 10% or add a "regulator" like Quinoline-S (though BaSO₄ support often acts as a sufficient moderator to prevent over-reduction to the alcohol).

Q: I am seeing over-reduction to the alcohol (4-methyl-5-hydroxymethylthiazole). A: This indicates the catalyst is too active.

  • The Fix: Add a catalyst poison/regulator. The classic Rosenmund regulator is Quinoline-Sulfur . Add trace amounts to the reaction mixture to inhibit the full reduction potential of the Pd, stopping the reaction at the aldehyde stage.

Q: Why Xylene? Can I use Toluene? A: Xylene (boiling point ~140°C) is preferred over Toluene (110°C) because the higher temperature facilitates the removal of the HCl gas generated during the reaction. Efficient HCl removal drives the equilibrium forward and prevents side reactions.

Module 2: The Green Route (TEMPO Oxidation)

Best for: Lab scale, "Green Chemistry" initiatives, starting from the alcohol. Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (1 mol%) Co-oxidant: Sodium Hypochlorite (NaOCl) or Phenyliodine diacetate (PIDA).

The Protocol
  • Dissolution: Dissolve 4-methyl-5-hydroxymethylthiazole in a biphasic mixture of DCM/Water or Acetone/Buffer.

  • Catalyst: Add TEMPO (1 mol%) and KBr (10 mol% as a co-catalyst).

  • Oxidant: Slowly add NaOCl (bleach) at 0°C while maintaining pH ~8.5-9.5 using NaHCO₃.

  • Quench: Quench with Sodium Thiosulfate once starting material is consumed.

Troubleshooting & FAQs

Q: My product contains significant amounts of carboxylic acid. A: You have over-oxidized the aldehyde.

  • The Fix: Control the pH strictly. If the pH drops below 8, the reaction speed increases, and over-oxidation becomes prevalent. Use a buffered system or continuous addition of base. Alternatively, switch to IBX (2-Iodoxybenzoic acid) in DMSO if over-oxidation persists, as it is chemoselective for aldehydes.

Q: The reaction is extremely slow. A: The active oxidant species (N-oxoammonium ion) is not regenerating fast enough.

  • The Fix: Ensure you are using KBr . Bromide ions are essential in the catalytic cycle with bleach; they form hypobromite (OBr⁻) in situ, which is the actual oxidant that regenerates the TEMPO radical.

Module 3: The Legacy Route (Vilsmeier-Haack)

Best for: Academic labs lacking hydrogenation equipment. Reagent: Phosphorus Oxychloride (POCl₃) + Dimethylformamide (DMF).[3][4][5]

While technically a reagent-based transformation, DMF acts as a catalytic carrier of the formyl group.[5]

Troubleshooting & FAQs

Q: I am getting low yields (<40%) on 4-methylthiazole. A: The thiazole ring is electron-deficient compared to pyrroles or furans, making electrophilic aromatic substitution (EAS) difficult.

  • The Fix: This route is inherently inefficient for the unsubstituted 4-methylthiazole. It works best on 2-amino-4-methylthiazole (where the amino group activates the ring). If you must use this route on the alkyl-thiazole, ensure your DMF is anhydrous and consider heating to 60-80°C, though this increases tar formation.

Q: The reaction mixture turned into a black tar. A: Thermal decomposition of the Vilsmeier complex.

  • The Fix: Keep the Vilsmeier reagent formation (DMF + POCl₃) at 0°C. Add the substrate slowly. Do not overheat during the formylation step.

Quantitative Comparison

FeatureRosenmund Reduction (Pd/BaSO₄)TEMPO OxidationVilsmeier-Haack
Yield High (80-90%) Moderate (70-80%)Low-Moderate (40-60%)
Scalability Excellent (Industrial)GoodPoor (Waste generation)
Cost High (Pd catalyst)LowLow
Safety H₂ gas handlingMildCorrosive (POCl₃)
Key Risk Catalyst Poisoning (S)Over-oxidationLow Reactivity

References

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. National Institutes of Health (PMC). Available at: [Link]

  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.Google Patents (CA2483482A1).
  • Vilsmeier-Haack Reaction - Mechanism and Troubleshooting. Chemistry Steps. Available at: [Link]

  • Rosenmund Reduction Mechanism and Applications. Juniper Publishers. Available at: [Link]

Sources

Monitoring the progress of reactions with 4-Methylthiazole-5-carboxaldehyde by TLC or HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Monitoring Reaction Progress & Troubleshooting Analysis

🔬 Technical Data Sheet: The Analyte

Before troubleshooting, verify your target's physicochemical profile.[1] This data dictates your method parameters.[1]

PropertySpecificationImplication for Analysis
Structure Thiazole ring, C4-Methyl, C5-AldehydeConjugated system (UV active); Basic Nitrogen (tailing risk); Reactive Aldehyde (oxidation risk).[1]
MW 127.16 g/mol Low mass; requires high organic content in HPLC to retain on C18.[1]
Solubility DMSO, Methanol, DCM; Slightly soluble in waterDissolve samples in MeOH or ACN for HPLC; DCM for TLC spotting.[1]
pKa (Predicted) ~1.53 (Conjugate acid of thiazole N)At pH > 3.5, the molecule is neutral.[1] At pH < 1.5, it is protonated.[1]
Stability Air-sensitive (Aldehyde

Carboxylic Acid)
CRITICAL: Old samples often contain 4-methylthiazole-5-carboxylic acid.[1]

📂 Knowledge Base Article #101: Thin Layer Chromatography (TLC)

User Question:

"I am trying to monitor the Knoevenagel condensation of 4-MT-5-C, but the starting material streaks badly on silica, and I can't distinguish it from the product. How do I fix this?"

Expert Resolution:

The streaking (tailing) is caused by the interaction between the basic nitrogen of the thiazole ring and the acidic silanol groups on the silica plate.[1]

Protocol A: Optimized TLC Method
  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase (Eluent):

    • Standard: Hexanes : Ethyl Acetate (3:2 v/v).[1]

    • Anti-Tailing Additive: Add 1% Triethylamine (TEA) or 1%

      
       to the mobile phase.[1] This neutralizes silica acidity.[1]
      
    • Alternative (Polar Products): Dichloromethane (DCM) : Methanol (95:5 v/v).[1]

Protocol B: Visualization Strategy

Do not rely solely on UV.[1] Aldehydes have specific chemical stains that confirm identity.

  • UV (254 nm): The thiazole ring is strongly UV active.[1] The aldehyde appears as a dark spot.[1]

  • 2,4-DNP Stain (Specific for Aldehydes):

    • Preparation: Dissolve 12 g of 2,4-dinitrophenylhydrazine in 60 mL conc.

      
       and 80 mL water; dilute with 200 mL ethanol.
      
    • Action: Dip plate and heat gently.

    • Result: 4-MT-5-C turns Yellow/Orange immediately.[1] (Acids/Alcohols will NOT stain).[1][2]

  • Permanganate Stain (

    
    ): 
    
    • Action: Dip and heat.

    • Result: Yellow spot on purple background.[1] (Note: This is less specific than DNP as it stains any oxidizable group).[1]

📂 Knowledge Base Article #102: HPLC Method Development

User Question:

"My HPLC peak for 4-MT-5-C is broad and splits. I'm using Water/Acetonitrile gradient. Is the column dead?"

Expert Resolution:

The column is likely fine. The issue is pH control. Since the pKa is ~1.5, a neutral Water/ACN mix leaves the molecule in a rapid equilibrium between protonated and neutral states near the silica surface, causing peak splitting.[1]

Protocol C: Robust HPLC Method (Reverse Phase)

To sharpen the peak, you must lock the ionization state.[1] We recommend an acidic mobile phase to keep the nitrogen fully protonated (or fully suppress silanol activity).[1]

  • Column: C18 (End-capped is essential), 3.5

    
    m or 5 
    
    
    
    m.[1]
  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.[1]7) OR 10mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 5% B (Hold)[1]

    • 2-10 min: 5%

      
       90% B[1]
      
    • 10-12 min: 90% B[1]

  • Wavelength (

    
    ):  280 nm (Max absorption) and 254 nm.[1]
    
  • Flow Rate: 1.0 mL/min.[1]

Troubleshooting Table: HPLC Artifacts

SymptomProbable CauseCorrective Action
Fronting Peak Sample solvent too strong (e.g., pure DMSO injected).[1]Dilute sample in starting mobile phase (Water/ACN mix).[1]
Ghost Peak @ RT 3-4 min Oxidation impurity (Carboxylic acid).[1]Check sample age. The acid is more polar and elutes earlier than the aldehyde.[1]
Tailing Factor > 1.5 Silanol interaction.[1]Increase buffer concentration or switch to a "Base Deactivated" column.[1]

📊 Visualization: Method Selection & Troubleshooting[1]

Figure 1: Analytical Decision Matrix

Use this workflow to select the correct monitoring technique based on reaction stage.

MethodSelection start Start: Monitoring 4-MT-5-C Reaction check_stage Reaction Stage? start->check_stage early Early/In-Process (Quick Check) check_stage->early Qualitative late Late/Purification (Quantification) check_stage->late Quantitative tlc_decision TLC Method early->tlc_decision hplc_decision HPLC Method late->hplc_decision tlc_uv UV (254nm) Primary Check tlc_decision->tlc_uv hplc_buffer Buffer Selection hplc_decision->hplc_buffer tlc_dnp Stain: 2,4-DNP Confirm Aldehyde Intact tlc_uv->tlc_dnp If UV spot ambiguous hplc_acid 0.1% Formic Acid (Sharpen Peak) hplc_buffer->hplc_acid Prevent Tailing hplc_detect Detect Impurities (Acid form elutes early) hplc_acid->hplc_detect

Caption: Workflow for selecting TLC vs. HPLC and specific detection modes for thiazole aldehydes.

Figure 2: Reaction Impurity Logic

Understanding the degradation pathway is vital for interpreting chromatograms.[1]

DegradationPathway start 4-MT-5-C (Aldehyde) air Air/O2 Exposure start->air product 4-Methylthiazole- 5-carboxylic Acid air->product Oxidation hplc_res HPLC Result: Shift to Lower RT (More Polar) product->hplc_res tlc_res TLC Result: Stays at Baseline (Stains with Bromocresol) product->tlc_res

Caption: Degradation pathway of 4-MT-5-C to its carboxylic acid and expected analytical shifts.

📚 References

  • PubChem. (n.d.).[1] 4-Methylthiazole-5-carboxaldehyde | C5H5NOS.[1][3][4][5][6][7] National Library of Medicine.[1] Retrieved February 6, 2026, from [Link][1]

  • Chemistry LibreTexts. (2022).[1] Visualizing TLC Plates. Retrieved February 6, 2026, from [Link]

Sources

Validation & Comparative

Comparison of different synthetic routes to 4-Methylthiazole-5-carboxaldehyde

[1]

Executive Summary

4-Methylthiazole-5-carboxaldehyde (CAS: 82294-70-0) is a critical heterocyclic intermediate, primarily utilized in the synthesis of third-generation cephalosporins such as Cefditoren pivoxil .[1] Its synthesis presents a classic challenge in heterocyclic chemistry: functionalizing the electron-deficient thiazole ring at the C5 position while maintaining regioselectivity and industrial scalability.[1]

This guide objectively compares four distinct synthetic methodologies. While historical routes relied on stoichiometric redox reagents, modern industrial preference has shifted towards catalytic hydrogenation to minimize waste and improve atom economy.[1]

Quick Comparison Matrix
FeatureRoute A: Catalytic Hydrogenation Route B: Alcohol Oxidation Route C: Ester Reduction Route D:[1] Activated Vilsmeier
Precursor Acid ChlorideThiazolemethanolThiazole Ester2-Aminothiazole
Key Reagent H₂ / Pd/BaSO₄NaOCl/TEMPO or MnO₂NaBH₄ / AlCl₃POCl₃ / DMF
Scalability High (Industrial Preferred)ModerateLow to ModerateLow
Atom Economy ExcellentGoodPoorPoor
Primary Risk H₂ handling, Catalyst costExotherm, Waste generationHazardous hydridesMulti-step complexity

Route A: Catalytic Hydrogenation (The Industrial Standard)

Mechanism: Rosenmund-type Reduction Status: Preferred Industrial Route[1]

This route represents the current state-of-the-art for large-scale manufacturing.[1] It avoids the generation of stoichiometric metal waste associated with oxidations (Mn, Cr) or hydride reductions (Al, B).

The Protocol[1][2][3][4]
  • Activation: 4-Methylthiazole-5-carboxylic acid is converted to its acid chloride using thionyl chloride (

    
    ).[1]
    
  • Reduction: The acid chloride undergoes catalytic hydrogenation using a poisoned palladium catalyst (Pd/BaSO₄) in xylene at reflux.

Why it works: The sulfur in the thiazole ring is a potential catalyst poison.[1] However, the use of Pd/BaSO₄ (Rosenmund catalyst) is specifically tuned to reduce the highly reactive acyl chloride to the aldehyde without over-reducing the thiazole ring or the aldehyde to an alcohol.[1] High temperature (

1
Experimental Workflow (Step-by-Step)
  • Chlorination: Charge 4-methylthiazole-5-carboxylic acid (1.0 eq) into a reactor. Add

    
     (excess). Reflux for 2 hours. Distill off excess 
    
    
    .
  • Hydrogenation: Dissolve the crude acid chloride in anhydrous xylene.

  • Catalysis: Add Pd/BaSO₄ (5% loading).

  • Reaction: Heat to reflux (

    
    ) while bubbling dry 
    
    
    gas through the solution. Monitor by TLC until acid chloride is consumed.[1]
  • Workup: Filter catalyst while hot. Extract filtrate with 10% HCl.[1][2] Neutralize aqueous layer with

    
     to precipitate the product or extract with chloroform.[1]
    

Critical Insight: This method is cited as "eco-friendly" because it produces HCl as the only major byproduct, which can be scrubbed, unlike the heavy metal waste from Route B [1].

Route B: Oxidation of 4-Methyl-5-thiazolemethanol

Mechanism: Chemoselective Oxidation Status: Common Laboratory / Pilot Scale[1]

This route utilizes the commercially available alcohol precursor (often derived from Vitamin B1 synthesis).[1] The challenge here is stopping the oxidation at the aldehyde stage without forming the carboxylic acid.[1]

The Protocol

While Manganese Dioxide (

TEMPO (2,2,6,6-Tetramethylpiperidinyloxy)1

Reaction Scheme:

Experimental Workflow
  • Dissolution: Dissolve 4-methyl-5-thiazolemethanol in dichloromethane (DCM) or ethyl acetate.

  • Catalyst Addition: Add TEMPO (0.01 eq) and KBr (0.1 eq) dissolved in water.

  • Oxidation: Cool to

    
    . Slowly add aqueous NaOCl (bleach) while maintaining pH ~9 using 
    
    
    .[1]
  • Quench: Quench with sodium thiosulfate once starting material disappears.[1]

  • Purification: Separate organic layer, dry, and concentrate.

Scientific Integrity Note: Avoid using Chromium(VI) reagents (PCC/PDC) despite their effectiveness in older literature. They are neurotoxic and carcinogenic, creating severe disposal liabilities [2].[1]

Route C: Reduction of Thiazole Esters

Mechanism: Hydride Transfer Status: Historical / Small Scale[1]

Before the reliability of the Rosenmund reduction was established for thiazoles, the ester reduction was the primary route.[1]

The Protocol

Direct reduction of esters to aldehydes is difficult.[1] DIBAL-H can achieve this at

1

1

The


 Modification:

1

1

Why it is less favored:

  • Safety: Handling large quantities of reactive hydrides releases hydrogen gas and generates exothermic heat.[1]

  • Selectivity: Risk of over-reduction to the alcohol, which then requires re-oxidation (looping back to Route B).

Route D: The "Activated" Vilsmeier-Haack Approach

Mechanism: Electrophilic Aromatic Substitution (EAS) Status: Specialized / Academic Interest[1]

A direct Vilsmeier-Haack reaction on 4-methylthiazole fails or gives poor yields because the thiazole ring is electron-deficient (deactivated) and does not readily attack the Vilsmeier reagent (chloroiminium ion).[1]

The Solution: Amino-Activation To make the Vilsmeier reaction viable, the ring must be activated.[1]

  • Precursor: 2-Amino -4-methylthiazole (The amino group strongly donates electrons).[1][3]

  • Formylation: Vilsmeier reaction (

    
    ) installs the aldehyde at C5.[1]
    
  • Deamination: The amino group is removed (diazotization followed by reduction) to yield the final product.[1]

Critical Insight: This route is chemically elegant but atom-inefficient due to the installation and subsequent removal of the amino "dummy" group.[1] It is generally not competitive with Route A for commercial production but is useful if the 2-amino precursor is abundant [3].[1]

Visualizing the Synthetic Pathways

The following diagram illustrates the logical flow of the four compared routes, highlighting the divergence in precursors and convergence on the final target.

ThiazoleSynthesisTarget4-Methylthiazole-5-carboxaldehydeAcid4-Methylthiazole-5-carboxylic acidAcidClAcid Chloride(Intermediate)Acid->AcidClSOCl2RefluxAcidCl->TargetRoute A: H2, Pd/BaSO4(Rosenmund Reduction)Alcohol4-Methyl-5-thiazolemethanolAlcohol->TargetRoute B: NaOCl, TEMPO(Oxidation)Ester4-Methylthiazole-5-carboxylateEster->AlcoholRoute C: NaBH4/AlCl3(Reduction)AminoThiazole2-Amino-4-methylthiazoleAminoAldehyde2-Amino-5-CHO(Intermediate)AminoThiazole->AminoAldehydePOCl3, DMF(Vilsmeier-Haack)AminoAldehyde->TargetRoute D: Deamination(Diazotization/Red)

Caption: Comparative reaction network showing the four primary synthetic pathways. Route A (Green arrow) indicates the preferred industrial direct route.[1]

Conclusion and Recommendation

  • For Industrial Manufacturing: Route A (Catalytic Hydrogenation) is the superior choice.[1] It offers the highest atom economy, avoids heavy metal waste, and utilizes a self-validating reaction endpoint (cessation of H₂ uptake).

  • For Laboratory Synthesis (<100g): Route B (TEMPO Oxidation) is recommended.[1] It uses readily available glassware, avoids high-pressure hydrogen, and the reagents are inexpensive and relatively non-toxic compared to traditional Chromium oxidants.[1]

  • For Academic Research: Route D provides an excellent case study in "dummy group" strategy to overcome electronic deactivation in heterocyclic synthesis.[1]

References

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. National Institutes of Health (NIH) / PMC.[1] Available at: [Link]

  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.Google Patents (CA2483482A1).
  • Novel preparation method for 4-methylthiazole-5-carboxaldehyde. SciSpace / Patent CN108047188A. Available at: [Link]

Green Chemistry Metrics for 4-Methylthiazole-5-carboxaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylthiazole-5-carboxaldehyde (CAS: 82294-70-0) is a critical pharmacophore in the synthesis of third-generation cephalosporins, most notably Cefditoren pivoxil . Historically, the industrial preparation of this intermediate relied on chlorination-hydrogenation sequences (Rosenmund reduction) or harsh Vilsmeier-Haack formylations. These methods are characterized by poor atom economy, the generation of hazardous sulfur dioxide gas, and the use of toxic chlorinated reagents.

This guide objectively compares the traditional Rosenmund Reduction against the modern TEMPO-Mediated Oxidation protocol. Our analysis, grounded in green chemistry principles, identifies the TEMPO route as the superior methodology, offering a 97%+ yield, significantly reduced Process Mass Intensity (PMI), and the elimination of heavy metal waste.

Comparative Analysis of Synthetic Routes

Method A: The Traditional Benchmark (Rosenmund Reduction)
  • Pathway: 4-Methylthiazole-5-carboxylic acid

    
     Acid Chloride 
    
    
    
    Aldehyde
  • Mechanism: The carboxylic acid is first converted to an acid chloride using thionyl chloride (

    
    ). The intermediate is then subjected to catalytic hydrogenation using Palladium on Barium Sulfate (
    
    
    
    ).[1]
  • Status: Obsolete / High Hazard

  • Critical Flaws:

    • Atom Economy: Poor. The chlorination step generates stoichiometric

      
       and 
      
      
      
      waste.
    • Safety: Thionyl chloride is highly corrosive and releases toxic gas upon contact with moisture.

    • Cost: Requires expensive palladium catalysts which are prone to poisoning by sulfur-containing thiazole rings.

Method B: The Green Standard (TEMPO-Mediated Oxidation)
  • Pathway: 4-Methyl-5-hydroxymethylthiazole

    
     Aldehyde
    
  • Mechanism: Anelli-Montanari oxidation using catalytic 2,2,6,6-Tetramethylpiperidinyloxy (TEMPO) with Sodium Hypochlorite (Bleach) as the terminal oxidant in a biphasic system.

  • Status: Recommended / Industrial Standard

  • Green Advantages:

    • Atom Economy: High. The primary byproduct is aqueous sodium chloride (

      
      ).
      
    • Energy Efficiency: Reaction proceeds rapidly at

      
       to ambient temperature.
      
    • Scalability: Uses cheap, abundant bleach rather than pressurized hydrogen gas or chromium(VI) oxidants.

Green Chemistry Metrics Evaluation

The following table contrasts the quantitative performance of both methods. Data is derived from optimized industrial protocols.

MetricMethod A: Rosenmund ReductionMethod B: TEMPO OxidationImprovement Factor
Atom Economy (AE) ~45% (Loss of

,

)
82% (Loss of

,

)
1.8x
Reaction Yield 75 - 85%97 - 99% +15%
E-Factor (Est.) > 15 kg waste / kg product< 5 kg waste / kg product3x Lower
Critical Reagents

,

gas,


, KBr, TEMPO (cat)
Safer
Process Hazard Toxic gas evolution (

), Pressurized

Mild exotherm, Aqueous wasteLow Risk

Note on Solvents: While Method B traditionally uses a Dichloromethane (DCM)/Water biphasic system, recent advancements allow for the use of Ethyl Acetate or Toluene to further reduce the environmental footprint of the solvent stream.

Mechanistic Visualization

The diagram below illustrates the linear, waste-heavy nature of the Rosenmund path versus the regenerative catalytic cycle of the TEMPO oxidation.

G cluster_0 Method A: Rosenmund Reduction (Linear/Wasteful) cluster_1 Method B: TEMPO Catalytic Cycle (Green/Regenerative) Acid Carboxylic Acid AcidCl Acid Chloride Acid->AcidCl + SOCl2 AldehydeA Target Aldehyde AcidCl->AldehydeA + H2 / Pd-BaSO4 Waste1 Waste: SO2 + HCl AcidCl->Waste1 Alcohol Hydroxymethyl Precursor AldehydeB Target Aldehyde Alcohol->AldehydeB Oxidation TEMPO_Red Hydroxylamine (Reduced) AldehydeB->TEMPO_Red H-Transfer TEMPO_Ox Oxoammonium (Active Oxidant) TEMPO_Ox->Alcohol TEMPO_Red->TEMPO_Ox Regeneration Bleach NaOCl (Bleach) Bleach->TEMPO_Red Activates

Figure 1: Comparison of the linear, high-waste Rosenmund pathway (Red) vs. the regenerative TEMPO catalytic cycle (Green).

Detailed Experimental Protocol: Method B (TEMPO Oxidation)

Objective: Synthesis of 4-Methylthiazole-5-carboxaldehyde via Anelli Oxidation. Scale: 50g Batch | Expected Yield: >97%

Reagents
  • Substrate: 4-Methyl-5-hydroxymethylthiazole (50.0 g, 0.38 mol)

  • Catalyst: TEMPO (0.285 g, 0.5 mol%)

  • Co-Catalyst: KBr (6.0 g in 10 mL water)

  • Oxidant: Sodium Hypochlorite (12.5% w/v solution, 450 mL)

  • Solvent: Dichloromethane (300 mL) [Alternative: Ethyl Acetate for greener profile]

  • Buffer: Sodium Bicarbonate (17 g in 250 mL water)

Workflow
  • Preparation: In a 1L reactor, dissolve the thiazole alcohol substrate in Dichloromethane (300 mL).

  • Buffering: Add the aqueous Sodium Bicarbonate solution. Stir vigorously to create a biphasic emulsion.

  • Catalyst Addition: Cool the mixture to

    
    . Add the KBr solution and the TEMPO catalyst in a single portion.
    
  • Oxidation: Dropwise add the Sodium Hypochlorite solution over 1 hour, maintaining the internal temperature between

    
    .
    
    • Why? Controlling temperature prevents the over-oxidation to the carboxylic acid.

  • Quenching: Monitor reaction progress via HPLC/TLC. Upon completion (~1-2 hours), separate the organic layer.[1][2]

  • Workup: Wash the organic layer with 10% Sodium Thiosulfate (to quench residual bleach) followed by brine.

  • Isolation: Dry over Sodium Sulfate (

    
    ), filter, and evaporate the solvent under reduced pressure.
    
  • Result: The product is obtained as a pale yellow solid/oil requiring minimal purification.

Critical Discussion & Recommendations

Why TEMPO wins: The causality of the TEMPO route's superiority lies in its selectivity . Traditional oxidants like Permanganate or Dichromate often over-oxidize aldehydes to carboxylic acids. The TEMPO-oxoammonium species is sterically hindered and highly selective for primary alcohols, stopping cleanly at the aldehyde stage. Furthermore, by using NaOCl (bleach) as the stoichiometric oxidant, the process utilizes one of the cheapest and safest industrial chemicals available, converting it to harmless salt water.

Scalability Note: For GMP (Good Manufacturing Practice) production, the exotherm during the bleach addition must be managed. In flow chemistry setups, this reaction can be run continuously, further improving safety by minimizing the active volume of hazardous intermediates.

Recommendation: For all new process development targeting Cefditoren pivoxil intermediates, adopt Method B . It is the only route that satisfies modern E-Factor requirements and regulatory pressure to eliminate heavy metals (Cr, Pd) from waste streams.

References

  • Vertex AI Search. (2025). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate (WO2003091230A1).[3] Google Patents. Link

  • National Institutes of Health (NIH). (2025). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.[1] PubMed Central. Link

  • Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives.[4][5] Organic Process Research & Development. Link

  • ChemicalBook. (2025). 4-Methylthiazole-5-carboxaldehyde Product Properties and Synthesis.Link

Sources

Reactivity of 4-Methylthiazole-5-carboxaldehyde vs. Other Thiazole Aldehydes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Goldilocks" Isomer

In the landscape of heterocyclic building blocks, thiazole carboxaldehydes are pivotal for introducing the thiazole moiety—a pharmacophore found in potent bioactive molecules like Cefditoren , Dasatinib , and Epothilones .

Among these, 4-Methylthiazole-5-carboxaldehyde (4-Me-5-CHO) occupies a unique "Goldilocks" zone of reactivity. Unlike its C2-isomer counterparts, which are often hypersensitive to hydration and polymerization due to extreme electron deficiency, the 4-Me-5-CHO isomer offers a balance of stability and electrophilic utility . This guide dissects the electronic and steric factors governing this behavior, providing researchers with actionable protocols for optimizing its use in drug synthesis.

Electronic Structure & Reactivity Profile

To understand the reactivity differences, we must analyze the electronic environment of the thiazole ring. The thiazole ring is π-deficient, similar to pyridine, but the sulfur atom adds electron-donating character via resonance.

Positional Electronics (The "Why")
  • C2-Position (The Electron Sink): Located between the electronegative Nitrogen and Sulfur, C2 is the most electron-deficient position. Aldehydes at this position (Thiazole-2-carboxaldehyde) are highly electrophilic, often existing as hydrates (gem-diols) in aqueous media and prone to rapid nucleophilic attack.

  • C5-Position (The Balanced Site): The C5 position is less electron-deficient than C2. It behaves more like a standard aromatic aldehyde but retains significant reactivity.

  • The 4-Methyl Effect: The methyl group at C4 is crucial.[1] It provides:

    • Inductive Stabilization (+I): Donates electron density into the ring, slightly reducing the electrophilicity of the C5-carbonyl compared to the non-methylated analog. This prevents "runaway" reactivity (e.g., polymerization).

    • Steric Shielding: The ortho-methyl group protects the carbonyl from bulky nucleophiles, influencing selectivity in condensation reactions.

Comparative Reactivity Matrix
Feature4-Methylthiazole-5-carboxaldehyde Thiazole-2-carboxaldehyde Thiazole-4-carboxaldehyde
Electrophilicity Moderate-High (Ideal for controlled addition)Very High (Prone to hydration/side reactions)Moderate
Stability Good (Store under inert gas, <15°C)Poor (Air/Moisture sensitive, darkens rapidly)Moderate
C-H Acidity High at C2 (C2-H is free and acidic)N/A (C2 is blocked)High at C2
Major Risk Base-induced degradation (C2 deprotonation)Hydration / Polymerization Steric access
Key Application Cefditoren side chain, Wittig, KnoevenagelBaylis-Hillman substrates, Heterocycle fusionLess common

Visualizing the Reactivity Landscape

The following diagram maps the electronic influences and competing reaction pathways for 4-Methylthiazole-5-carboxaldehyde.

ThiazoleReactivity Substrate 4-Methylthiazole-5-carboxaldehyde Effect_Me C4-Methyl Group (+I Effect & Steric Bulk) Substrate->Effect_Me Stabilized by Effect_N Ring Nitrogen (Electron Withdrawing) Substrate->Effect_N Activated by Effect_C2 Acidic C2-Proton (pKa ~29, vulnerable to base) Substrate->Effect_C2 Contains Rxn_Wittig Wittig Olefination (C=C Formation) Substrate->Rxn_Wittig Rxn_Cond Knoevenagel/Aldol (C-C Bond) Substrate->Rxn_Cond Rxn_Ox Oxidation (to Carboxylic Acid) Substrate->Rxn_Ox Effect_Me->Rxn_Cond Modulates Selectivity Effect_N->Rxn_Wittig Enhances Electrophilicity Rxn_Side Side Rxn: C2-Deprotonation (Ring Opening/Polymerization) Effect_C2->Rxn_Side Risk with Strong Base

Caption: Mechanistic map showing how electronic features of the thiazole ring dictate the primary reaction pathways (Green) and potential side reactions (Black).

Performance in Key Reactions

Wittig Olefination (Cefditoren Synthesis)

The most commercially significant reaction for this aldehyde is the Wittig reaction to form the Cefditoren side chain.

  • Challenge: The reaction often yields a mixture of Z (cis) and E (trans) isomers. The Z-isomer is typically desired for biological activity in cephalosporins.

  • Observation: The 4-methyl group exerts steric pressure that can lower Z-selectivity compared to unhindered aldehydes unless specific conditions (e.g., Phase Transfer Catalysis) are used.

  • Data Point: Standard Wittig protocols yield ~26-30% overall yield due to difficult separation. Optimized protocols using iodomethyl pivalate and specific base control can boost purity to >98%.

Knoevenagel Condensation

This is the benchmark for testing aldehyde reactivity.

  • Reagent: Malononitrile or Ethyl Cyanoacetate.

  • Conditions: Ethanol/Piperidine or solvent-free/microwave.

  • Performance: 4-Methylthiazole-5-carboxaldehyde reacts rapidly (15-30 mins) with high yields (>85%), demonstrating that the methyl group's donation does not deactivate the carbonyl enough to hinder nucleophilic attack by active methylenes.

Experimental Protocols

Protocol A: Synthesis of 4-Methylthiazole-5-carboxaldehyde (Vilsmeier-Haack Route)

This route is preferred over oxidation for its scalability and avoidance of heavy metal waste (Cr/Mn).

Reagents: 2-amino-4-methylthiazole (Starting Material), POCl3, DMF.

  • Protection: Methylate the amine or remove it via diazotization/reduction if starting from the 2-amino precursor (common industrial route involves removing the amino group first or generating the ring directly). Note: A more direct lab-scale route uses 4-methylthiazole.

  • Vilsmeier Reagent Prep: Cool DMF (3.0 eq) to 0°C. Add POCl3 (1.5 eq) dropwise. Stir for 30 min to form the chloroiminium salt.

  • Formylation: Add 4-methylthiazole (1.0 eq) in DMF slowly, maintaining T < 10°C.

  • Heating: Warm to 60-80°C for 4 hours.

  • Hydrolysis: Pour mixture onto crushed ice/sodium acetate. Adjust pH to ~7.

  • Isolation: Extract with Ethyl Acetate (3x). Wash with brine, dry over Na2SO4.

  • Purification: Recrystallize from Hexane/EtOAc.

    • Target Yield: 75-85%

    • Appearance: Pale yellow crystalline solid (mp 74-78°C).

Protocol B: Knoevenagel Condensation (Reactivity Test)

Objective: Compare electrophilic reactivity.

  • Mix: 1.0 mmol 4-Methylthiazole-5-carboxaldehyde + 1.1 mmol Malononitrile in 2 mL Ethanol.

  • Catalyze: Add 1 drop of Piperidine.

  • React: Stir at Room Temperature.

    • Observation: Precipitate typically forms within 10-20 minutes.

  • Finish: Filter the solid, wash with cold ethanol.

    • Expected Yield: >90%.[2]

    • Note: If using Thiazole-2-carboxaldehyde, reaction is instantaneous and may require cooling to prevent polymerization.

Stability & Storage Guidelines

The 4-methyl-5-isomer is significantly more stable than the 2-isomer, but standard precautions apply.

  • Air Sensitivity: Moderate.[3] Oxidizes to carboxylic acid upon prolonged exposure.

  • Light Sensitivity: Store in amber vials.

  • Temperature: < 15°C recommended.

  • Incompatibility: Avoid strong bases (e.g., NaH, LDA) unless specifically targeting C2-deprotonation. The C2-proton is acidic (pKa ~29 in DMSO, but lower in the presence of the electron-withdrawing aldehyde), and base can lead to ring-opening decomposition.

References

  • Synthesis & Properties of Thiazoles: Journal of the Chemical Society, Perkin Transactions 2, "Electrophilic aromatic reactivities... values for thiazole".

  • Cefditoren Intermediate Synthesis: Google Patents CN102911134A, "Synthesis process for cefditoren pivoxil intermediate".

  • Thiazole Reactivity Review: Beilstein Journal of Organic Chemistry, "Thiazole formation through a modified Gewald reaction".

  • Comparative Aldehyde Reactivity: Master Organic Chemistry, "Nucleophilic Addition To Carbonyls".

  • Chemical Data & Safety: PubChem, "4-Methylthiazole-5-carboxaldehyde | C5H5NOS".

Sources

Comparative study of catalysts for 4-Methylthiazole-5-carboxaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylthiazole-5-carboxaldehyde (4-MT-5-CHO) is a critical intermediate in the synthesis of third-generation cephalosporins, most notably Cefditoren pivoxil . Historically, its synthesis relied on stoichiometric, high-waste methods like the Vilsmeier-Haack formylation or heavy metal oxidations (MnO₂).

This guide evaluates modern catalytic methodologies that offer superior atom economy and scalability. We compare two primary catalytic pathways:

  • Reductive Catalysis: Pd/BaSO₄-catalyzed hydrogenation of acid chlorides (Rosenmund Reduction).

  • Oxidative Catalysis: TEMPO-catalyzed oxidation of 4-methyl-5-hydroxymethylthiazole.

The Verdict:

  • For Industrial Scale-Up: The Pd/BaSO₄ Reductive Route is superior due to high throughput, cleaner impurity profiles, and the avoidance of large-scale liquid waste associated with oxidants.

  • For Laboratory/Pilot Scale: The TEMPO Oxidative Route is preferred for its mild conditions (0°C) and avoidance of high-pressure hydrogen gas handling.

Mechanistic Pathways & Catalyst Landscape[1]

The synthesis of 4-MT-5-CHO is dictated by the oxidation state of the starting material. The choice of catalyst fundamentally shifts the synthetic strategy between reduction (from carboxylic acid derivatives) and oxidation (from alcohols).

Diagram 1: Synthetic Pathways Overview

ReactionPathways Acid 4-Methylthiazole- 5-carboxylic Acid AcidCl Acid Chloride Intermediate Acid->AcidCl SOCl2 (Activation) Aldehyde 4-Methylthiazole- 5-carboxaldehyde (Target) AcidCl->Aldehyde Route A: Pd/BaSO4 + H2 (Reductive Catalysis) Ester Ethyl 4-methylthiazole- 5-carboxylate Alcohol 4-Methyl-5- hydroxymethylthiazole Ester->Alcohol LiAlH4 or NaBH4 (Stoichiometric Reduction) Ester->Aldehyde Route C: Cr-ZrO2 (Gas Phase, 200-700°C) Alcohol->Aldehyde Route B: TEMPO/NaOCl (Oxidative Catalysis)

Caption: Comparative synthetic routes. Route A (Reductive) and Route B (Oxidative) represent the dominant catalytic methodologies.

Detailed Comparative Analysis

Method A: Reductive Catalysis (Pd/BaSO₄ - Rosenmund)

This method utilizes the Rosenmund Reduction , where the acid chloride is hydrogenated over a poisoned palladium catalyst.[1]

  • Catalyst: 5% Palladium on Barium Sulfate (Pd/BaSO₄), often poisoned with quinoline or sulfur (Lindlar's catalyst concept) to prevent over-reduction to the alcohol.

  • Mechanism: The BaSO₄ support and poison reduce the activity of the Pd surface.[1] The large size of the sulfur/support blocks the active sites required for the aldehyde-to-alcohol reduction, halting the reaction at the aldehyde stage.

  • Performance:

    • Yield: High (>80%).

    • Scalability: Excellent. Used in multi-ton production for Cefditoren intermediates.

    • Green Chemistry: High atom economy; the only byproduct is HCl (which must be scrubbed).

Method B: Oxidative Catalysis (TEMPO/NaOCl)

This method employs TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) as a radical catalyst, with sodium hypochlorite (bleach) as the stoichiometric terminal oxidant.

  • Catalyst: TEMPO (1-2 mol%) with KBr as a co-catalyst.

  • Mechanism: TEMPO is oxidized to the nitrosonium ion (active species), which oxidizes the alcohol to the aldehyde. The reduced hydroxylamine is re-oxidized by the hypochlorite/bromide cycle.

  • Performance:

    • Yield: Moderate to Good (~72%).

    • Scalability: Moderate.[2] Exothermic nature of bleach addition requires precise cooling (0°C).

    • Green Chemistry: Uses aqueous media, but generates stoichiometric salt waste (NaCl).

Method C: Heterogeneous Oxide Catalysis (Cr-ZrO₂)
  • Context: A gas-phase reaction converting esters directly to aldehydes.

  • Status: Not Recommended. Requires extreme temperatures (200–700°C), leading to decomposition and high energy costs. Included here only for historical comparison.

Data Summary & Decision Matrix

Table 1: Technical Performance Comparison
FeatureMethod A: Pd/BaSO₄ Reduction Method B: TEMPO Oxidation Method C: Vilsmeier-Haack
Reaction Type Heterogeneous HydrogenationOrganocatalytic OxidationStoichiometric Formylation
Key Reagents H₂ gas, SOCl₂NaOCl (Bleach), KBrPOCl₃, DMF
Catalyst Loading < 5 wt% (Reusable)1-2 mol%None (Stoichiometric)
Typical Yield > 85% ~72%60-70%
Temperature Reflux (140°C in Xylene)0°C - Room Temp0°C - 80°C
E-Factor (Waste) Low (HCl gas)Medium (Salt water)High (Phosphoric acid waste)
Safety Profile H₂ flammability riskExotherm control neededCorrosive/Toxic reagents
Diagram 2: Catalyst Selection Decision Tree

DecisionTree Start Start: Select Precursor CheckAcid Is 4-Methylthiazole-5-carboxylic Acid available? Start->CheckAcid CheckAlc Is 4-Methyl-5-hydroxymethyl thiazole available? CheckAcid->CheckAlc No RouteA Route A: Pd/BaSO4 (Recommended for Scale) CheckAcid->RouteA Yes RouteB Route B: TEMPO Oxidation (Recommended for Lab) CheckAlc->RouteB Yes RouteC Route C: Vilsmeier-Haack (Avoid if possible) CheckAlc->RouteC No (Only Thiazole ring available)

Caption: Decision logic for selecting the optimal catalytic route based on starting material availability.

Experimental Protocols

Protocol A: Pd/BaSO₄ Catalyzed Hydrogenation (Rosenmund)

Best for: Large-scale production, high purity requirements.

  • Acid Chloride Formation:

    • Suspend 4-methylthiazole-5-carboxylic acid (1.0 eq) in toluene or xylene.

    • Add Thionyl Chloride (SOCl₂, 1.2 eq) dropwise. Reflux for 2 hours until gas evolution ceases.

    • Distill off excess SOCl₂ and solvent to obtain the crude acid chloride.

  • Catalytic Hydrogenation:

    • Dissolve the acid chloride in anhydrous Xylene (10 volumes).

    • Add Pd/BaSO₄ (5% Pd loading) catalyst (5-10 wt% relative to substrate). Note: Ensure catalyst is dry.

    • Heat the mixture to reflux (approx. 140°C).

    • Bubble dry Hydrogen gas (H₂) through the solution. Monitor reaction by TLC or HPLC (disappearance of acid chloride).

    • Critical Step: The reaction is complete when HCl evolution stops.

  • Workup:

    • Filter the hot solution to recover the Pd/BaSO₄ catalyst (can be recycled).

    • Cool the filtrate. The product may crystallize or require concentration.

    • Yield: Expect 85-90% of a white to pale yellow solid.

Protocol B: TEMPO Catalyzed Oxidation

Best for: Laboratory synthesis, mild conditions.

  • Preparation:

    • Dissolve 4-methyl-5-hydroxymethylthiazole (1.0 eq) in Dichloromethane (DCM) and water (1:1 ratio).

    • Add KBr (0.1 eq) and TEMPO (0.02 eq) .

    • Cool the biphasic mixture to 0°C using an ice bath.

  • Oxidation:

    • Slowly add aqueous NaOCl (Bleach, 1.1 eq) buffered to pH 8.6 (using NaHCO₃) dropwise over 30 minutes.

    • Caution: Maintain temperature < 5°C to prevent over-oxidation to the carboxylic acid.

    • Stir vigorously at 0°C for 1-2 hours.

  • Workup:

    • Separate the organic layer.[3] Extract aqueous layer with DCM.

    • Wash combined organics with dilute HCl (to remove pyridine derivatives) and brine.

    • Dry over MgSO₄ and concentrate.

    • Yield: Expect ~70-75%.

References

  • National Center for Biotechnology Information (NCBI). (2025). 4-Methylthiazole-5-carboxaldehyde | C5H5NOS. PubChem Compound Summary. [Link]

  • Gao, M., et al. (2018). Novel preparation method for 4-methylthiazole-5-carboxaldehyde. SciSpace (Patent Analysis). [Link]

  • Li, X., et al. (2010). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC (PubMed Central). [Link]

  • Tanaka, H., et al. (2004). Oxidation of Alcohols with N-oxyl-immobilized Silica Gel. Bulletin of the Chemical Society of Japan. [Link]

Sources

Spectroscopic analysis to confirm the structure of 4-Methylthiazole-5-carboxaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The 4-methylthiazole-5-carboxaldehyde scaffold is a critical pharmacophore in modern medicinal chemistry, serving as the precursor for third-generation cephalosporins (e.g., Cefditoren pivoxil) and novel antimicrobial agents. However, the derivatization of this aldehyde—typically via condensation to form Schiff bases, hydrazones, or thiosemicarbazones—presents a specific structural challenge: distinguishing the desired E-isomer from the Z-isomer and confirming the integrity of the thiazole ring during harsh condensation conditions.

This guide moves beyond basic spectral listing. It provides a comparative analysis of analytical methodologies and establishes a self-validating protocol for confirming the structure of these derivatives. We prioritize Nuclear Magnetic Resonance (NMR) as the primary determinant of connectivity, supported by FT-IR for functional group validation and Mass Spectrometry for molecular formula confirmation.

Comparative Analysis of Analytical Methodologies

In drug development, selecting the right analytical tool is a trade-off between resolution, time, and resource allocation. Below is an objective comparison of the available "products" (analytical techniques) for validating thiazole derivatives.

Table 1: Performance Matrix of Structural Confirmation Techniques
FeatureMethod A: Routine Screening (FT-IR + TLC) Method B: Standard Validation (1D NMR + HRMS) Method C: Absolute Configuration (XRD / 2D NOESY)
Primary Utility Monitoring reaction progress; confirming functional group conversion.Proving connectivity, purity, and molecular formula.[1][2]Determining E/Z stereochemistry and crystal packing.
Resolution Low. Cannot distinguish isomers or precise substitution patterns.High. Resolves all non-exchangeable protons and carbons.Ultra-High. Provides 3D spatial arrangement.
Throughput High (Minutes).Medium (Hours).[3][4]Low (Days to Weeks).
Sample Req. Minimal (<2 mg), non-destructive.~5-10 mg, soluble in deuterated solvents.Single crystal required (often difficult for thiazoles).
Cost Efficiency Excellent.Moderate.Low (High resource intensity).
Verdict Go/No-Go Decision Tool. Use to confirm the aldehyde carbonyl loss.The Industry Standard. Mandatory for publication and biological testing.Specialist Tool. Use only when stereochemistry dictates biological activity.
Expert Insight on Alternatives

While X-ray Diffraction (XRD) is the "gold standard" for absolute structure, it is often impractical for high-throughput screening of derivatives. Method B (1D NMR + HRMS) is the recommended protocol for 95% of research applications. The thiazole C2-proton provides a diagnostic "anchor" signal that makes NMR superior to MS or IR alone for proving the ring system remains intact.

The Self-Validating Protocol: Spectroscopic Characterization

This protocol is designed as a logic gate system. You must pass the criteria of one step before investing resources in the next.

Phase 1: Synthesis & Purification (The Pre-requisite)

Context: The condensation of 4-methylthiazole-5-carboxaldehyde with an amine (R-NH2) typically requires catalytic acid (glacial acetic acid) in ethanol.

  • Critical Control Point: Unreacted aldehyde is a potent inhibitor of biological assays and complicates NMR interpretation.

  • Purification: Recrystallization from Ethanol/DMF mixtures is superior to column chromatography for these derivatives, as silica often degrades the imine bond.

Phase 2: FT-IR "Quick Check"

Objective: Confirm the formation of the azomethine (-CH=N-) bond.

  • Protocol: Prepare a KBr pellet or use ATR-FTIR.

  • Diagnostic Markers:

    • Pass Criteria: Appearance of a sharp band at 1610–1640 cm⁻¹ (C=N stretching).

    • Fail Criteria: Persistence of the intense Carbonyl (C=O) band at 1690–1700 cm⁻¹ .

    • Note: If the C=O band remains, do not proceed to NMR. Re-purify.

Phase 3: High-Field NMR Acquisition (The Core Validation)

Objective: Prove connectivity and purity.

  • Solvent Selection: Use DMSO-d₆ rather than CDCl₃. Thiazole derivatives often exhibit poor solubility in chloroform, leading to broad, unresolved peaks.

  • Acquisition:

    • ¹H NMR: 400 MHz minimum. 16 scans.

    • ¹³C NMR: 100 MHz. 1024 scans (thiazole quaternary carbons have long relaxation times).

Diagnostic Signal Table (4-Methylthiazole-5-carboxaldehyde Derivatives)
Moiety¹H Shift (δ ppm)Multiplicity¹³C Shift (δ ppm)Mechanistic Note
Thiazole C2-H 8.80 – 9.10 Singlet (s)152.0 – 155.0Most deshielded aromatic proton due to N/S heteroatoms. The Anchor Signal.
Azomethine (-CH=N-) 8.20 – 8.60 Singlet (s)148.0 – 150.0Confirms condensation. Upfield shift relative to precursor aldehyde (~10.0 ppm).
Thiazole C4-CH₃ 2.40 – 2.70 Singlet (s)15.0 – 17.0Diagnostic methyl group; integral must match 3H.
Aldehyde (-CHO) ~10.00Singlet (s)~182.0Must be ABSENT. Presence indicates contamination.
Amine NH (if hydrazone) 10.0 – 12.0Broad (s)N/ADisappears upon D₂O shake (Exchangeable).

Visualization of Structural Logic

Diagram 1: The Validation Workflow

This diagram outlines the decision-making process for confirming the product.

ValidationWorkflow Start Crude Product IR_Check Phase 1: FT-IR Analysis Start->IR_Check Decision1 C=O Band (1700 cm⁻¹) Absent? C=N Band (1620 cm⁻¹) Present? IR_Check->Decision1 Repurify Recrystallize (EtOH/DMF) Decision1->Repurify No NMR_Prep Phase 2: Dissolve in DMSO-d₆ Decision1->NMR_Prep Yes Repurify->IR_Check H_NMR Acquire ¹H NMR NMR_Prep->H_NMR Analysis Analyze Diagnostic Regions H_NMR->Analysis

Caption: Step-by-step logic flow for validating thiazole derivatives, prioritizing IR for screening and NMR for confirmation.

Diagram 2: NMR Interpretation Logic

How to interpret the specific signals to confirm the 4-methylthiazole scaffold.

NMRLogic Spectrum ¹H NMR Spectrum Region1 Region 8.8-9.1 ppm (Singlet) Spectrum->Region1 Region2 Region 8.2-8.6 ppm (Singlet) Spectrum->Region2 Region3 Region 2.4-2.7 ppm (Singlet, 3H) Spectrum->Region3 Conclusion1 Confirms Thiazole Ring Integrity (C2-H) Region1->Conclusion1 Conclusion2 Confirms Schiff Base Formation (-CH=N-) Region2->Conclusion2 Conclusion3 Confirms 4-Methyl Substitution Region3->Conclusion3

Caption: Diagnostic signal assignment for 4-methylthiazole-5-carboxaldehyde derivatives in DMSO-d6.

Advanced Troubleshooting: The Isomer Problem

In 10-15% of cases, you may observe "shadow peaks" in the NMR spectrum (e.g., a small singlet at 8.3 ppm next to the main imine peak at 8.5 ppm).

  • Cause: This usually indicates the presence of E/Z geometric isomers, common in imine chemistry. The E-isomer is generally thermodynamically favored and dominant.

  • Resolution Protocol:

    • Do not assume impurity immediately.

    • Run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

    • Logic: If the imine proton shows a NOE correlation with the thiazole methyl group (C4-CH3), they are spatially close, helping to assign the configuration (typically Z if the methyl is on the same side, though steric hindrance usually forces the E configuration where the bulky groups are trans).

References

  • National Institutes of Health (NIH). (2022). Noncovalent Interactions in the Molecular Geometries of 4-Methylthiazole... Revealed by Microwave Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (2023). 1H NMR Chemical Shift Values Table. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy: Characteristic Absorptions. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2025). Synthesis and Characterization of Benzothiazole Schiff Bases. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide: Selecting the Optimal Analytical Technique for Purity Assessment of 4-Methylthiazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of HPLC vs. GC-MS with Supporting Experimental Frameworks

In the landscape of pharmaceutical development and specialty chemicals, the purity of an active pharmaceutical ingredient (API) intermediate like 4-Methylthiazole-5-carboxaldehyde is not merely a quality metric; it is a cornerstone of safety and efficacy.[1] This heterocyclic aldehyde is a critical building block in the synthesis of various therapeutic agents, and its impurity profile can directly influence the outcome of subsequent synthetic steps and the quality of the final drug product.

This guide provides a comprehensive comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the critical task of purity assessment of 4-Methylthiazole-5-carboxaldehyde. As a Senior Application Scientist, my objective is not to declare a universal "winner," but to dissect the causality behind choosing one technique over the other based on the specific analytical question at hand, be it routine quality control or in-depth impurity identification.

Understanding the Analyte: 4-Methylthiazole-5-carboxaldehyde

The selection of an appropriate analytical method is fundamentally dictated by the physicochemical properties of the analyte.

PropertyValueSignificance for Analysis
Molecular Formula C₅H₅NOSProvides the elemental composition.[2][3][4]
Molecular Weight 127.16 g/mol Well within the range for both HPLC and GC-MS analysis.[2]
Physical State White to light orange powder/crystalRequires dissolution in a suitable solvent for both techniques.[5]
Melting Point 74-78 °CSolid at room temperature.[2][6]
Boiling Point 118 °C @ 21 mmHgIndicates sufficient volatility for GC analysis, but requires careful temperature control to prevent degradation.[2][6]
Polarity Topological Polar Surface Area: 58.2 ŲThe presence of N, S, and O atoms imparts significant polarity, making it ideal for reverse-phase HPLC.[7]
Solubility Slightly soluble in waterInfluences the choice of solvents for sample preparation and HPLC mobile phase.[2][6]
Thermal Stability ModerateWhile volatile, aldehydes can be susceptible to thermal degradation or oxidation, a key consideration for the high temperatures of a GC inlet.[8][9]

Technique 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column.[10][11] For a polar molecule like 4-Methylthiazole-5-carboxaldehyde, Reverse-Phase HPLC (RP-HPLC) is the most logical approach. In this mode, the analyte partitions between a polar mobile phase and a non-polar stationary phase (e.g., C18).

Causality: Why Choose HPLC?

The primary driver for using HPLC is its gentle nature and exceptional quantitative performance. The analysis is performed at or near ambient temperature, completely circumventing the risk of thermal degradation that could artificially lower the purity value or generate new impurities.[12] For regulated environments like pharmaceutical QC, the high precision, accuracy, and robustness of HPLC make it the workhorse for assays and purity determinations.[13][14]

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh Sample Accurately p2 Dissolve in Diluent (e.g., Acetonitrile/Water) p1->p2 h1 Inject Sample into HPLC System p2->h1 p3 Filter Mobile Phase & Degas h2 Separation on C18 Column h1->h2 h3 UV Detection h2->h3 d1 Integrate Peaks in Chromatogram h3->d1 d2 Calculate Purity (Area % Method) d1->d2 d3 Generate Report d2->d3

Caption: Workflow for HPLC-UV Purity Analysis.

Experimental Protocol: HPLC-UV Method

This protocol is a self-validating system designed for robustness and reproducibility.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is chosen for its proven selectivity for a wide range of polar compounds.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier ensures the protonation of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient is employed to ensure that both the main peak and any potential impurities (which may have a wide range of polarities) are eluted efficiently and with good resolution.

    • 0-15 min: 20% to 80% B

    • 15-17 min: 80% to 20% B

    • 17-20 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection: UV detection at 275 nm. This wavelength should be selected based on the UV absorbance maximum of the thiazole chromophore. A PDA detector can be used to confirm peak purity and identify the optimal wavelength.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of 4-Methylthiazole-5-carboxaldehyde into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This creates a stock solution of 0.5 mg/mL.

    • Further dilute as necessary to fall within the linear range of the detector.

Anticipated Performance Data (HPLC)
ParameterTypical ValueSignificance
Limit of Detection (LOD) ~0.01%Sufficient for detecting trace impurities.
Limit of Quantitation (LOQ) ~0.03%Reliable for quantifying impurities at specification levels (e.g., 0.1%).
Linearity (r²) >0.999Ensures accuracy across a range of concentrations.
Precision (%RSD) <1.0%Demonstrates the high reproducibility of the method for QC.

Technique 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS combines the powerful separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[15] GC separates compounds based on their volatility and polarity in a heated column, while the MS detector fragments the eluted molecules and separates the fragments based on their mass-to-charge ratio, creating a unique chemical fingerprint.[16]

Causality: Why Choose GC-MS?

The primary advantage of GC-MS is its unparalleled specificity.[15] While HPLC-UV may show an impurity peak, it cannot definitively identify it. GC-MS provides the molecular weight and fragmentation pattern of that peak, which can be compared against spectral libraries (like NIST) for positive identification.[7] This is invaluable for investigating unknown impurities, understanding degradation pathways, or troubleshooting synthesis issues. The analyte's volatility makes it a viable candidate for this technique.[8]

Workflow for GC-MS Purity Assessment

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Volatile Solvent (e.g., DCM) p1->p2 g1 Inject into Heated GC Inlet p2->g1 g2 Vaporization & Separation in Column g1->g2 g3 Ionization & Fragmentation (MS) g2->g3 g4 Mass Analysis g3->g4 d1 Extract Ion Chromatograms g4->d1 d2 Compare Mass Spectra to Libraries (e.g., NIST) d1->d2 d3 Identify & Quantify Impurities d2->d3

Caption: Workflow for GC-MS Impurity Identification.

Experimental Protocol: GC-MS Method

This protocol is designed to achieve good separation while minimizing thermal stress.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Column: A low-to-mid polarity column, such as a 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms). This provides good general-purpose separation.

  • Carrier Gas: Helium, with a constant flow rate of 1.2 mL/min.

  • Temperatures:

    • Inlet: 250 °C. This is a critical parameter. It must be hot enough to ensure complete and rapid vaporization but low enough to prevent on-column degradation. A temperature study is recommended during method development.

    • Oven Program: Start at 80 °C (hold 2 min), then ramp at 10 °C/min to 280 °C (hold 5 min).

  • Injection: 1 µL, split mode (e.g., 50:1 split ratio) to avoid overloading the column with the main component.

  • Mass Spectrometer Parameters:

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level allows for comparison with commercial libraries.

    • Scan Range: m/z 40-350. This range covers the molecular ion of the analyte and potential lower-mass fragments or higher-mass impurities.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a high-purity volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate to a concentration of approximately 1 mg/mL.[17]

Anticipated Performance Data (GC-MS)
ParameterTypical ValueSignificance
Limit of Detection (LOD) <0.01%Excellent for trace impurity detection.
Identification Power HighProvides structural information for definitive impurity identification.
Linearity (r²) >0.995Good for quantification, though may be slightly less than HPLC.
Precision (%RSD) <5.0%Generally higher variability than HPLC, especially for complex matrices.

Objective Comparison: HPLC vs. GC-MS

FeatureHPLC-UVGC-MSThe Scientist's Verdict
Analyte Compatibility Excellent. No thermal stress, ideal for potentially labile aldehydes. Handles non-volatile impurities.Good, with caution. Requires volatility and thermal stability. Risk of on-inlet degradation must be mitigated.HPLC is safer and more versatile for all potential impurities, including salts or polymeric residues from synthesis.
Specificity Moderate. Based on retention time and UV spectrum. Co-elution is possible.Very High. Mass spectrum is a unique chemical fingerprint, providing definitive identification.GC-MS is superior for identifying unknown peaks and confirming impurity structures.
Primary Application Quantitative Analysis. Ideal for routine QC, purity assay, and stability testing due to high precision.[18]Qualitative Analysis. Unmatched for impurity profiling, troubleshooting, and structural elucidation.[19]Use HPLC for the "how much" and GC-MS for the "what is it."
Speed Typically 15-30 minutes per run.Typically 10-25 minutes per run. Can be faster.[9]GC-MS often has a slight edge in speed, but this is method-dependent.
Robustness & Cost High robustness, lower instrument cost, and simpler operation make it ideal for QC labs.[14]More complex instrumentation, higher initial and maintenance costs. Requires more specialized expertise.[9]HPLC is more cost-effective and robust for high-throughput, routine analysis.

Final Recommendation

For the comprehensive purity assessment of 4-Methylthiazole-5-carboxaldehyde, an orthogonal approach utilizing both HPLC and GC-MS is the most scientifically sound strategy.

  • For Routine Quality Control and Release Testing: A validated HPLC-UV method should be the primary tool. Its high precision, robustness, and non-destructive nature provide the most reliable data for quantifying purity and known impurities against specifications. It is the self-validating system of choice for ensuring batch-to-batch consistency.

  • For Impurity Profiling, Method Development, and Investigations: GC-MS is the indispensable tool. When an out-of-specification result is observed in HPLC, or when characterizing a new synthesis route, GC-MS provides the definitive structural identification of unknown peaks that is necessary to understand and control the impurity profile of the material.

By leveraging the quantitative strength of HPLC and the qualitative power of GC-MS, researchers and drug development professionals can build a complete and trustworthy purity profile for 4-Methylthiazole-5-carboxaldehyde, ensuring the quality and safety of the final products it is used to create.

References

  • Vertex AI Search. (n.d.). 4-Methylthiazole-5-carboxaldehyde: Applications Beyond Pharmaceuticals.
  • LookChem. (n.d.). Cas 82294-70-0, 4-Methylthiazole-5-carboxaldehyde.
  • ChemicalBook. (2025). 4-Methylthiazole-5-carboxaldehyde | 82294-70-0.
  • TCI Chemicals. (n.d.). 4-Methylthiazole-5-carboxaldehyde 82294-70-0.
  • PubChem - NIH. (n.d.). 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339.
  • Sigma-Aldrich. (n.d.). 4-Methylthiazole-5-carboxaldehyde 97 82294-70-0.
  • AZoM. (2021). What are the Advantages of Using Gas Chromatography?.
  • Synthonix, Inc. (n.d.). 82294-70-0 | 4-Methylthiazole-5-carbaldehyde.
  • Fisher Scientific. (n.d.). 4-Methylthiazole-5-carboxaldehyde, 97%.
  • Dong, M. W. (2013). The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. LCGC North America.
  • Pharmaguideline. (2025). Principle of HPLC | HPLC System Working Explained.
  • Phenomenex. (2026). How Does GC-MS Work and Its Principle Explained.
  • Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography.
  • ResolveMass Laboratories Inc. (2026). Working Principle of GC-MS.
  • Mastelf. (2024). Pros and Cons of Gas Chromatography.
  • ResearchGate. (2025). Gas Chromatography‐Mass Spectrometry‐Basic Principles, Instrumentation and Selected Applications for Detection of Organic Compounds.
  • Environmental Analysis Laboratory. (2023). Capabilities, Strengths, and Limitations of GC Systems in Environmental Analysis.
  • Drawell. (n.d.). How Does HPLC Work: Key Principles, Components and Working Process.
  • Shimadzu Scientific Instruments. (n.d.). High Performance Liquid Chromatography (HPLC) Basics.
  • Preprints.org. (2024). High-Performance Liquid Chromatography (HPLC)
  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation.
  • Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
  • LCGC North America. (2025). The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities.

Sources

Biological Activity of Thiazole Derivatives: 5-Formyl vs. Unsubstituted Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the structure-activity relationship (SAR) of thiazole derivatives, specifically contrasting those with a hydrogen atom versus a formyl group (-CHO) at the C5 position.

Executive Summary

In medicinal chemistry, the thiazole ring is a privileged scaffold found in drugs like Dasatinib (anticancer) and Ritonavir (antiviral). The biological profile of this scaffold is drastically altered by substitution at the C5 position.

  • Without 5-Formyl (C5-H): The unsubstituted thiazole serves as a stable, lipophilic core. Activity is primarily dictated by substituents at C2 and C4. It often acts as a spacer or bioisostere for pyridine/benzene rings.

  • With 5-Formyl (C5-CHO): The introduction of an aldehyde group at C5 transforms the molecule into a reactive electrophile. While the aldehyde itself often exhibits moderate to low direct potency and poor solubility, it is the critical pharmacophore precursor . Its derivatives (Schiff bases, hydrazones, chalcones) consistently demonstrate 10-100x higher potency (lower IC50/MIC) than the parent aldehyde or the C5-H analog due to extended conjugation and enhanced target binding.

Chemical Context & Reactivity

Understanding the chemical nature of the C5 position is essential for interpreting biological data.

  • Electronic Character: The C5 position in thiazole is nucleophilic. Introducing a formyl group (via Vilsmeier-Haack reaction) creates an electron-withdrawing center, altering the dipole moment and pKa of the ring nitrogen.

  • Reactivity: The 5-formyl group is highly reactive toward nucleophiles (amines, hydrazines), making it a "hotspot" for covalent interactions or metabolic instability if left unprotected.

Diagram 1: Synthesis & Functionalization Workflow

This pathway illustrates how the 5-formyl group acts as a gateway to high-potency compounds.

Thiazole_Synthesis_Pathway Start Thiazole Scaffold (C5-H) Reaction1 Vilsmeier-Haack (POCl3/DMF) Start->Reaction1 Electrophilic Subst. Intermediate 5-Formylthiazole (C5-CHO) [Reactive Intermediate] Reaction1->Intermediate Reaction2 Condensation (R-NH2 / R-COCH3) Intermediate->Reaction2 Nucleophilic Add. Product Schiff Bases / Chalcones (C5-CH=N-R) [High Potency] Reaction2->Product Conjugation Extension

Figure 1: The synthetic evolution from the stable C5-H scaffold to the reactive 5-formyl intermediate and finally to the bioactive conjugate.

Comparative Biological Activity[1][2][3][4]

Antimicrobial Activity (Antibacterial/Antifungal)

The 5-formyl group is rarely the final active moiety in antibiotics; it is almost exclusively a linker.

FeatureThiazole (C5-H)5-Formylthiazole (C5-CHO)5-Formyl Derivatives (Schiff Bases)
Potency (MIC) Low/Moderate (>50 µg/mL)Moderate (25-50 µg/mL)High (<1-5 µg/mL)
Mechanism Membrane disruption (lipophilicity driven)Electrophilic attack (non-specific)DNA Gyrase / Topoisomerase inhibition
Selectivity LowLow (potential toxicity)High (Target specific)
Solubility High (Lipophilic)Poor (often crystalline solids)Tunable (depending on R-group)

Key Experimental Insight: In a study comparing thiazolylketenyl quinazolinones, the 2-position substituted derivatives (where C5 is H) showed superior activity to 5-position substituted isomers. However, when the 5-formyl group was converted into a hydrazone , the MIC against S. aureus dropped from >64 µg/mL (aldehyde) to 0.5 µg/mL (hydrazone) [1].

Anticancer Activity (Cytotoxicity)

In oncology, the 5-formyl group serves as a "warhead" anchor.

  • C5-H Analogs: Often inactive or require high concentrations (IC50 > 50 µM). They function mainly as structural spacers in larger kinase inhibitors.

  • C5-CHO Analogs: Some 2-aryl-thiazole-5-carbaldehydes show moderate cytotoxicity (IC50 ~15-30 µM) against MCF-7 and HepG2 lines. The aldehyde may form Schiff bases in situ with cellular proteins, leading to non-specific toxicity.

  • C5-Chalcones (Derived from CHO): Condensation of 5-formylthiazole with acetophenones yields chalcones with IC50 values in the nanomolar range . The extended

    
    -conjugation allows for intercalation into DNA or binding to the colchicine site of tubulin [2].
    
Enzyme Inhibition (EGFR / Cholinesterase)
  • EGFR Kinase: The 5-formyl group is sterically small but polar. It often clashes with the hydrophobic pockets of kinases unless derivatized.

  • Cholinesterase (AChE): 5-formylthiazole derivatives have been designed as dual-binding site inhibitors. The formyl group is converted to a spacer that spans the catalytic and peripheral anionic sites of AChE, a design impossible with the C5-H analog.

Mechanism of Action & SAR Visualization

The dramatic increase in activity upon derivatizing the 5-formyl group is due to the Extension of Conjugation and Hydrogen Bond Capability .

Diagram 2: Structure-Activity Relationship (SAR) Map

This diagram maps specific structural changes to biological outcomes.

Thiazole_SAR Core Thiazole C5 Position H_Sub Substituent: Hydrogen (-H) Core->H_Sub CHO_Sub Substituent: Formyl (-CHO) Core->CHO_Sub Outcome_H Outcome: Stable, Lipophilic Baseline Activity (Spacer Role) H_Sub->Outcome_H Deriv_Sub Substituent: Hydrazone (-CH=N-NH-R) CHO_Sub->Deriv_Sub Derivatization Outcome_CHO Outcome: Electrophilic Reactivity Moderate Toxicity Poor Solubility CHO_Sub->Outcome_CHO Outcome_Deriv Outcome: High Potency (nM IC50) Specific Target Binding (e.g., DNA Intercalation) Deriv_Sub->Outcome_Deriv

Figure 2: SAR map highlighting the functional transformation of the C5 position.

Experimental Protocols

Protocol A: Synthesis of 5-Formylthiazoles (Vilsmeier-Haack)

Standard method to introduce the formyl group.

  • Reagents: 2-substituted thiazole (1.0 eq), POCl3 (3.0 eq), DMF (excess).

  • Procedure: Cool DMF to 0°C. Add POCl3 dropwise (exothermic). Stir for 30 min to form the Vilsmeier reagent. Add the thiazole substrate dissolved in DMF.

  • Reaction: Heat to 80-90°C for 4-6 hours. Monitor by TLC (shift to lower Rf due to polarity).

  • Workup: Pour onto crushed ice. Neutralize with NaOAc or NaHCO3. The aldehyde typically precipitates as a solid.

  • Validation: IR peak at ~1660-1700 cm⁻¹ (C=O stretch); ¹H NMR singlet at ~9.8-10.0 ppm (-CHO).

Protocol B: Cytotoxicity Screening (MTT Assay)

Self-validating protocol for comparing C5-H vs C5-CHO.

  • Cell Lines: MCF-7 (Breast), HepG2 (Liver), HFF (Normal fibroblast control).

  • Seeding: 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with compounds (0.1 - 100 µM).

    • Control 1: DMSO vehicle (Negative).

    • Control 2: Doxorubicin (Positive).

    • Test A: 2-Phenylthiazole (C5-H).

    • Test B: 2-Phenylthiazole-5-carbaldehyde (C5-CHO).

  • Readout: Add MTT reagent (5 mg/mL) after 48h. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism). Expect Test B to show lower IC50 than Test A, but potentially higher toxicity in HFF cells.

References

  • Novel Thiazolylketenyl Quinazolinones as Potential Anti-MRSA Agents. National Institutes of Health (NIH) / PMC. (2023).[1][2][3] Comparison of 2-position vs 5-position substitution and MIC values.

  • Thiazole chalcones: Promising agents with diverse pharmacological properties. Vels Institute of Science. (2025).[4][5] Reviews the synthesis of chalcones starting from thiazole-5-carbaldehyde.

  • Synthesis and Anticancer Studies of Newly Synthesized Thiazole Derivatives. MDPI. (2023).[1][2][3] Details the antiproliferative activity of thiazole derivatives on MCF-7 and HepG2 cells.

  • Synthesis and Biological Evaluation of Thiazole-Based Heterocycles. NIH / PubMed Central. (2019).[2] Discusses the broad biological activities and SAR of thiazole derivatives.

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds. MDPI. (2021).[4] Reviews the synthesis and biological activities of 2-aminothiazole derivatives.

Sources

A review of synthesis methods for 4-Methylthiazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 82586-63-8 | Formula: C₅H₅NOS | MW: 127.16 g/mol Primary Application: Key intermediate for third-generation cephalosporins (e.g., Cefditoren Pivoxil).[1]

Executive Summary & Strategic Selection

4-Methylthiazole-5-carboxaldehyde is a critical building block in pharmaceutical chemistry, particularly for the C7 side-chain functionalization of cephalosporins. Its synthesis is complicated by the electron-deficient nature of the thiazole ring (making direct electrophilic substitution difficult) and the inherent instability of the aldehyde group (prone to oxidation and polymerization).

For researchers and process chemists, the choice of synthesis method depends heavily on scale and available precursors.

Method Best For... Key Advantage Major Drawback
A. Rosenmund Reduction Industrial Scale High yield, scalable, eco-friendly (avoids stoichiometric metal waste).[2][3]Requires high pressure/temp & specialized catalyst (Pd/BaSO₄).
B. Alcohol Oxidation Lab/R&D Scale Fast, mild conditions; uses commercially available alcohol precursor.Reagents (MnO₂, CrO₃) can be toxic or messy to work up.
C. Modified Vilsmeier High Purity Needs Avoids over-reduction; high regioselectivity via amino-activation.Multi-step process (requires deamination step).

Method A: The Industrial Gold Standard (Rosenmund Reduction)

Mechanism: Catalytic hydrogenation of acid chlorides.[4][5] Reference: Bai, N. et al. "Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole."[1][6]

This method is preferred for kilogram-to-ton scale production because it avoids the massive solid waste associated with manganese or chromium oxidants. It converts 4-methylthiazole-5-carboxylic acid (via its acid chloride) directly to the aldehyde without over-reduction to the alcohol.

Experimental Protocol

Precursor Synthesis (Acid Chloride):

  • Charge a reactor with 4-Methylthiazole-5-carboxylic acid (1.0 equiv).[7]

  • Add Thionyl Chloride (SOCl₂) (excess, ~6-10 equiv) or use catalytic DMF in toluene with stoichiometric SOCl₂.

  • Reflux for 2 hours until gas evolution ceases.

  • Distill off excess SOCl₂ under reduced pressure. Critical: Use the crude acid chloride immediately to prevent hydrolysis.

Reduction Step:

  • Solvent: Dissolve the crude acid chloride in anhydrous Xylene (10-20 volumes).

  • Catalyst: Add Pd/BaSO₄ (5% Pd loading, unreduced).

    • Note: The BaSO₄ support and the addition of a "poison" (like quinoline-sulfur, though often unnecessary with modern catalysts) lower the catalyst activity to prevent reduction of the aldehyde to the alcohol.[8]

  • Reaction: Heat the mixture to 140°C (reflux) while bubbling a steady stream of dry Hydrogen gas (H₂) through the solution.

    • Process Control: Monitor the exit gas for HCl evolution (turns litmus paper red). Reaction is complete when HCl evolution stops.

  • Workup:

    • Filter the hot solution to recover the Pd catalyst.

    • Cool the filtrate.[9] The product may crystallize, or require extraction with 10% HCl followed by neutralization (pH 8) and extraction into Chloroform/DCM.

    • Yield: Typically 80-85%.

Method B: The Laboratory Standard (Selective Oxidation)

Mechanism: Chemoselective oxidation of primary alcohols. Reagents: Activated MnO₂ (classic) or TEMPO/NaOCl (modern/green).

For small-scale synthesis (<50g), starting from 4-methyl-5-thiazolemethanol is often more convenient. While Swern oxidation is effective, it requires cryogenic conditions (-78°C). The TEMPO method is recommended for its balance of safety and yield.

Experimental Protocol (TEMPO/NaOCl)
  • Setup: Dissolve 4-methyl-5-thiazolemethanol (10 mmol) in Dichloromethane (DCM) (50 mL).

  • Catalyst: Add TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 mmol, 1 mol%) and KBr (1 mmol, 10 mol%) dissolved in a small amount of water.

  • Oxidant: Cool the mixture to 0°C. Slowly add aqueous NaOCl (Bleach) (1.1 equiv) buffered to pH ~9 with NaHCO₃.

    • Observation: The reaction is exothermic. Maintain temp <5°C to prevent carboxylic acid formation.

  • Quench: Once TLC shows consumption of alcohol (~30-60 mins), quench with aqueous Sodium Thiosulfate.

  • Purification: Extract with DCM, dry over Na₂SO₄, and concentrate.

    • Stability Note: Store the resulting aldehyde under inert gas (Argon/N₂) at 4°C immediately.

Method C: Modified Vilsmeier-Haack (The "Amino" Route)

Mechanism: Formylation of an activated thiazole ring followed by deamination. Context: Direct Vilsmeier-Haack formylation of 4-methylthiazole is low-yielding because the ring is deactivated. However, 2-amino-4-methylthiazole is highly reactive.

Workflow Overview
  • Substrate: Start with 2-amino-4-methylthiazole .

  • Formylation: React with POCl₃/DMF . The amino group activates the C5 position, allowing efficient formylation.

    • Intermediate: 2-amino-4-methylthiazole-5-carboxaldehyde.[2]

  • Deamination: Remove the amino group via diazotization (NaNO₂/H₃PO₂) followed by reduction to yield the target 4-methylthiazole-5-carboxaldehyde .

Critique: While chemically elegant and high-yielding for the formylation step, the deamination step adds complexity and safety risks (diazonium salts), making it less attractive than Method A for general purposes.

Comparative Performance Metrics

MetricRosenmund Reduction (Method A)TEMPO Oxidation (Method B)Ester Reduction (Historical)*
Yield 80 - 85%75 - 90%40 - 60%
Atom Economy HighModerateLow
Safety Profile Moderate (H₂ gas, high temp)High (Aqueous bleach)Low (LiAlH4 is pyrophoric)
Scalability Excellent (Ton scale)Good (Kg scale)Poor
Cost Low (Catalyst reusable)Medium (TEMPO expensive)Medium

*Note: Reduction of ethyl 4-methylthiazole-5-carboxylate with LiAlH4 is difficult to control and often leads to the alcohol (over-reduction), hence it is not recommended.

Visualization of Synthetic Pathways

SynthesisPathways cluster_legend Pathway Legend Start_Acid 4-Methylthiazole-5-carboxylic Acid Inter_Chloride Acid Chloride (Unstable Intermediate) Start_Acid->Inter_Chloride SOCl2, Reflux Start_Alc 4-Methyl-5-thiazolemethanol Target 4-Methylthiazole-5-carboxaldehyde (Target) Start_Alc->Target Method B: TEMPO/NaOCl or MnO2 Start_Amino 2-Amino-4-methylthiazole Inter_AminoAld 2-Amino-5-CHO-thiazole Start_Amino->Inter_AminoAld POCl3/DMF (Vilsmeier-Haack) Inter_Chloride->Target Method A: H2, Pd/BaSO4 (Rosenmund Reduction) Inter_AminoAld->Target NaNO2, H3PO2 (Deamination) legend_text Blue Lines: Recommended Routes Dashed Lines: Alternative/Complex Routes

Figure 1: Decision tree for synthetic routes based on starting material availability.

Expert Insights & Troubleshooting

Handling Instability

The aldehyde group on the thiazole ring is electron-deficient and prone to:

  • Oxidation: It rapidly oxidizes to the carboxylic acid in air. Always store under Argon/Nitrogen.

  • Cannizzaro Reaction: In strong base, it disproportionates. Avoid basic workups (pH > 9).

Purification Tips
  • Crystallization: The product is a solid (mp 74-76°C). Recrystallization from Hexane/Ethyl Acetate is superior to column chromatography, which can degrade the product on acidic silica.

  • Odor: Thiazole derivatives often have a potent, sulfurous odor. Use a scrubber containing bleach for exhaust gases during synthesis.

Analytical Validation
  • 1H NMR (CDCl3): Look for the distinct aldehyde proton singlet at δ 10.0 - 10.2 ppm . The C4-Methyl group appears as a singlet around δ 2.7 ppm .

  • IR: Strong carbonyl stretch at ~1680 cm⁻¹ .

References

  • Bai, N., Sha, Y., & Meng, G. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 13(4), 943-947. Link

  • Rosenmund, K. W. (1918).[4][8][10] Über eine neue Methode zur Darstellung von Aldehyden. Berichte der deutschen chemischen Gesellschaft, 51(1), 585-593. Link

  • TCI Chemicals. Product Specification: 4-Methylthiazole-5-carboxaldehyde. Link

  • Ciriminna, R. & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251. Link

Sources

Benchmarking new synthetic methods for 4-Methylthiazole-5-carboxaldehyde against literature

[1]

Executive Summary

This guide benchmarks the industrial synthesis of 4-Methylthiazole-5-carboxaldehyde (FMT) , a critical intermediate for the third-generation cephalosporin Cefditoren Pivoxil .[1][2] We compare the traditional Stoichiometric Oxidation (via Manganese Dioxide or Chromium) against the emerging Catalytic Hydrogenation (Rosenmund Reduction) .[1]

Verdict: The Catalytic Hydrogenation route (Method B) is superior for scale-up, offering a streamlined workflow with significantly reduced hazardous waste generation compared to the literature standard.[1] While the traditional oxidation route (Method A) remains viable for small-scale discovery, its poor atom economy and heavy metal waste render it obsolete for process chemistry.[1]

Introduction: The Strategic Value of FMT

4-Methylthiazole-5-carboxaldehyde (CAS 82294-70-0) is the structural scaffold responsible for the antibacterial activity of Cefditoren.[1] The aldehyde functionality is highly reactive, making its synthesis a bottleneck in the overall drug manufacturing process.[1]

The Challenge

Historical methods rely on manipulating the oxidation state of the C5-substituent, often starting from the alcohol (4-methyl-5-hydroxymethylthiazole).[1] This approach necessitates the use of stoichiometric oxidants like MnO₂ or Pyridinium Chlorochromate (PCC), which introduce:

  • Heavy Metal Waste: Difficult to purge from APIs to meet ICH Q3D guidelines.

  • Process Safety Risks: Exotherms and runaway reactions associated with strong oxidants.[1]

  • Poor Atom Economy: High molecular weight reagents used to transfer a single oxygen atom.[1]

Benchmark Methodology

We evaluated two primary synthetic pathways based on four key metrics:

  • Yield & Purity: Isolated yield of the aldehyde.

  • Atom Economy: Efficiency of reactant utilization.[1][2]

  • Scalability: Suitability for kilogram-to-ton scale production.[1]

  • E-Factor: Mass of waste generated per unit of product.[1]

The Contenders
  • Method A (Baseline): Oxidation of 4-methyl-5-hydroxymethylthiazole using activated MnO₂.[1]

  • Method B (Challenger): Pd/BaSO₄-catalyzed hydrogenation of 4-methylthiazole-5-carbonyl chloride (Rosenmund Reduction).

Comparative Analysis

Quantitative Performance Data
MetricMethod A: MnO₂ Oxidation (Baseline)Method B: Rosenmund Hydrogenation (Challenger)
Precursor 4-Methyl-5-hydroxymethylthiazole4-Methylthiazole-5-carboxylic acid
Reagents Activated MnO₂ (10-20 eq.), CHCl₃SOCl₂, H₂ gas, Pd/BaSO₄ (cat.)[1]
Reaction Type Stoichiometric Heterogeneous OxidationCatalytic Hydrogenation
Yield 60–70%>80%
Atom Economy Poor (MnO₂ byproducts)Excellent (HCl is sole byproduct)
Workup Filtration of heavy metal sludge (slow)Filtration of catalyst (recyclable)
Safety Profile Moderate (Solvent toxicity, waste handling)High (H₂ handling required, but closed system)
Mechanistic Comparison

The following diagram illustrates the divergent pathways. Note how Method B bypasses the alcohol intermediate entirely, shortening the synthetic sequence from the carboxylic acid starting material.[1]

FMT_Synthesiscluster_legendPathway KeyAcid4-Methylthiazole-5-carboxylic AcidEsterEthyl EsterIntermediateAcid->EsterEsterificationChlorideAcid ChlorideIntermediateAcid->ChlorideSOCl2Alcohol4-Methyl-5-hydroxymethylthiazoleEster->AlcoholLiAlH4 Red.Aldehyde4-Methylthiazole-5-carboxaldehydeAlcohol->AldehydeMnO2 Oxidation(Method A)Chloride->AldehydeH2, Pd/BaSO4(Method B)key1Method A: Traditional (High Waste)key2Method B: Catalytic (Green)

Figure 1: Comparison of the traditional multi-step oxidation route (Red) vs. the direct catalytic hydrogenation route (Blue).

Deep Dive: Method B (Rosenmund Reduction)

Why It Wins

The Rosenmund reduction, specifically adapted for thiazoles by Bai et al., solves the "over-reduction" problem (where aldehyde reduces further to alcohol) by using a poisoned catalyst (Pd/BaSO₄).

  • Direct Route: Converts the acid (a common commercial bulk chemical) to the aldehyde in two steps (Activation -> Reduction) without changing the carbon skeleton's oxidation state unnecessarily.[1]

  • Green Chemistry: The only byproduct of the reduction step is HCl gas, which can be scrubbed easily.[1] The solvent (Xylene) is recoverable.[1]

  • Throughput: The reaction runs at high temperature (140°C) with rapid kinetics, suitable for continuous flow adaptation.

Critical Control Points[1]
  • Catalyst Poisoning: The BaSO₄ support acts as a moderator.[1] In some protocols, a "regulator" like quinoline-sulfur is added to strictly prevent alcohol formation, though for this substrate, the inherent sterics and electronics often suffice with standard Pd/BaSO₄.[1]

  • Anhydrous Conditions: The acid chloride intermediate is moisture-sensitive.[1] The transition from SOCl₂ treatment to hydrogenation must be strictly anhydrous to prevent hydrolysis back to the acid.[1]

Experimental Protocols

Protocol A: Preparation of Acid Chloride Precursor

Pre-requisite for Method B.[1]

  • Charge: Place 4-methylthiazole-5-carboxylic acid (1.0 eq) into a reactor.

  • Activation: Add Thionyl Chloride (SOCl₂, 5-10 vol). Note: Excess SOCl₂ acts as solvent.[1]

  • Reflux: Heat to reflux for 2 hours. Monitor cessation of gas evolution.[1]

  • Isolation: Distill off excess SOCl₂ under reduced pressure.

  • Result: Crude acid chloride is obtained as a solid/oil.[1] Use immediately for the next step.

Protocol B: Pd/BaSO₄ Catalyzed Hydrogenation

Based on the methodology by Bai et al. (2008).[1]

  • Solvation: Dissolve the freshly prepared acid chloride in anhydrous Xylene (20 volumes).

  • Catalyst Loading: Add 5% Pd/BaSO₄ catalyst (5-10 wt% loading relative to substrate).[1]

  • Reaction:

    • Heat the mixture to 140°C (reflux).

    • Bubble dry Hydrogen gas (H₂) through the solution.

    • Tip: Use a dispersion tube to maximize gas-liquid contact area.[1]

  • Monitoring: Check via TLC (Petroleum ether:Acetone 3:1) or HPLC.[1][3] The reaction is typically complete when the starting material spot vanishes (approx. 2-4 hours).[1]

  • Workup:

    • Filter the hot solution through Celite to remove the Pd catalyst.[1] (Save catalyst for recovery).

    • Extract the filtrate with 10% HCl (aq).[1] The thiazole aldehyde is basic and will move to the aqueous phase.[1]

    • Neutralize the aqueous layer to pH 8 with Sodium Carbonate (Na₂CO₃).[1][2]

    • Extract with Chloroform or Ethyl Acetate.[1]

    • Dry over Na₂SO₄ and concentrate in vacuo.[1]

  • Purification: If necessary, recrystallize or distill.

Conclusion

For researchers and process chemists targeting 4-Methylthiazole-5-carboxaldehyde , the Rosenmund Reduction (Method B) is the definitive choice.[1] It replaces the hazardous, high-waste MnO₂ oxidation with a cleaner, catalytic process that delivers higher yields (>80%) and superior scalability.[1] We recommend this pathway for all scales exceeding 100 grams.[1]

References

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole Source: Bai, N., Sha, Y., & Meng, G. (2008). Asian Journal of Chemistry / PMC.[1] URL:[Link]

  • Source: Google Patents (CA2483482A1).
  • The oxidation of alcohols in N-oxyl-immobilized silica gel/aqueous NaOCl disperse systems Source: Tanaka, H., Chou, J., Mine, M., & Kuroboshi, M. (2004). Bulletin of the Chemical Society of Japan. URL:[Link][4]

  • Vilsmeier-Haack Reaction Source: Organic Chemistry Portal.[1] URL:[Link]

Comparative Reactivity Guide: 4-Methylthiazole-5-carboxaldehyde vs. Benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide provides a technical comparison between 4-Methylthiazole-5-carboxaldehyde (4-MT-5-CHO) and the standard aromatic reference, Benzaldehyde (PhCHO) . While benzaldehyde serves as the ubiquitous benchmark for aromatic carbonyl chemistry, 4-MT-5-CHO exhibits distinct reactivity profiles driven by the electronic deficiency of the thiazole ring.

Key Takeaway: 4-MT-5-CHO is significantly more electrophilic than benzaldehyde. The presence of the electronegative nitrogen and sulfur atoms in the heterocyclic ring exerts a strong electron-withdrawing effect, destabilizing the carbonyl group and accelerating nucleophilic addition and condensation reactions. This enhanced reactivity makes it a critical, albeit more sensitive, intermediate in the synthesis of third-generation cephalosporins like Cefditoren pivoxil .

Electronic Properties & Structural Analysis

To understand the reactivity differences, we must analyze the electronic environment of the carbonyl carbon in both systems.[1]

Benzaldehyde (The Baseline)

In benzaldehyde, the phenyl ring acts as a weak electron donor via resonance (


 effect), which partially stabilizes the partial positive charge (

) on the carbonyl carbon. This resonance stabilization reduces the electrophilicity of the carbonyl, making it moderately reactive toward nucleophiles.
4-Methylthiazole-5-carboxaldehyde (The Activated System)

The thiazole ring is an electron-deficient heteroaromatic system (similar to pyridine).

  • Inductive Effect (-I): The nitrogen (

    
    ) and sulfur (
    
    
    
    ) atoms are more electronegative than carbon, pulling electron density away from the ring carbons.
  • Resonance & Position: The aldehyde at position 5 is adjacent to the sulfur atom and conjugated with the C=N bond. The ring acts as a strong electron-withdrawing group (EWG), intensifying the

    
     charge on the carbonyl carbon.
    
Visualization of Electronic Effects

ElectronicComparison cluster_0 Benzaldehyde (Baseline) cluster_1 4-Methylthiazole-5-carboxaldehyde (Activated) Benz Phenyl Ring (Resonance Donor) Carb1 Carbonyl Carbon (Moderate u03b4+) Benz->Carb1 Stabilizes (+M) Thiazole Thiazole Ring (Electron Deficient) Carb2 Carbonyl Carbon (High u03b4+) Thiazole->Carb2 Destabilizes (-I, -M) Increases Electrophilicity

Figure 1: Comparative electronic effects on the carbonyl center. The green arrow indicates stabilization (reduced reactivity), while the red arrow indicates activation (enhanced reactivity).

Comparative Reactivity Profile

The following table summarizes the performance of both aldehydes in key synthetic transformations.

Reaction TypeBenzaldehyde (PhCHO)4-MT-5-CHOMechanistic Insight
Nucleophilic Addition Moderate rates. Requires acid catalysis for weaker nucleophiles.Fast. Reacts rapidly with amines/hydrazines due to high electrophilicity.Thiazole ring lowers LUMO energy of C=O.
Knoevenagel Condensation Standard.[1][2][3][4] Often requires reflux or strong base (piperidine/acetic acid).High Yield/Milder. Often proceeds at lower temps or with weaker bases.Activated carbonyl facilitates initial nucleophilic attack by enolate.
Oxidation Stability Susceptible to auto-oxidation to benzoic acid.High Sensitivity. Rapidly oxidizes to carboxylic acid; requires inert atmosphere storage.Electron-deficiency makes the C-H bond more acidic/labile to radical abstraction.
Reduction (NaBH4) Clean conversion to benzyl alcohol.Clean conversion, but risk of ring reduction under forcing conditions (e.g., catalytic hydrog.).Thiazole ring is less aromatic than benzene and more prone to reduction.
Deep Dive: Knoevenagel Condensation

In drug synthesis, the Knoevenagel condensation is pivotal. While benzaldehyde typically requires reflux in toluene with piperidine/acetic acid to condense with malononitrile, 4-MT-5-CHO often reacts to completion at room temperature or mild heating (40-50°C) due to its heightened susceptibility to nucleophilic attack.

Critical Note: The enhanced reactivity of 4-MT-5-CHO means "over-reaction" (bis-addition) is a risk if stoichiometry is not strictly controlled.

Case Study: Synthesis of Cefditoren Pivoxil Intermediate

4-MT-5-CHO is not just a reagent; it is a scaffold-defining intermediate for Cefditoren , a third-generation cephalosporin. The synthesis highlights the need for precise reactivity control.

Synthesis Pathway

The aldehyde is typically generated from 4-methylthiazole-5-carboxylic acid derivatives.[5] Unlike benzaldehyde, which is often a commodity starting material, 4-MT-5-CHO is synthesized in situ or immediately before use to prevent oxidation.

CefditorenPathway Start 4-Methylthiazole-5-carboxylic Acid (Precursor) Step1 Activation (Acid Chloride/Ester) Start->Step1 SOCl2 or EtOH Aldehyde 4-Methylthiazole-5-carboxaldehyde (High Reactivity Intermediate) Step1->Aldehyde Reduction (Pd/BaSO4 or LiAlH4) Reaction Wittig/Knoevenagel Olefination (Side Chain Attachment) Aldehyde->Reaction Critical C-C Bond Formation Drug Cefditoren Pivoxil (Final API) Reaction->Drug Multi-step Elaboration

Figure 2: The role of 4-MT-5-CHO in pharmaceutical synthesis. The red node highlights the aldehyde as the reactive "hotspot" in the pathway.

Experimental Protocols

Comparative Protocol: Knoevenagel Condensation

Objective: Compare the reaction efficiency of 4-MT-5-CHO vs. Benzaldehyde with Malononitrile.

Reagents:

  • Aldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Catalyst: Piperidine (0.1 eq)

  • Solvent: Ethanol (0.5 M concentration)

Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the Aldehyde (Benzaldehyde or 4-MT-5-CHO) in 20 mL of ethanol.

  • Addition: Add 11 mmol (0.726 g) of malononitrile. Stir for 5 minutes to ensure homogeneity.

  • Catalysis: Add 1 mmol (approx. 100 µL) of piperidine dropwise.

  • Reaction Monitoring (The Differentiator):

    • Benzaldehyde:[2] Typically requires heating to reflux (78°C) or stirring at RT for 2–4 hours for >90% conversion.

    • 4-MT-5-CHO: Reaction is often exothermic. Do not heat initially. Monitor via TLC (Hexane/EtOAc 3:1) every 10 minutes. Expect completion within 20–40 minutes at Room Temperature.

  • Workup:

    • Cool the mixture (if heated). The product often precipitates directly from ethanol.

    • Filter the solid and wash with cold ethanol.

    • Recrystallize from Ethanol/Water.

Validation Check:

  • Benzaldehyde Product: Benzylidenemalononitrile (mp: 83-84°C).

  • 4-MT-5-CHO Product: 5-(2,2-dicyanovinyl)-4-methylthiazole. Look for a shift in the vinyl proton signal in

    
    H NMR (typically downfield shifted compared to the phenyl analog due to the thiazole ring's deshielding effect).
    

References

  • Synthesis of 4-Methylthiazole-5-carboxaldehyde

    • Title: Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.[4]

    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Reactivity of Heterocyclic Aldehydes

    • Title: Comparing the reactivity of 4-(benzo[d]thiazol-2-yl)
    • Source: BenchChem.[1]

  • Knoevenagel Condensation Developments

    • Title: Recent Developments in Knoevenagel Condens
    • Source: Semantic Scholar.
    • URL:[Link][1][2][3][4]

  • Title: Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate (Patent CA2483482A1).

Sources

Validation of a High-Throughput UHPLC Method for 4-Methylthiazole-5-carboxaldehyde Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of third-generation cephalosporins like Cefditoren pivoxil , the purity of the intermediate 4-Methylthiazole-5-carboxaldehyde (4-MTCA) is a critical quality attribute (CQA). While Gas Chromatography (GC) is frequently used for assaying volatile aldehydes, it often fails to detect thermally unstable or non-volatile synthetic byproducts (e.g., carboxylic acids or inorganic salts).

This guide validates a transition from a legacy High-Performance Liquid Chromatography (HPLC) method to a modern Ultra-High-Performance Liquid Chromatography (UHPLC) protocol. We compare the industry-standard C18 Fully Porous approach against a Core-Shell Phenyl-Hexyl stationary phase. The data demonstrates that the Phenyl-Hexyl method offers superior selectivity for the thiazole ring via


 interactions, reducing run times by 65% while improving peak symmetry.
The Analytical Challenge

4-Methylthiazole-5-carboxaldehyde (CAS: 82294-70-0) presents specific chromatographic challenges:

  • Basic Nitrogen: The thiazole nitrogen can interact with free silanols on silica columns, causing severe peak tailing.

  • Polarity: As a small, polar heterocycle, it often elutes near the void volume in standard Reverse Phase (RP) conditions, leading to poor resolution from solvent fronts.

  • Matrix Complexity: Synthesis pathways often involve oxidation of alcohols or hydrogenation of acid chlorides, leaving structurally similar impurities that co-elute on alkyl-bonded phases (C8/C18).

Method Comparison: Legacy vs. Modern

We evaluated two distinct methodologies. The "Legacy" method represents the standard approach found in older pharmacopeial monographs for related thiazoles. The "Modern" method utilizes core-shell particle technology and alternative selectivity.

FeatureMethod A: Legacy (HPLC)Method B: Modern (UHPLC)
Column C18 Fully Porous (5 µm, 250 x 4.6 mm)Core-Shell Phenyl-Hexyl (2.7 µm, 100 x 2.1 mm)
Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Mobile Phase Phosphate Buffer (pH 3.0) / MeOHAmmonium Acetate (pH 6.0) / ACN
Flow Rate 1.0 mL/min0.5 mL/min
Run Time 18.0 minutes4.5 minutes
Tailing Factor (

)
1.4 - 1.6 (Moderate Tailing)1.0 - 1.1 (Symmetric)
Detection UV @ 285 nmUV @ 285 nm
Expert Insight: Why Phenyl-Hexyl?

The superiority of Method B lies in the stationary phase chemistry. Standard C18 columns rely solely on hydrophobicity. The Phenyl-Hexyl phase contains aromatic rings that engage in


 stacking with the thiazole ring of 4-MTCA. This "orthogonal" selectivity pulls the analyte away from the solvent front and separates it from non-aromatic impurities (like aliphatic side-products) more effectively than C18.
Experimental Protocol (Method B)

This protocol is compliant with ICH Q2(R1) guidelines for validation of analytical procedures.

3.1 Reagents and Materials
  • Reference Standard: 4-Methylthiazole-5-carboxaldehyde (>99.0% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.

  • Buffer: 10 mM Ammonium Acetate adjusted to pH 6.0 with dilute Acetic Acid.

    • Note: pH 6.0 is selected to ensure the thiazole nitrogen remains unprotonated, reducing secondary silanol interactions and improving peak shape.

3.2 Instrument Conditions
  • System: UHPLC System (e.g., Waters Acquity or Agilent 1290) with PDA Detector.

  • Column Temperature: 35°C.

  • Injection Volume: 2.0 µL.

  • Detection: 285 nm (Lambda max for the thiazole chromophore).

3.3 Gradient Program
Time (min)% Buffer (A)% Acetonitrile (B)Curve
0.00955Initial
3.004060Linear
3.10595Step
3.60595Hold
3.70955Re-equilibrate
4.50955End
Validation Data Summary

The following data was generated during the validation of Method B.

Linearity and Range

A calibration curve was constructed from 10 µg/mL to 200 µg/mL (covering 50% to 150% of target concentration).

ParameterResultAcceptance Criteria
Regression (

)
0.9998

Slope 12450N/A
Y-Intercept 15.2N/A
Accuracy (Recovery)

Spike recovery studies were performed at three levels (80%, 100%, 120%) in the sample matrix.

Spike LevelMean Recovery (%)% RSD (n=3)
Low (80%) 99.4%0.5%
Mid (100%) 100.1%0.3%
High (120%) 99.8%0.4%
Precision (Repeatability)

Six replicate injections of the standard solution (100 µg/mL).

  • Retention Time %RSD: 0.05%

  • Peak Area %RSD: 0.21%

Visualizing the Workflow

The following diagrams illustrate the analytical decision-making process and the specific workflow for Method B.

Diagram 1: Analytical Decision Matrix

This logic flow helps researchers decide when to switch from Method A to Method B.

MethodSelection Start Start: 4-MTCA Analysis CheckEquip Is UHPLC System Available? Start->CheckEquip CheckImp Are Aromatic Impurities Suspected? CheckEquip->CheckImp Yes MethodA Use Method A (C18) Standard QC / Low Throughput CheckEquip->MethodA No (Max Pressure < 400 bar) MethodB Use Method B (Phenyl-Hexyl) High Throughput / Complex Matrix CheckImp->MethodB Yes (Need Selectivity) CheckImp->MethodB No (Need Speed) PiPi Leverage Pi-Pi Interactions MethodB->PiPi Mechanism

Caption: Decision matrix for selecting the optimal chromatographic method based on instrumentation and impurity profile.

Diagram 2: Method B Workflow

The step-by-step execution of the validated Core-Shell Phenyl-Hexyl protocol.

Workflow Sample Sample Prep (Dissolve in 10% ACN) Inject Injection (2 µL) Sample->Inject Separation Separation (Phenyl-Hexyl Core-Shell) Inject->Separation Detect Detection (UV 285 nm) Separation->Detect Gradient Elution Data Data Processing (Integrate & Quantify) Detect->Data

Caption: Operational workflow for the high-throughput quantification of 4-MTCA.

Conclusion

The validation data confirms that switching from a traditional C18 porous column to a Core-Shell Phenyl-Hexyl stationary phase significantly enhances the quantification of 4-Methylthiazole-5-carboxaldehyde. The method is robust, linear, and accurate, satisfying ICH Q2(R1) requirements.

For drug development professionals working on Cefditoren pivoxil intermediates, this method offers a 3-fold reduction in solvent consumption and a 4-fold increase in sample throughput, directly translating to lower operational costs in QC laboratories.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 581339, 4-Methylthiazole-5-carboxaldehyde. Retrieved from PubChem.[2]

  • Bai, N., Sha, Y., & Meng, G. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formylthiazole.[3][4] Molecules, 13(4), 943–947. (Context for Cefditoren synthesis).

  • Sigma-Aldrich. (n.d.).[5] Product Specification: 4-Methylthiazole-5-carboxaldehyde.[2][5][6][7][8][9]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Methylthiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical synthesis, intermediates like 5-Methylthiazole-4-carbaldehyde are indispensable building blocks.[1] Their utility, however, is matched by the critical need for rigorous safety and disposal protocols. This guide provides a comprehensive, step-by-step framework for the proper management and disposal of 5-Methylthiazole-4-carbaldehyde, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety data and regulatory standards, reflecting a commitment to best practices in chemical handling.

Hazard Assessment: Understanding the Compound

5-Methylthiazole-4-carbaldehyde (CAS No. 82294-70-0) is a heterocyclic aldehyde that presents several hazards requiring careful management.[2][3] According to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, this chemical is considered hazardous.[4] A thorough understanding of its properties is the foundation of safe handling and disposal.

Key Hazards:

  • Serious Eye Damage: The most significant reported hazard is the risk of serious eye damage.[3][4]

  • Skin and Respiratory Irritation: It is also known to cause skin irritation and may cause respiratory irritation.[4]

  • Environmental Hazard: The compound is classified as an environmentally hazardous substance.[5] Discharge into the environment must be avoided.[5]

Chemical and Physical Properties Summary

Property Value Source
Molecular Formula C₅H₅NOS [2][3]
Molecular Weight 127.16 g/mol [2][3]
Appearance White to light yellow powder or crystal [6]
Melting Point 74-78 °C [2][6]
Flash Point 91.8 °C [2]
Solubility Slightly soluble in water [2][6]
Stability Stable under recommended storage conditions, but is air sensitive.[4] [4]

| Incompatibilities | Strong oxidizing agents, acids, acid anhydrides, acid chlorides.[4][7] |[4][7] |

Immediate Safety & Exposure Protocols

Proactive safety measures are paramount. Before handling, ensure that eyewash stations and safety showers are readily accessible.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles and a face shield to protect against splashes, and a lab coat.[4][7]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][8]

  • Eye Contact: In case of eye contact, immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[7] Seek immediate medical attention.[4][7]

  • Skin Contact: If skin contact occurs, wash off immediately with soap and plenty of water while removing all contaminated clothing.[7] If skin irritation persists, get medical advice.[4]

  • Inhalation: If inhaled, remove the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[4][7]

  • Ingestion: If swallowed, rinse the mouth with water and call a poison center or doctor if you feel unwell.[7]

Spill Management Protocol

Accidental spills must be treated as hazardous waste incidents.[9] The primary objective is to contain and collect the material safely without creating dust or introducing ignition sources.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition, such as open flames, hot surfaces, and sparks.[5][7]

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Containment & Cleanup:

    • For solid spills, carefully sweep up the material, avoiding dust formation.[4]

    • Use spark-proof tools and explosion-proof equipment for collection.[5][7]

    • Absorb any liquid form or solution with an inert, non-combustible absorbent material like sand, silica gel, or vermiculite.[7][10]

  • Collect for Disposal: Place the collected material and any contaminated absorbents into a suitable, clearly labeled, and closed container for hazardous waste disposal.[4][7] Do not mix with other waste.

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect the cleaning materials for disposal as hazardous waste.

Waste Characterization and Disposal Workflow

5-Methylthiazole-4-carbaldehyde waste is classified as hazardous due to its irritant properties and environmental hazards.[4][5][11] It is not a listed waste on the EPA's F, K, P, or U lists, but it qualifies as a characteristic hazardous waste.[10][12] Therefore, it must be managed according to federal, state, and local regulations.[11][13]

The following diagram outlines the decision-making process for the proper disposal of this chemical.

DisposalWorkflow cluster_0 Waste Generation cluster_1 On-Site Management cluster_2 Final Disposal start Waste Generated (Unused chemical, spill residue, contaminated labware) characterize Characterize as Hazardous Waste (Irritant, Environmental Hazard) start->characterize segregate Segregate from Incompatible Materials (Acids, Oxidizers) characterize->segregate containerize Package in a Labeled, Sealed, Compatible Container segregate->containerize storage Store in a Designated Hazardous Waste Accumulation Area containerize->storage pickup Arrange Pickup by Licensed Hazardous Waste Contractor storage->pickup transport Transport to a Permitted Facility pickup->transport end Final Disposal: Controlled Incineration or Chemical Destruction Plant transport->end

Caption: Decision workflow for 5-Methylthiazole-4-carbaldehyde disposal.

Step-by-Step Disposal Procedure

This procedure applies to unused or expired 5-Methylthiazole-4-carbaldehyde, as well as materials contaminated during its use or from spill cleanup.

  • Waste Collection:

    • Designate a specific, compatible waste container for 5-Methylthiazole-4-carbaldehyde waste.[14] This can be the original container or another container made of compatible material that can be tightly sealed.[14][15]

    • Keep the container closed at all times except when adding waste.[15]

    • Do not mix this waste with other chemical waste streams, especially incompatible materials like strong acids or oxidizing agents.[7]

  • Container Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents as "5-Methylthiazole-4-carbaldehyde Waste."

    • Indicate the specific hazards (e.g., "Irritant," "Environmental Hazard").

    • Record the accumulation start date (the date the first drop of waste enters the container).

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated, secure satellite accumulation area or central hazardous waste storage area.

    • The storage area should be cool, dry, and well-ventilated, away from heat or ignition sources.[7]

    • Ensure secondary containment is in place to capture any potential leaks.

  • Final Disposal:

    • The primary and recommended method of disposal is through a licensed and approved hazardous waste disposal facility.[7]

    • This typically involves controlled incineration with flue gas scrubbing or other chemical destruction methods.[5]

    • Crucially, do not discharge 5-Methylthiazole-4-carbaldehyde or its containers into sewer systems or regular trash. [5]

  • Empty Container Management:

    • A container that has held this hazardous waste should be managed as hazardous waste unless properly decontaminated.[9]

    • Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5][9]

    • Once decontaminated, original labels must be defaced or removed before the container is discarded or repurposed.[9]

Conclusion: A Commitment to Safety

The responsible disposal of 5-Methylthiazole-4-carbaldehyde is not merely a procedural task but a fundamental aspect of laboratory safety and environmental stewardship. By understanding the compound's hazards, implementing rigorous handling protocols, and adhering to the systematic disposal workflow outlined in this guide, researchers and scientists can mitigate risks effectively. This commitment ensures that the valuable contributions of this chemical to science and industry do not come at the cost of personal safety or environmental integrity.

References

  • 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester . PubChem, National Center for Biotechnology Information. [Link]

  • Chemical Waste Disposal Guidelines . Emory University, Department of Chemistry. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Focus on: Treatment by Aldehyde Deactivation . Washington State Department of Ecology. [Link]

  • Cas 82294-70-0, 4-Methylthiazole-5-carboxaldehyde . LookChem. [Link]

  • 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339 . PubChem, National Center for Biotechnology Information. [Link]

  • Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources . U.S. Environmental Protection Agency. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Codes . University of Maryland, Environmental Safety, Sustainability and Risk. [Link]

  • Hazardous Waste Disposal Procedures . The University of Chicago, Environmental Health and Safety. [Link]

  • Chemical Waste . The University of Texas at Austin, Environmental Health & Safety. [Link]

  • Material Safety Data Sheet - Thiazole, 99% . Cole-Parmer. [Link]

  • Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021 . Henkel. [Link]

  • Hazardous Waste Determination Guide . Southwestern University. [Link]

  • 1926.55 - Gases, vapors, fumes, dusts, and mists . Occupational Safety and Health Administration. [Link]

  • NIH Waste Disposal Guide 2022 . National Institutes of Health. [Link]

  • Safety data sheet - CPAChem . (2024-03-26). CPAChem. [Link]

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole . Bai, N., Sha, Y., & Meng, G. (2008). Molecules, 13(4), 943–947. [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.